molecular formula C86H145N23O32S3 B15137656 Bik BH3

Bik BH3

Cat. No.: B15137656
M. Wt: 2109.4 g/mol
InChI Key: JMIMHPONHLDYMG-JNQIXXGGSA-N
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Description

Bik BH3 is a useful research compound. Its molecular formula is C86H145N23O32S3 and its molecular weight is 2109.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C86H145N23O32S3

Molecular Weight

2109.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C86H145N23O32S3/c1-16-42(10)67(84(139)92-35-59(111)96-54(31-63(117)118)80(135)100-49(20-22-62(115)116)74(129)101-50(24-27-144-15)75(130)105-56(33-65(121)122)81(136)108-66(41(8)9)85(140)141)109-83(138)58(37-142)107-70(125)45(13)94-77(132)52(29-39(4)5)104-73(128)47(18-17-25-90-86(88)89)99-79(134)53(30-40(6)7)103-69(124)43(11)93-76(131)51(28-38(2)3)102-68(123)44(12)95-78(133)55(32-64(119)120)106-82(137)57(36-110)97-60(112)34-91-72(127)48(19-21-61(113)114)98-71(126)46(87)23-26-143-14/h38-58,66-67,110,142H,16-37,87H2,1-15H3,(H,91,127)(H,92,139)(H,93,131)(H,94,132)(H,95,133)(H,96,111)(H,97,112)(H,98,126)(H,99,134)(H,100,135)(H,101,129)(H,102,123)(H,103,124)(H,104,128)(H,105,130)(H,106,137)(H,107,125)(H,108,136)(H,109,138)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,140,141)(H4,88,89,90)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,66-,67-/m0/s1

InChI Key

JMIMHPONHLDYMG-JNQIXXGGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Bik BH3 Mediated Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bik (Bcl-2 interacting killer) was the first identified member of the BH3-only subgroup of the Bcl-2 protein family, key regulators of the intrinsic apoptosis pathway.[1] Unlike other BH3-only proteins that are primarily regulated post-translationally, Bik expression is often transcriptionally induced by various apoptotic stimuli.[2] Predominantly localized to the endoplasmic reticulum (ER), Bik plays a crucial role in initiating the apoptotic cascade by neutralizing anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[3][4] This guide provides a comprehensive overview of the Bik-mediated apoptosis pathway, including its molecular mechanisms, regulation, and key protein interactions, supplemented with quantitative data and detailed experimental protocols.

The Core Mechanism of Bik-Mediated Apoptosis

The pro-apoptotic function of Bik is intrinsically linked to its single Bcl-2 Homology 3 (BH3) domain.[5] This domain is essential for its interaction with and inhibition of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1.

Transcriptional Regulation of Bik

The expression of the BIK gene is tightly controlled and can be induced by a variety of cellular stresses and signaling pathways:

  • E2F Transcription Factors: In response to genotoxic stress and viral infections, E2F transcription factors can directly bind to the BIK promoter and activate its transcription.

  • p53: The tumor suppressor p53 can also upregulate Bik expression, contributing to p53-mediated apoptosis.

  • Cytokines: Pro-inflammatory cytokines like Interferon-gamma (IFNγ) can induce Bik expression through the STAT1 signaling pathway.

  • Hormone Deprivation: In hormone-dependent cancers, such as estrogen receptor-positive breast cancer, hormone withdrawal can lead to increased Bik expression and apoptosis.

Bik at the Endoplasmic Reticulum: A Sentinel for Apoptosis

Upon translation, Bik is primarily localized to the ER membrane. From this location, it initiates a signaling cascade that culminates in mitochondrial dysfunction. The prevailing models for Bik-induced apoptosis are:

  • The "Direct" Model - Neutralizing Anti-Apoptotic Proteins: Bik, through its BH3 domain, directly binds to the hydrophobic groove of anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) that are also present at the ER and mitochondrial membranes. This interaction neutralizes their protective function, liberating the pro-apoptotic effector proteins BAX and BAK.

  • The "Indirect" Model - Calcium Mobilization: Bik can induce the release of calcium (Ca2+) from the ER lumen. This localized increase in cytosolic Ca2+ is taken up by the mitochondria, leading to mitochondrial stress, cristae remodeling, and ultimately, MOMP.

Activation of BAX and Mitochondrial Outer Membrane Permeabilization (MOMP)

The neutralization of anti-apoptotic proteins by Bik allows for the activation, oligomerization, and insertion of BAX and BAK into the outer mitochondrial membrane. This forms pores that lead to MOMP, the "point of no return" in apoptosis. MOMP results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including:

  • Cytochrome c: Binds to Apaf-1 to form the apoptosome, which activates caspase-9.

  • Smac/DIABLO: Inhibits inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activity.

Caspase Cascade and Execution of Apoptosis

The activation of initiator caspase-9 by the apoptosome triggers a downstream cascade of effector caspases, such as caspase-3 and -7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Quantitative Data

Table 1: Binding Affinities of BH3 Peptides to Anti-Apoptotic Bcl-2 Proteins

The binding affinity of the BH3 domain is a critical determinant of the pro-apoptotic potency of BH3-only proteins. The following table summarizes the dissociation constants (Kd) for the interaction of BH3 peptides from various BH3-only proteins with anti-apoptotic Bcl-2 family members. While data for the full-length Bik protein is limited, the affinities of BH3 peptides provide a valuable surrogate for understanding its binding specificity.

BH3 PeptideBcl-2 (nM)Bcl-xL (nM)Mcl-1 (nM)
Bim 6.14.45.8
Bmf 5.25.1185
Puma ---
Bad -High AffinityNo/Low Affinity
Noxa No/Low AffinityNo/Low AffinityHigh Affinity
Table 2: Bik Expression in Cancer

The expression of Bik is frequently dysregulated in various cancers. While precise quantitative levels are cell-type and context-dependent, the following table provides a summary of general expression trends.

Cancer TypeBik Expression LevelImplicationReference
Breast Cancer Often downregulated, but can be overexpressed in certain subtypes.Downregulation promotes survival; overexpression can correlate with poor prognosis in some contexts.
Prostate Cancer Generally low.Loss of Bik contributes to apoptosis resistance.
Colon Cancer Generally low.Loss of Bik contributes to apoptosis resistance.
Multiple Myeloma Can be silenced by epigenetic mechanisms.Silencing promotes cell survival.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Bik-Bcl-2 Interaction

This protocol details the steps to determine the in vivo interaction between Bik and an anti-apoptotic protein like Bcl-2.

Materials:

  • Cell culture reagents

  • IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease inhibitors)

  • Anti-Bik antibody

  • Anti-Bcl-2 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose resin

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in IP Lysis Buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing (Optional but Recommended):

    • Add control IgG and Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the anti-Bik antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with IP Lysis Buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

    • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against Bik and Bcl-2.

Mitochondrial Isolation and Cytochrome c Release Assay

This protocol describes the isolation of mitochondria and the subsequent analysis of cytochrome c release as a marker of MOMP.

Materials:

  • Mitochondria Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES, 0.5 mM EGTA, 1 mg/ml BSA, supplemented with protease inhibitors.

  • Dounce homogenizer

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-cytochrome c antibody

  • Antibody against a mitochondrial marker (e.g., COX IV)

Procedure:

  • Mitochondria Isolation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold MIB.

    • Homogenize the cells using a Dounce homogenizer on ice.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet with MIB.

  • Induction of Cytochrome c Release (In Vitro):

    • Resuspend the isolated mitochondria in a reaction buffer.

    • Treat with an apoptotic stimulus (e.g., recombinant Bik protein or BH3 peptide).

    • Incubate at 30°C for 30 minutes.

  • Analysis of Cytochrome c Release:

    • Centrifuge the reaction mixture at 12,000 x g for 5 minutes at 4°C to separate the mitochondrial pellet from the supernatant (cytosolic fraction).

    • Collect the supernatant.

    • Lyse the mitochondrial pellet.

    • Analyze both the supernatant and the mitochondrial lysate by SDS-PAGE and Western blotting using an anti-cytochrome c antibody. An antibody against a mitochondrial protein should be used as a loading control for the mitochondrial fraction.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (typically provided with kits)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line of interest.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualizations

Bik_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_transcription Transcriptional Regulation cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cytosol Cytosol Genotoxic_Stress Genotoxic Stress E2F E2F Genotoxic_Stress->E2F p53 p53 Genotoxic_Stress->p53 Cytokine_Signaling Cytokine Signaling (e.g., IFNγ) STAT1 STAT1 Cytokine_Signaling->STAT1 Hormone_Deprivation Hormone Deprivation Hormone_Deprivation->p53 Bik Bik E2F->Bik Transcription p53->Bik Transcription STAT1->Bik Transcription Ca_Store ER Ca2+ Store Bik->Ca_Store Induces Release Anti_Apoptotic_ER Bcl-2 / Bcl-xL Bik->Anti_Apoptotic_ER Inhibits BAX_BAK BAX / BAK Ca_Store->BAX_BAK Activates Anti_Apoptotic_ER->BAX_BAK Inhibits MOMP MOMP BAX_BAK->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Smac_DIABLO Smac/DIABLO MOMP->Smac_DIABLO Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Anti_Apoptotic_Mito Bcl-2 / Bcl-xL Anti_Apoptotic_Mito->BAX_BAK Inhibits Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Caption: Bik-mediated apoptotic signaling pathway.

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Control IgG & Beads start->preclear bind_ab Incubate with Anti-Bik Antibody preclear->bind_ab capture Capture with Protein A/G Beads bind_ab->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins with SDS-PAGE Buffer wash->elute analysis Analyze by Western Blot (Anti-Bik, Anti-Bcl-2) elute->analysis end End: Detect Interaction analysis->end

Caption: Co-Immunoprecipitation workflow.

Cytochrome_c_Release_Workflow start Start: Cell Culture homogenize Homogenize Cells in Mitochondria Isolation Buffer start->homogenize low_speed_cent Low-Speed Centrifugation (Pellet Nuclei) homogenize->low_speed_cent high_speed_cent High-Speed Centrifugation (Pellet Mitochondria) low_speed_cent->high_speed_cent Supernatant induce Incubate Mitochondria with Apoptotic Stimulus high_speed_cent->induce separate Separate Mitochondria (Pellet) and Supernatant induce->separate analysis Analyze both fractions by Western Blot for Cytochrome c separate->analysis end End: Detect Release analysis->end

Caption: Cytochrome c release assay workflow.

References

The Role of Bik in Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress and activate the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged ER stress triggers apoptosis. The B-cell lymphoma 2 (Bcl-2) interacting killer (Bik) protein, a BH3-only member of the Bcl-2 family, has emerged as a key player in mediating the switch from adaptation to apoptosis under ER stress. Predominantly localized to the ER membrane, Bik orchestrates a complex signaling cascade that culminates in mitochondrial outer membrane permeabilization and cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Bik's function in ER stress, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and therapeutic development.

Bik Signaling in Endoplasmic Reticulum Stress

Under conditions of prolonged or severe ER stress, the expression and activity of Bik are modulated, leading to the initiation of an apoptotic cascade. The signaling pathways involving Bik are multifaceted, encompassing transcriptional regulation, protein-protein interactions, and the modulation of intracellular calcium levels.

Transcriptional Regulation of Bik during ER Stress

The expression of the BIK gene is upregulated in response to ER stress, a process often mediated by the tumor suppressor protein p53.[1] Upon activation by cellular stress, p53 can bind to the BIK promoter and enhance its transcription.[1] This transcriptional activation ensures a sufficient pool of Bik protein to engage the apoptotic machinery when the ER stress becomes insurmountable.

Bik-Mediated Apoptosis Initiation at the ER

Bik is primarily an ER-resident protein.[2] Its pro-apoptotic function is initiated at the ER membrane through interactions with anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-XL.[3] Bik acts as a "sensitizer" BH3-only protein. It binds to and sequesters these anti-apoptotic proteins, thereby liberating the "activator" BH3-only proteins (e.g., Bim, tBid) and the "effector" proteins (Bax and Bak).[4]

Freed from inhibition, Bax and Bak can oligomerize at both the ER and mitochondrial membranes, forming pores that lead to the release of pro-apoptotic factors.

The Role of Bik in ER Calcium Homeostasis

A critical aspect of Bik's function in ER stress is its ability to modulate ER calcium (Ca²⁺) stores. The ER is the primary intracellular Ca²⁺ reservoir, and its depletion is a potent apoptotic signal. Bik, through its interaction with Bcl-2/Bcl-XL, can disrupt the association of these anti-apoptotic proteins with inositol 1,4,5-trisphosphate receptors (IP3Rs), leading to the release of Ca²⁺ from the ER into the cytosol. This elevation in cytosolic Ca²⁺ can then be taken up by the mitochondria, leading to mitochondrial dysfunction and the release of cytochrome c.

Bik and the Unfolded Protein Response (UPR)

During the adaptive phase of the UPR, cells attempt to mitigate ER stress and promote survival. In this context, Bik can be targeted for ubiquitination and proteasomal degradation. The E3 ligase complex Cul5-ASB11, which is transcriptionally activated by the IRE1α-XBP1s branch of the UPR, has been identified as a key regulator of Bik degradation. This provides a mechanism for cells to temporarily restrain the pro-apoptotic activity of Bik while attempting to restore ER homeostasis. However, under prolonged stress, this degradation machinery may be overwhelmed, leading to the accumulation of Bik and the induction of apoptosis.

Quantitative Data on Bik's Role in ER Stress

The following tables summarize quantitative findings from various studies investigating the role of Bik in ER stress-induced apoptosis.

ParameterCell LineER Stress InducerFold Change/PercentageReference
Bik mRNA Expression MCF-7Tamoxifen (6.0 µM)~2-fold increase
Bik Protein Expression H1299p53 overexpressionSimilar to endogenous levels induced by stress
Apoptosis Rate SW-13 and NCI-H295RThapsigargin (1-16 µM)Concentration-dependent increase
Cell Viability PC-3Tunicamycin (1-10 µg/ml)Up to 61.5% cell death at 96h
Mitochondrial Membrane Potential MCF-7BIK siRNA + TamoxifenDecreased
Total Caspase Activity MCF-7BIK siRNA + TamoxifenDecreased
Parameter MeasuredCell LineER Stress ConditionKey FindingReference
Cytosolic Ca²⁺ Concentration PC3Thapsigargin (10 nM - 10 µM)Concentration-dependent increase
Bik Protein Half-life 293TTunicamycin (10 µg/ml)Decreased (ubiquitination-dependent)
CHOP Expression HCT116ThapsigarginUpregulated, mediating DR5 expression

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Induction of ER Stress

Objective: To induce ER stress in cultured cells to study the downstream effects on Bik and apoptosis.

Reagents:

  • Tunicamycin (Sigma-Aldrich)

  • Thapsigargin (Sigma-Aldrich)

  • DMSO (Sigma-Aldrich)

  • Complete cell culture medium

Procedure:

  • Prepare stock solutions of tunicamycin (e.g., 10 mg/mL in DMSO) and thapsigargin (e.g., 1 mM in DMSO). Store at -20°C.

  • Plate cells at a desired density and allow them to adhere overnight.

  • On the day of the experiment, dilute the stock solution of tunicamycin or thapsigargin to the final desired concentration (e.g., 1-10 µg/mL for tunicamycin, 0.5-2 µM for thapsigargin) in pre-warmed complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the ER stress inducer.

  • Incubate the cells for the desired time period (e.g., 4-48 hours) at 37°C in a CO₂ incubator.

  • As a control, treat a parallel set of cells with medium containing the same concentration of DMSO used for the drug dilution.

  • Harvest the cells for downstream analysis (e.g., Western blotting, RT-qPCR, apoptosis assays).

Immunoprecipitation of Bik

Objective: To isolate Bik and its interacting partners from ER-stressed cells.

Reagents:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors.

  • Anti-Bik antibody (for immunoprecipitation)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Induce ER stress in cells as described in Protocol 3.1.

  • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add the anti-Bik antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

  • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

  • Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

  • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting.

Measurement of Intracellular Calcium with Fura-2 AM

Objective: To measure changes in cytosolic Ca²⁺ concentration following the induction of ER stress or overexpression of Bik.

Reagents:

  • Fura-2 AM (Invitrogen)

  • Pluronic F-127 (Invitrogen)

  • HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4.

  • DMSO

Procedure:

  • Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to a stock concentration of 1 mM. Just before use, dilute the stock to a final concentration of 2-5 µM in HBS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

  • Wash the cells once with HBS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

  • Mount the dish on a fluorescence microscope equipped for ratiometric imaging.

  • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

  • Record a baseline fluorescence ratio before adding the stimulus (e.g., thapsigargin).

  • Add the stimulus and record the change in the 340/380 nm fluorescence ratio over time.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in response to Bik-mediated ER stress.

Reagents:

  • Caspase-3 colorimetric or fluorometric assay kit (e.g., from Sigma-Aldrich, Cell Signaling Technology).

  • Cell lysis buffer (provided in the kit or a compatible buffer).

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric).

  • 96-well plate (black for fluorometric assays).

  • Plate reader.

Procedure:

  • Induce ER stress in cells as described in Protocol 3.1.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Lyse the cells in the provided lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence with excitation at ~380 nm and emission at ~460 nm (for fluorometric assays) using a plate reader.

  • The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Visualizing the Pathways: DOT Language Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Bik_ER_Stress_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Stress ER_Stress UPR UPR (IRE1α) ER_Stress->UPR activates p53 p53 ER_Stress->p53 activates Bik Bik Bcl2_BclXL Bcl-2/Bcl-XL Bik->Bcl2_BclXL sequesters Bax_Bak_ER Bax/Bak Bik->Bax_Bak_ER activates (indirectly) Proteasome Proteasome Bik->Proteasome degradation Bcl2_BclXL->Bax_Bak_ER inhibits IP3R IP3R Bcl2_BclXL->IP3R inhibits Ca2_ER Ca2+ Bax_Bak_ER->Ca2_ER releases Cytosolic_Ca2 Cytosolic Ca2+ Ca2_ER->Cytosolic_Ca2 Cul5_ASB11 Cul5-ASB11 UPR->Cul5_ASB11 activates Cul5_ASB11->Bik ubiquitinates Bax_Bak_Mito Bax/Bak MOMP MOMP Bax_Bak_Mito->MOMP Cytochrome_c Cytochrome c Apoptosis Apoptosis Cytochrome_c->Apoptosis initiates MOMP->Cytochrome_c release p53->Bik upregulates transcription Cytosolic_Ca2->Bax_Bak_Mito activates

Caption: Bik signaling pathway in ER stress-induced apoptosis.

IP_Workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture ER_Stress_Induction 2. Induce ER Stress Cell_Culture->ER_Stress_Induction Cell_Lysis 3. Lyse Cells ER_Stress_Induction->Cell_Lysis Pre_clearing 4. Pre-clear Lysate Cell_Lysis->Pre_clearing Antibody_Incubation 5. Incubate with anti-Bik Ab Pre_clearing->Antibody_Incubation Bead_Incubation 6. Incubate with Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing 7. Wash Beads Bead_Incubation->Washing Elution 8. Elute Proteins Washing->Elution Western_Blot 9. Analyze by Western Blot Elution->Western_Blot End End Western_Blot->End

Caption: Workflow for Bik immunoprecipitation from ER-stressed cells.

Calcium_Imaging_Workflow Start Start Cell_Seeding 1. Seed Cells on Glass-Bottom Dish Start->Cell_Seeding Dye_Loading 2. Load with Fura-2 AM Cell_Seeding->Dye_Loading Washing_Deesterification 3. Wash and De-esterify Dye_Loading->Washing_Deesterification Microscopy 4. Mount on Microscope Washing_Deesterification->Microscopy Baseline_Recording 5. Record Baseline Ratio (340/380 nm) Microscopy->Baseline_Recording Stimulation 6. Add ER Stress Inducer Baseline_Recording->Stimulation Data_Acquisition 7. Record Ratio Change Over Time Stimulation->Data_Acquisition Analysis 8. Analyze Calcium Flux Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for intracellular calcium imaging using Fura-2 AM.

Conclusion and Future Directions

Bik plays a pivotal role in the cellular decision between life and death under ER stress. Its strategic localization at the ER allows it to integrate stress signals and initiate a cascade of events leading to apoptosis. The intricate regulation of Bik expression and stability highlights the tight control exerted by the cell over this potent pro-death molecule. Understanding the nuances of Bik signaling in ER stress opens new avenues for therapeutic intervention in diseases characterized by excessive apoptosis or apoptosis resistance, such as neurodegenerative disorders and cancer.

Future research should focus on elucidating the precise molecular choreography of Bik's interaction with other Bcl-2 family members at ER-mitochondria contact sites. Furthermore, identifying novel small molecule modulators of Bik's activity or its interaction with the proteasomal degradation machinery could provide promising strategies for the development of targeted therapies for ER stress-related pathologies. This technical guide provides a solid foundation for researchers and drug developers to build upon in their quest to unravel the complexities of Bik-mediated ER stress signaling and translate this knowledge into clinical applications.

References

The Core of Apoptosis: An In-depth Technical Guide to the Bik BH3 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins stands as the central regulator of the intrinsic apoptotic pathway, a finely tuned process of programmed cell death essential for tissue homeostasis and development. Within this family, the BH3-only proteins act as critical sentinels, responding to a myriad of cellular stresses to initiate the apoptotic cascade. Among these, the Bcl-2 interacting killer (Bik) holds a unique position as a founding member of the BH3-only subgroup. Predominantly localized to the endoplasmic reticulum (ER), Bik's primary function is to trigger apoptosis by engaging with and neutralizing anti-apoptotic Bcl-2 proteins, thereby unleashing the downstream executioners of cell death. This technical guide provides a comprehensive overview of the structure and function of the Bik BH3 domain, its mechanism of action, and the experimental methodologies used to investigate its pivotal role in apoptosis.

This compound Domain: Structure and Sequence

The pro-apoptotic function of Bik is intrinsically linked to its Bcl-2 homology 3 (BH3) domain. This short, amphipathic alpha-helical domain is the primary interface for interaction with the hydrophobic groove of anti-apoptotic Bcl-2 family members. The sequence of the human this compound domain contains conserved hydrophobic residues crucial for this binding. While a definitive crystal structure of the full-length Bik protein remains to be elucidated, structural analyses of BH3 peptides in complex with anti-apoptotic proteins have provided significant insights into the molecular basis of their interaction.

Function and Mechanism of Action

Bik's canonical function is to act as a "sensitizer" BH3-only protein. Under normal physiological conditions, anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w sequester pro-apoptotic effector proteins such as BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP). Upon receiving an apoptotic stimulus, Bik expression or activation leads to its BH3 domain binding to the hydrophobic groove of these anti-apoptotic guardians. This interaction competitively displaces BAX and BAK, freeing them to initiate MOMP.

A key and distinguishing feature of Bik's mechanism is its primary localization at the endoplasmic reticulum. From this vantage point, Bik initiates a signaling cascade that bridges the ER and the mitochondria. Bik-mediated sequestration of anti-apoptotic proteins at the ER leads to an increase in cytosolic calcium levels, a consequence of calcium release from the ER. This calcium influx into the mitochondria triggers the activation and oligomerization of BAX at the mitochondrial outer membrane. The resulting pores lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[1][2][3]

Quantitative Analysis of this compound Domain Interactions

The efficacy of Bik in promoting apoptosis is directly related to the binding affinity of its BH3 domain for various anti-apoptotic Bcl-2 family members. These interactions are selective, with the this compound domain exhibiting a distinct binding profile. Quantitative data from various studies, primarily using techniques like fluorescence polarization and surface plasmon resonance with synthetic BH3 peptides, have elucidated these preferences.

Interacting ProteinBinding Affinity (Kd)MethodReference
Bcl-2High Affinity (qualitative)Fluorescence Lifetime Imaging Microscopy (in vivo)
Bcl-xLHigh Affinity (qualitative)Co-immunoprecipitation
Bcl-w4.4 nMNot Specified
Mcl-1> 1 µM (very low affinity)Fluorescence Polarization

Signaling Pathway of Bik-Induced Apoptosis

The signaling cascade initiated by Bik is a well-defined pathway leading to mitochondrial-mediated apoptosis.

Bik_Apoptosis_Pathway Bik-Induced Apoptotic Signaling Pathway cluster_stress Cellular Stress cluster_bik Bik Activation cluster_anti_apoptotic Anti-Apoptotic Regulation cluster_bax_bak Effector Activation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Stress Apoptotic Stimuli (e.g., DNA damage, ER stress) Bik Bik (at ER) Stress->Bik Induces Anti_Apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Bcl-w) Bik->Anti_Apoptotic Binds and Inhibits BAX_BAK BAX/BAK Bik->BAX_BAK Frees Anti_Apoptotic->BAX_BAK Sequesters MOMP MOMP BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Leads to Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Bik-Induced Apoptotic Signaling Pathway

Experimental Protocols

A variety of experimental techniques are employed to study the function of the this compound domain. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Bik-Bcl-2 Interaction

This protocol details the co-immunoprecipitation of Bik and Bcl-2 to demonstrate their in-cell interaction.

Materials:

  • Cells expressing HA-tagged Bik and endogenous or overexpressed Bcl-2.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with 0.1% Triton X-100.

  • Anti-HA antibody (for immunoprecipitation).

  • Anti-Bcl-2 antibody (for Western blotting).

  • Protein A/G agarose beads.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in Lysis Buffer for 30 minutes on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing: Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-HA antibody and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three times with Wash Buffer.

  • Elution: Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-Bcl-2 antibody to detect the co-immunoprecipitated protein.

CoIP_Workflow Co-Immunoprecipitation Workflow Start Start: Cell Culture Lysis Cell Lysis Start->Lysis Clarify Clarify Lysate Lysis->Clarify Preclear Pre-clear with Beads Clarify->Preclear IP Immunoprecipitate with anti-HA Ab Preclear->IP Capture Capture with Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Western Blot (probe for Bcl-2) Elute->Analyze End End: Detect Interaction Analyze->End

Co-Immunoprecipitation Workflow
Cytochrome c Release Assay (Western Blot Method)

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

  • Control and apoptosis-induced cells.

  • Cytosol Extraction Buffer: 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.

  • Mitochondria Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail.

  • Anti-cytochrome c antibody.

  • Anti-COXIV antibody (mitochondrial loading control).

  • Anti-GAPDH antibody (cytosolic loading control).

Procedure:

  • Cell Fractionation: Harvest and wash cells. Resuspend in Cytosol Extraction Buffer and incubate on ice for 15 minutes.

  • Homogenization: Homogenize cells using a Dounce homogenizer.

  • Cytosolic Fraction: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction.

  • Mitochondrial Fraction: Wash the pellet from the 10,000 x g spin with Cytosol Extraction Buffer and then lyse in Mitochondria Lysis Buffer.

  • Western Blotting: Determine the protein concentration of both fractions. Separate equal amounts of protein by SDS-PAGE and perform Western blotting using antibodies against cytochrome c, COXIV, and GAPDH.

Cytochrome_c_Workflow Cytochrome c Release Assay Workflow Start Start: Induce Apoptosis Harvest Harvest & Wash Cells Start->Harvest Fractionate Cell Fractionation Harvest->Fractionate Homogenize Homogenize Fractionate->Homogenize Centrifuge1 Centrifuge (700g) Homogenize->Centrifuge1 Centrifuge2 Centrifuge (10,000g) Centrifuge1->Centrifuge2 Cytosol Collect Cytosolic Fraction Centrifuge2->Cytosol Mitochondria Collect Mitochondrial Pellet Centrifuge2->Mitochondria Western Western Blot Analysis Cytosol->Western LyseMito Lyse Mitochondria Mitochondria->LyseMito LyseMito->Western End End: Detect Cytochrome c Western->End

Cytochrome c Release Assay Workflow
BH3 Profiling

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold ("priming") by exposing permeabilized cells to various BH3 peptides.

Materials:

  • Single-cell suspension of cells to be profiled.

  • Permeabilization Buffer: Digitonin in a suitable buffer (e.g., MEB).

  • A panel of synthetic BH3 peptides (e.g., Bik, Bad, Noxa, Puma, Bim).

  • Mitochondrial membrane potential indicator dye (e.g., JC-1 or TMRM).

  • Multi-well plate reader or flow cytometer.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash with a suitable buffer.

  • Permeabilization: Resuspend cells in Permeabilization Buffer containing the mitochondrial dye.

  • Peptide Treatment: Add the cell suspension to wells of a multi-well plate containing different BH3 peptides at various concentrations.

  • Measurement: Immediately measure the mitochondrial membrane potential over time using a plate reader (for JC-1 or TMRM fluorescence) or at a fixed time point using a flow cytometer.

  • Data Analysis: A decrease in mitochondrial membrane potential indicates MOMP. The sensitivity to different BH3 peptides reveals the cell's dependence on specific anti-apoptotic proteins for survival.

BH3_Profiling_Workflow BH3 Profiling Workflow Start Start: Prepare Single-Cell Suspension Permeabilize Permeabilize Cells & Stain with Dye Start->Permeabilize Treat Treat with BH3 Peptides Permeabilize->Treat Measure Measure Mitochondrial Membrane Potential Treat->Measure Analyze Analyze Data to Determine Apoptotic Priming Measure->Analyze End End: Assess Apoptotic Susceptibility Analyze->End

BH3 Profiling Workflow

Bik in Cancer and Drug Development

Given its central role in initiating apoptosis, Bik is a protein of significant interest in oncology. In many cancers, the apoptotic machinery is dysregulated, often through the overexpression of anti-apoptotic Bcl-2 proteins, leading to cell survival and resistance to therapy. Strategies aimed at restoring the pro-apoptotic function of BH3-only proteins like Bik are therefore a promising avenue for cancer treatment.

The development of "BH3 mimetics," small molecules that mimic the action of BH3 domains, has revolutionized cancer therapy. These drugs bind to the hydrophobic groove of anti-apoptotic proteins, thereby liberating pro-apoptotic effectors and triggering cell death. While no drugs directly mimic the this compound domain are currently in clinical use, the principles learned from studying Bik's interactions have been instrumental in the design and development of these novel therapeutics. Furthermore, the expression level of Bik in tumors can serve as a biomarker to predict the response to certain therapies.

Conclusion

The this compound domain is a critical mediator of apoptosis, acting as a key initiator of the intrinsic cell death pathway. Its unique localization at the endoplasmic reticulum and its ability to trigger a calcium-dependent activation of BAX at the mitochondria highlight its specialized role in cellular life-and-death decisions. A thorough understanding of the this compound domain's structure, its binding affinities for anti-apoptotic partners, and the signaling pathways it governs is paramount for researchers and drug developers. The experimental protocols outlined in this guide provide a robust framework for investigating the intricate functions of Bik and for exploring its potential as a therapeutic target in the ongoing fight against cancer and other diseases characterized by apoptotic dysregulation.

References

An In-depth Technical Guide to the Transcriptional Regulation of the Bik Gene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The BCL2 Interacting Killer (Bik), the founding member of the BH3-only subclass of BCL-2 family proteins, is a potent pro-apoptotic factor.[1][2] Unlike other BCL-2 family members, Bik is primarily localized to the endoplasmic reticulum (ER) membrane, where it initiates apoptosis through the mitochondrial pathway, in part by mobilizing calcium from the ER.[1][3] Given its critical role as an initiator of apoptosis, the expression of the Bik gene is tightly controlled, primarily at the level of transcription.[1] Dysregulation of Bik expression is implicated in various pathologies, particularly cancer, where its silencing can contribute to therapeutic resistance. Several anti-cancer drugs and cellular stress signals converge on the Bik promoter to activate its transcription through various pathways, including those dependent on E2F and p53. This guide provides a comprehensive overview of the molecular mechanisms governing the transcriptional regulation of the human Bik gene, summarizing key signaling pathways, transcription factors, and relevant experimental methodologies.

Bik Gene and Promoter Architecture

The human Bik gene is located on chromosome 22q13.3. Structural analysis of its 5' flanking region reveals a promoter that lacks canonical TATA and CAAT boxes, which are common in many eukaryotic promoters. Despite their absence, transcription initiates from a single, specific site. The minimal promoter region required for basal transcription has been localized to a segment between -211 and +153 relative to the transcription start site. The promoter and intronic regions contain several consensus binding sites for key transcription factors that are critical for its regulated expression in response to various stimuli.

Key Transcriptional Regulators and Signaling Pathways

The expression of Bik is modulated by a diverse set of transcription factors that integrate signals from various pathways, including those related to cell cycle progression, DNA damage, and cytokine stimulation.

E2F Transcription Factors: A Link to Cell Cycle and Chemotherapy

The E2F family of transcription factors, critical regulators of the cell cycle, are major activators of Bik transcription. This regulation is often independent of the p53 tumor suppressor pathway. The human Bik promoter contains a functional E2F-binding site at position -104, and the direct binding of E2F1 has been confirmed by Chromatin Immunoprecipitation (ChIP) and Electrophoretic Mobility-Shift Assays (EMSA).

Chemotherapeutic agents such as adriamycin can induce Bik expression by activating the E2F pathway, contributing to an efficient apoptotic response in cancer cells. This suggests that the status of the E2F pathway could be a determinant of chemosensitivity.

G cluster_stimulus Stimuli cluster_pathway Signaling Cascade cluster_tf Transcription Factor cluster_gene Target Gene Chemotherapy Chemotherapy E2F Activation E2F Activation Chemotherapy->E2F Activation Genotoxic Stress Genotoxic Stress Genotoxic Stress->E2F Activation E2F1 E2F1 E2F Activation->E2F1 Bik Promoter Bik Promoter E2F1->Bik Promoter Binds at -104 Bik Transcription Bik Transcription Bik Promoter->Bik Transcription Apoptosis Apoptosis Bik Transcription->Apoptosis

Caption: E2F1-mediated transcriptional activation of the Bik gene.
p53: A Dual Regulatory Role

The tumor suppressor p53 has been reported to transcriptionally activate the human Bik gene, particularly in response to certain stimuli like adenovirus E1A protein expression or treatment with antiestrogens like fulvestrant in breast cancer cells. However, this regulation appears context-dependent. For instance, chemotherapy-induced Bik expression can occur independently of p53. Interestingly, some studies suggest that p53's role in upregulating Bik mRNA in response to antiestrogens may be unrelated to its canonical DNA-binding activity, pointing towards a non-transcriptional function of p53 that influences Bik mRNA levels.

TGF-β Signaling Pathway

In human B cells, Transforming growth factor-beta (TGF-β) is a potent inducer of apoptosis, a process mediated directly through the transcriptional regulation of Bik. Upon TGF-β stimulation, activated Smad transcription factor complexes (specifically Smad3/4) are recruited to a consensus Smad-binding element located at -1055 in the Bik promoter. This leads to increased Bik transcription, which, coupled with the simultaneous transcriptional repression of the anti-apoptotic gene BCL-XL, drives the cell towards apoptosis. This pathway is considered a physiological mechanism for maintaining homeostasis in germinal centers.

G cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_tf Transcription Factor cluster_gene Target Gene TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad 3/4 Complex Smad 3/4 Complex TGF-β Receptor->Smad 3/4 Complex Bik Promoter Bik Promoter Smad 3/4 Complex->Bik Promoter Binds at -1055 Bik Transcription Bik Transcription Bik Promoter->Bik Transcription Apoptosis Apoptosis Bik Transcription->Apoptosis

Caption: TGF-β/Smad pathway leading to Bik gene transcription.
Cytokine and Stress Signaling

Other signaling pathways also regulate Bik expression:

  • Interferon-gamma (IFN-γ): In epithelial cells, IFN-γ increases Bik expression in a manner dependent on the transcription factor STAT1. Although the Bik promoter contains several potential STAT1-binding sites, direct activation in reporter assays has not been consistently observed, suggesting a potentially indirect mechanism.

  • Interferon Regulatory Factor-1 (IRF-1): In contrast to most factors, IRF-1 has been identified as a negative regulator of Bik. A genetic variant (SNP rs738276) in an intronic region of the Bik gene creates a binding site for IRF-1, which leads to suppressed Bik levels.

  • Calcium/Calcineurin Pathway: In B cell lymphoma, increased Bik mRNA following surface IgM ligation is dependent on the calcium/calcineurin pathway, as it can be abolished by cyclosporin A.

Epigenetic Regulation

In several human cancers, Bik expression is silenced through epigenetic mechanisms, primarily promoter hypermethylation. This silencing contributes to a tumor suppressor role for Bik. Treatment with demethylating agents, such as 5-aza-2'-deoxycytidine, can restore Bik expression, suggesting a therapeutic strategy for sensitizing cancer cells to apoptosis.

Data Presentation: Summary of Bik Transcriptional Regulation

The following tables summarize the key factors and stimuli that modulate Bik gene expression.

Table 1: Transcription Factors Regulating the Bik Gene

Transcription FactorEffect on Bik TranscriptionBinding Site Location (Human Promoter)Inducing Stimuli/PathwaySupporting Evidence
E2F1 Activation-104 bpGenotoxic Stress, Chemotherapy (Adriamycin)ChIP, EMSA, Promoter Assays
p53 Activation (context-dependent)Not fully definedAntiestrogens (Fulvestrant), Adenovirus E1AsiRNA knockdown, Mutant p53 studies
Smad3/4 Activation-1055 bpTGF-βChIP, EMSA, Promoter Assays
STAT1 ActivationPutative sites existIFN-γSTAT1 knockout cells show reduced induction
IRF-1 RepressionIntronic region (rs738276 SNP)Constitutive / IFN-γCRISPR, ChIP, Promoter Assays

Table 2: Upstream Stimuli and Pathways Affecting Bik Expression

Stimulus / ConditionPathway InvolvedEffect on Bik mRNACell Type / ContextQuantitative Change
Adriamycin (Chemotherapy)E2F PathwayInductionCancer CellsStrong induction
Antiestrogens (Fulvestrant)p53 PathwayInductionEstrogen-dependent breast cancerSpecific up-regulation
TGF-βSmad PathwayInductionB-lymphoma, CentroblastsDirect transcriptional induction
IFN-γSTAT1 PathwayInductionHuman and murine epithelial cellsIncreased expression
Surface IgM LigationCalcium/CalcineurinInductionB cell lymphomaIncreased mRNA
Promoter HypermethylationEpigenetic SilencingRepressionVarious CancersGene silencing
IRF-1 Binding (GG genotype at rs738276)IRF-1 RepressionSuppressionAirway Epithelial Cells~2-fold suppression compared to AA genotype

Experimental Protocols

Detailed methodologies are crucial for studying gene regulation. Below are generalized protocols for key experiments cited in the investigation of Bik transcription.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if a specific transcription factor (e.g., E2F1, Smad3) binds to a specific region of the Bik gene in vivo.

Protocol Steps:

  • Cross-linking: Treat cells (e.g., HCT116 or B-lymphoma cells) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-E2F1) or a control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the specific region of the Bik promoter containing the putative binding site (e.g., around -104 for E2F1). An enrichment of the target sequence in the specific antibody pull-down compared to the IgG control indicates binding.

G start 1. Cross-link Proteins to DNA (Formaldehyde) lysis 2. Lyse Cells & Shear Chromatin (Sonication) start->lysis ip 3. Immunoprecipitate (Add specific antibody, e.g., anti-E2F1) lysis->ip capture 4. Capture Immune Complexes (Protein A/G Beads) ip->capture wash 5. Wash to Remove Non-specific Binding capture->wash elute 6. Elute & Reverse Cross-links (Heat + High Salt) wash->elute purify 7. Purify DNA elute->purify analyze 8. Analyze by qPCR (Primers for Bik Promoter) purify->analyze

Caption: Generalized workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the Bik promoter in response to the overexpression or knockdown of a specific transcription factor.

Protocol Steps:

  • Construct Preparation: Clone the Bik promoter region (e.g., a 1.9 kb fragment) upstream of a firefly luciferase reporter gene in an expression vector (pGL3-Basic). Create mutations in putative transcription factor binding sites if needed (site-directed mutagenesis).

  • Cell Transfection: Co-transfect the Bik promoter-luciferase construct into a suitable cell line (e.g., HEK293T) along with two other plasmids:

    • An expression vector for the transcription factor of interest (e.g., pCMV-E2F1) or an empty vector control.

    • A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

  • Incubation: Allow the cells to grow for 24-48 hours to allow for protein expression and reporter gene transcription.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in cells overexpressing the transcription factor to the empty vector control to determine the effect on promoter activity.

G construct 1. Prepare Reporter Construct (Bik Promoter -> Luciferase Gene) transfect 2. Co-transfect Cells with: - Bik-Luc Reporter - TF Expression Vector (or empty) - Renilla Control Vector construct->transfect incubate 3. Incubate for 24-48 hours transfect->incubate lyse 4. Lyse Cells incubate->lyse measure 5. Measure Firefly & Renilla Luciferase Activity lyse->measure analyze 6. Normalize & Analyze Data (Firefly / Renilla) measure->analyze

Caption: Workflow for a dual-luciferase reporter assay.

Conclusion and Therapeutic Implications

The transcriptional regulation of the Bik gene is a complex process involving a convergence of signals from cell cycle control, stress responses, and developmental pathways. Key transcription factors including E2F1, p53, and Smads act as primary activators, while factors like IRF-1 can mediate repression. Furthermore, epigenetic silencing via promoter methylation represents a significant mechanism for downregulating Bik in cancer, reinforcing its role as a tumor suppressor.

For drug development professionals, understanding these regulatory networks provides multiple opportunities for therapeutic intervention. Strategies aimed at reactivating Bik expression could prove effective in sensitizing resistant tumors to conventional therapies. This could include the development of small molecules that enhance the activity of E2F1 or Smads on the Bik promoter, or the use of epigenetic modifiers like demethylating agents to overcome gene silencing. The intricate control of Bik transcription underscores its importance as a nodal point in the cellular decision to undergo apoptosis, making it a compelling target for next-generation cancer therapeutics.

References

The Role of Bik BH3 in Developmental Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bik (BCL-2 interacting killer) is a founding member of the BH3-only subgroup of the BCL-2 protein family, critical initiators of the intrinsic apoptotic pathway. While initial studies of Bik-deficient mice suggested a redundant role in embryonic development, further investigations have unveiled a crucial, non-redundant function in specific developmental processes, most notably spermatogenesis. This guide provides a comprehensive technical overview of Bik's role in developmental biology, detailing its molecular mechanisms, functional redundancies, and the experimental methodologies used to elucidate its functions. It is intended to be a valuable resource for researchers investigating apoptosis in development and for professionals in drug development targeting the BCL-2 family of proteins.

Introduction to Bik and the BH3-only Proteins

The BCL-2 family of proteins are central regulators of apoptosis. This family is divided into three subgroups: the anti-apoptotic members (e.g., BCL-2, BCL-xL), the pro-apoptotic effector proteins (BAX, BAK), and the pro-apoptotic BH3-only proteins. The BH3-only proteins, including Bik, Bim, Bad, Puma, and Noxa, act as sensors of cellular stress and developmental cues, initiating apoptosis in response to a wide array of signals. They function by binding to and neutralizing the anti-apoptotic BCL-2 members, thereby liberating BAX and BAK to permeabilize the mitochondrial outer membrane and trigger the caspase cascade.[1][2]

Bik, encoded by the Bik gene, is a 160-amino acid protein characterized by a single BCL-2 homology 3 (BH3) domain, which is essential for its pro-apoptotic activity, and a C-terminal transmembrane domain that localizes it primarily to the endoplasmic reticulum (ER).[3][4]

Bik's Mechanism of Action in Apoptosis

Bik initiates apoptosis through a distinct mechanism involving the mobilization of intracellular calcium stores. Localized at the ER, Bik interacts with anti-apoptotic proteins like BCL-2 and BCL-xL, leading to their neutralization.[3] This activity is thought to release sequestered pro-apoptotic proteins and also to induce the release of Ca2+ from the ER. The subsequent increase in cytosolic and mitochondrial Ca2+ concentration triggers mitochondrial cristae remodeling and recruits the dynamin-related protein 1 (DRP1) to the mitochondrial outer membrane, promoting mitochondrial fission. These events culminate in the selective activation of the pro-apoptotic effector protein BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Signaling Pathway of Bik-Induced Apoptosis

Bik_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Bik Bik Ca2_ER Ca2+ Bik->Ca2_ER Induces Release Bcl2 Bcl-2 / Bcl-xL Bik->Bcl2 Inhibition Ca2_Cyto Ca2+ Ca2_ER->Ca2_Cyto DRP1 DRP1 Ca2_Cyto->DRP1 Recruitment Cristae Cristae Remodeling Ca2_Cyto->Cristae DRP1->Cristae Fission Bax BAX Bcl2->Bax Sequestration Bax_active Activated BAX (Oligomer) Bax->Bax_active Activation MOMP MOMP Bax_active->MOMP CytoC Cytochrome c MOMP->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Cristae->Bax_active

Caption: Bik-mediated apoptotic signaling pathway.

Role of Bik in Developmental Biology

Functional Redundancy in Development

Studies utilizing mice with a homozygous deletion of the Bik gene (Bik-/-) have revealed that these animals are viable and exhibit no overt developmental abnormalities. This suggests that Bik is largely dispensable for normal embryonic development, a phenomenon attributed to functional redundancy with other BH3-only proteins, particularly Bim. Bik is expressed in various tissues during development, including the hematopoietic compartment and endothelial cells of the venous lineage. However, its absence in these tissues does not lead to an increase in cell numbers, likely due to compensation by other pro-apoptotic molecules.

A Non-Redundant Role in Spermatogenesis

The critical role of Bik in development is unmasked when its function is lost in conjunction with that of Bim. Mice doubly deficient for both Bik and Bim (Bik-/-Bim-/-) are viable but the males are infertile due to a severe block in spermatogenesis. During the first wave of spermatogenesis in normal development, a significant number of spermatogonia undergo apoptosis to maintain the proper ratio of germ cells to supportive Sertoli cells. In Bik-/-Bim-/- mice, this wave of apoptosis is inhibited, leading to an overabundance of spermatogonia and spermatocytes. This excess of germ cells is thought to overwhelm the nurturing capacity of the Sertoli cells, leading to a developmental arrest and a failure to produce mature sperm. This phenotype is not observed in either single knockout, highlighting the redundant yet essential roles of Bik and Bim in this specific developmental context.

Quantitative Data on Bik Expression

Gene Forward Primer (5'-3') Reverse Primer (5'-3') NCBI Accession Source
Bik (mouse)ATGAAGGAGCCTGTGAGAGACGCAGACACAGGTCCATCTCATCGNM_007546

Experimental Protocols

Generation of Bik Knockout Mice

The generation of knockout mice is a foundational technique for studying gene function in vivo. While specific details of the original Bik knockout mouse construction are not fully available, a general and widely applicable protocol using homologous recombination in embryonic stem (ES) cells is described below.

Protocol: Generation of a Conventional Knockout Mouse using ES Cells

  • Targeting Vector Construction:

    • Isolate a genomic DNA clone containing the Bik gene from a genomic library of the desired mouse strain (e.g., 129/Sv).

    • Design a targeting vector to replace a critical exon of Bik with a positive selection cassette, such as the neomycin resistance gene (neo). The vector should contain 5' and 3' homology arms (several kilobases in length) flanking the selection cassette that are homologous to the genomic regions flanking the target exon.

    • Incorporate a negative selection marker, such as the diphtheria toxin A-chain (DTA) or thymidine kinase (TK) gene, outside of the homology arms.

  • ES Cell Transfection and Selection:

    • Culture murine ES cells (e.g., from a 129/Sv strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts.

    • Linearize the targeting vector and introduce it into the ES cells via electroporation.

    • Culture the electroporated cells in media containing a selective agent (e.g., G418 for the neo cassette). Only cells that have integrated the vector will survive.

    • If a negative selection marker is used, add the corresponding selective agent (e.g., ganciclovir for TK) to kill cells that have undergone non-homologous recombination.

  • Screening for Homologous Recombination:

    • Isolate genomic DNA from individual drug-resistant ES cell clones.

    • Screen for correctly targeted clones using Southern blotting or PCR with primers flanking the homology arms.

  • Generation of Chimeric Mice:

    • Expand the correctly targeted ES cell clones.

    • Inject the ES cells into blastocysts from a different mouse strain (e.g., C57BL/6).

    • Transfer the injected blastocysts into the uterus of a pseudopregnant surrogate mother.

    • The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the injected ES cells. Coat color is often used as a visual marker of chimerism.

  • Germline Transmission and Breeding:

    • Breed the chimeric mice with wild-type mice of the blastocyst donor strain (e.g., C57BL/6).

    • Genotype the offspring to identify those that have inherited the targeted allele from the ES cells (germline transmission).

    • Intercross heterozygous (Bik+/-) mice to generate homozygous knockout (Bik-/-) mice.

Workflow for Generating and Analyzing Bik-/-Bim-/- Double Knockout Mice

DKO_Workflow cluster_analysis Phenotypic Analysis start Start: Obtain Bik+/- and Bim+/- mice cross1 Cross Bik+/- with Bim+/- start->cross1 progeny1 Progeny: Bik+/-Bim+/- (Double Heterozygotes) cross1->progeny1 genotype1 Genotype Progeny (PCR) progeny1->genotype1 cross2 Intercross Bik+/-Bim+/- genotype1->cross2 Select double heterozygotes progeny2 Progeny with various genotypes (including Bik-/-Bim-/-) cross2->progeny2 genotype2 Genotype Progeny (PCR) progeny2->genotype2 select_dko Select Bik-/-Bim-/- mice for analysis genotype2->select_dko fertility Fertility Testing select_dko->fertility histology Testicular Histology (H&E staining) select_dko->histology apoptosis Apoptosis Analysis (TUNEL assay) select_dko->apoptosis cell_counts Germ Cell Quantification select_dko->cell_counts

Caption: Workflow for generating and analyzing Bik-/-Bim-/- double knockout mice.

Quantitative Real-Time PCR (qRT-PCR) for Bik Expression

This protocol allows for the sensitive quantification of Bik mRNA levels in embryonic tissues.

Protocol: qRT-PCR for Mouse Bik

  • Tissue Collection and RNA Extraction:

    • Dissect embryonic tissues of interest in ice-cold PBS.

    • Immediately homogenize the tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

  • Real-Time PCR:

    • Prepare a master mix containing SYBR Green I dye, a hot-start Taq DNA polymerase, dNTPs, and the forward and reverse primers for mouse Bik (see table in section 4) and a housekeeping gene (e.g., Gapdh, Actb).

    • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol is:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Perform a melting curve analysis at the end of the run to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for Bik and the housekeeping gene in each sample.

    • Calculate the relative expression of Bik using the ΔΔCt method, normalizing to the housekeeping gene and a reference sample.

TUNEL Assay for Apoptosis Detection in Embryonic Tissues

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol: TUNEL Assay for Paraffin-Embedded Embryonic Sections

  • Sample Preparation:

    • Fix embryos or dissected tissues in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

    • Dehydrate the samples through a graded series of ethanol washes, clear in xylene, and embed in paraffin wax.

    • Cut 5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each) and finally in distilled water.

  • Permeabilization:

    • Incubate sections with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature to permeabilize the tissue.

    • Wash slides twice in PBS for 5 minutes each.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).

    • Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

    • Include a positive control (treat a section with DNase I to induce DNA breaks) and a negative control (omit the TdT enzyme).

  • Washing and Counterstaining:

    • Wash the slides three times in PBS for 5 minutes each.

    • Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst 33342.

  • Imaging:

    • Mount the slides with an anti-fade mounting medium.

    • Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion and Future Directions

Bik is a crucial initiator of apoptosis with a unique ER-based mechanism of action. While its role in many developmental processes is masked by functional redundancy with other BH3-only proteins, its essential function in spermatogenesis underscores the importance of apoptotic regulation in tissue homeostasis and development. The experimental protocols detailed in this guide provide a robust framework for further investigation into the roles of Bik and other BCL-2 family members in developmental biology.

Future research should aim to:

  • Generate comprehensive quantitative expression data for Bik throughout embryonic development to identify other potential sites of action.

  • Elucidate the full interactome of Bik in a developmental context to identify novel regulatory interactions.

  • Investigate the potential interplay of Bik with other cellular processes beyond apoptosis, such as autophagy, during development.

A deeper understanding of Bik's function in development will not only enhance our knowledge of fundamental biological processes but may also provide valuable insights for the development of novel therapeutic strategies targeting apoptosis in diseases such as cancer.

References

The Role of Bik in Cellular Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bik (BCL2 Interacting Killer) is the founding member of the BH3-only subclass of the BCL-2 protein family, critical regulators of the intrinsic apoptotic pathway.[1][2] Predominantly localized to the endoplasmic reticulum (ER), Bik acts as a sentinel for cellular stress, initiating programmed cell death in response to a variety of signals.[1][2][3] Its primary mechanism involves neutralizing anti-apoptotic BCL-2 family members, which unleashes the pro-apoptotic effectors BAX and BAK. This activity is tightly coupled with ER-specific functions, including the mobilization of calcium (Ca²⁺) stores, which links ER stress directly to the mitochondrial execution pathway of apoptosis. Regulation of Bik occurs at multiple levels—transcriptional, post-transcriptional, and post-translational—ensuring its pro-death activity is kept in check under normal physiological conditions. Beyond apoptosis, Bik is implicated in other crucial cellular processes, including autophagy, the unfolded protein response (UPR), and inflammation, highlighting its multifaceted role in maintaining cellular homeostasis. Given its function as a pro-apoptotic tumor suppressor, Bik is a molecule of significant interest in oncology and drug development. This document provides an in-depth technical overview of Bik's function, regulation, and involvement in cellular signaling pathways, supported by experimental data and methodologies.

Molecular Profile of Bik

Bik, also known as NBK (Natural Born Killer), was the first BH3-only protein identified. Like other members of this subclass, its defining feature is the BCL-2 Homology 3 (BH3) domain, a short amphipathic alpha-helical segment essential for its pro-apoptotic function.

  • Structure: The Bik protein contains a central BH3 domain, which is the sole region of homology shared with other BCL-2 family members. This domain is critical for its ability to bind to the hydrophobic groove of anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1. Bik also possesses a C-terminal transmembrane (TM) domain that anchors it to the endoplasmic reticulum (ER) membrane.

  • Localization: Bik is predominantly an ER-resident protein. This specific subcellular localization is central to its unique mechanism of action, distinguishing it from other BH3-only proteins that may act primarily in the cytosol or on the mitochondrial outer membrane. Recent studies suggest that Bik can interact with mitochondrial-localized anti-apoptotic proteins through ER-mitochondria contact sites, known as Mitochondria-Associated ER Membranes (MAMs).

Regulation of Bik Expression and Activity

The expression and activity of Bik are tightly controlled at multiple levels to prevent spurious apoptosis and ensure a rapid response to cellular stress.

Transcriptional Regulation

Several transcription factors can induce Bik gene expression in response to specific stimuli:

  • p53: The tumor suppressor p53 can transcriptionally activate the human Bik gene, particularly in response to genotoxic stress or signals from oncogenes like adenovirus E1A. However, this regulation appears to be context-dependent, as p53-mediated induction of Bik was not observed in murine cells under similar stress conditions.

  • E2F Transcription Factors: The E2F pathway, often activated during viral infections and genotoxic stress, can directly induce Bik transcription independently of p53.

  • Cytokines (IFN-γ): Interferon-gamma (IFN-γ) treatment increases Bik expression in epithelial cells through a mechanism dependent on the transcription factor STAT1.

  • Hormonal Signals: In estrogen-dependent breast cancer cells, estrogen starvation leads to a specific up-regulation of Bik expression.

Post-Transcriptional Regulation

The 3'-end processing of Bik mRNA is a critical control point, particularly in response to DNA damage.

  • Star-PAP and PKCδ: Following DNA damage, the nuclear poly(A) polymerase Star-PAP, in conjunction with Protein Kinase C-delta (PKCδ) and the phosphoinositide-generating enzyme PIPKIα, controls the 3'-end processing and subsequent expression of Bik mRNA. This pathway reveals a signal-specific mechanism for regulating Bik levels.

Post-Translational Regulation

The stability of the Bik protein is a key determinant of its cellular abundance.

  • Proteasomal Degradation: Bik protein is subject to rapid degradation by the proteasome, which keeps its steady-state levels low in healthy cells. Inhibition of the proteasome with drugs like bortezomib leads to the accumulation of Bik protein and subsequent apoptosis.

  • Phosphorylation: The human Bik protein is a phosphoprotein. Phosphorylation has been proposed to regulate its stability and pro-apoptotic activity, though some studies suggest that ERK1/2-mediated phosphorylation does not directly control Bik stability but rather that its expression is linked to the G1 cell-cycle arrest induced by ERK1/2 inhibition. A mutant form of Bik, BikDDA, where phosphorylation sites are replaced with aspartic acid to mimic phosphorylation, exhibits a prolonged half-life and enhanced pro-apoptotic ability.

Core Mechanism of Action in Apoptosis

Bik triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. Its unique ER localization allows it to integrate signals from the ER with the mitochondrial cell death machinery.

The Indirect Activation Model

The prevailing model for Bik's action is "indirect activation." Bik itself does not directly activate the pro-apoptotic effector proteins BAX and BAK. Instead, it functions as a "sensitizer" by binding to and sequestering anti-apoptotic BCL-2 family proteins (such as BCL-2, BCL-xL, and MCL-1). This sequestration liberates effector proteins like BAX from inhibition, allowing them to oligomerize at the mitochondrial outer membrane and induce Mitochondrial Outer Membrane Permeabilization (MOMP).

// Pathways Stress -> {p53, E2F} [label="activate"]; {p53, E2F} -> Bik_mRNA [label="transcribe"]; Bik_mRNA -> Bik [label="translate"]; Bik -> Bcl2 [label="binds &\ninhibits", color="#EA4335", arrowhead=T, style=dashed]; Bcl2 -> BAX [label="inhibits", color="#34A853", arrowhead=T, style=dashed]; Bik -> Ca [label="mobilizes", color="#EA4335"]; Ca -> BAX [label="activates", color="#EA4335"]; BAX -> MOMP [label="induces"]; MOMP -> CytoC; CytoC -> Caspases; Caspases -> Apoptosis; } end_dot Caption: Bik-Mediated Apoptotic Signaling Pathway.

ER-Mitochondria Crosstalk and Calcium Mobilization

A key aspect of Bik-induced apoptosis is the mobilization of Ca²⁺ from the ER lumen.

  • BAX/BAK-Dependent Ca²⁺ Release: Bik promotes a conformational change in BAX and BAK localized at the ER, causing the release of ER Ca²⁺ stores.

  • Mitochondrial Ca²⁺ Uptake: The released Ca²⁺ is taken up by the mitochondria, which are often in close proximity to the ER at MAMs.

  • Mitochondrial Remodeling: The influx of Ca²⁺ into the mitochondria triggers the recruitment of the cytosolic GTPase DRP-1, which mediates mitochondrial fission and cristae remodeling. This remodeling is crucial for the efficient release of cytochrome c.

This Ca²⁺-dependent mechanism demonstrates how Bik, an ER-resident protein, can directly influence mitochondrial dynamics to promote apoptosis.

Role of Bik in Other Homeostatic Processes

ER Stress and the Unfolded Protein Response (UPR)

The UPR is a signaling network activated by the accumulation of unfolded proteins in the ER (ER stress). While initially a pro-survival response, prolonged or severe ER stress leads to apoptosis. Bik is a key player in this switch.

  • Sequestration by BiP: Under normal conditions, the ER chaperone BiP (also known as GRP78) can bind to Bik, keeping it inactive.

  • Release during ER Stress: During prolonged ER stress, p53 can suppress the expression of BiP. The reduced levels of BiP lead to the release of Bik, freeing it to initiate the apoptotic cascade.

// Logical Flow ER_Stress -> p53; p53 -> BiP_Suppression [label="mediates"]; BiP_Suppression -> BiP [label="reduces levels", arrowhead=T, style=dashed]; BiP -> Bik [label="sequesters", color="#34A853", arrowhead=T, style=dashed]; BiP_Suppression -> Bik [label="releases", color="#EA4335"]; Bik -> Apoptosis [label="initiates"]; } end_dot Caption: Bik's role in the switch from UPR to apoptosis.

Autophagy

Autophagy is a cellular recycling process that degrades damaged organelles and proteins to maintain homeostasis. The relationship between Bik and autophagy is complex.

  • Induction of Autophagy: Bik can induce a non-apoptotic form of cell death with autophagic features. It can stimulate autophagy by disrupting the inhibitory interaction between BCL-2 and Beclin-1, a key autophagic protein. This can occur through both BCL-2-dependent and -independent mechanisms.

  • Tumor Promotion Paradox: While Bik is pro-apoptotic, high Bik expression has paradoxically been associated with poor prognosis in breast cancer. This may be because Bik-induced autophagy enhances tumor fitness and survival under stress, contributing to disease recurrence.

B-Cell Homeostasis and Inflammation

Bik plays a critical role in the selection and maintenance of B-lymphocyte populations. Its expression is upregulated during the transition from naive B-cells to centroblasts and is crucial for apoptosis following the ligation of surface IgM, a key process in B-cell selection. More recently, Bik has been shown to control low-grade inflammation by enhancing the proteasomal degradation of nuclear proteins. Bik deficiency leads to increased nuclear p65 levels, causing low-level inflammation and the spontaneous development of emphysema in female mice.

Quantitative Data Summary

Quantitative data on Bik is often presented in the context of specific cellular models. The following tables summarize key interactions and functional outcomes.

Table 1: Bik Protein Interactions

Interacting Protein Family/Class Interaction Outcome Reference
BCL-2 Anti-apoptotic BCL-2 Bik is sequestered; BCL-2 is inhibited.
BCL-xL Anti-apoptotic BCL-2 Bik is sequestered; BCL-xL is inhibited.
MCL-1 Anti-apoptotic BCL-2 Weak inhibition.
Adenovirus E1B-19K Viral Anti-apoptotic Bik activity is suppressed.
EBV-BHRF1 Viral Anti-apoptotic Bik activity is suppressed.

| BiP/GRP78 | ER Chaperone | Bik is sequestered and kept inactive. | |

Table 2: Functional Consequences of Bik Expression

Cellular Process Effect of Bik Expression Key Mediators Reference
Apoptosis Induction BAX, BAK, Caspase-9, Cytochrome c
ER Calcium Flux Release of Ca²⁺ from ER BAX, BAK
Mitochondrial Dynamics Fission and Cristae Remodeling DRP-1
Autophagy Induction Beclin-1
Inflammation Suppression of low-grade inflammation Proteasome (RPN1/RPN2)

| B-Cell Development | Apoptosis for negative selection | Calcium/Calcineurin pathway | |

Experimental Protocols for Studying Bik

The study of Bik involves a range of molecular and cell biology techniques to assess its expression, interactions, and functional consequences.

Assessing Bik-Induced Apoptosis
  • Principle: To quantify the extent of apoptosis in a cell population following the induction or overexpression of Bik.

  • Methodology (Flow Cytometry for Sub-G1 DNA Content):

    • Cell Treatment: Culture cells (e.g., PC-3, HT-29, MCF-7) and transfect with a Bik expression vector (e.g., Ad-wtBik) or a control vector.

    • Harvesting: After a set time (e.g., 24-48 hours), harvest both adherent and floating cells.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.

    • Staining: Resuspend cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Analysis: Analyze the cell population using a flow cytometer. Apoptotic cells will have undergone DNA fragmentation and will thus have a fractional DNA content, appearing as a "sub-G1" peak to the left of the main G1 peak.

  • Alternative Methods:

    • DNA Fragmentation Assay: Analysis of genomic DNA on an agarose gel will show a characteristic "ladder" pattern in apoptotic cells.

    • MTT Assay: Measures mitochondrial oxidoreductase activity, which is lost in apoptotic cells.

    • TUNEL Staining: Detects DNA strand breaks in situ, often used in tissue sections.

Analysis of Protein-Protein Interactions
  • Principle: To confirm the physical association between Bik and its binding partners (e.g., BCL-xL).

  • Methodology (Co-Immunoprecipitation):

    • Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing buffer (e.g., containing Triton X-100 or CHAPS).

    • Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G-agarose) to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins (the "bait," e.g., anti-BCL-xL).

    • Capture: Add Protein A/G beads to capture the antibody-protein complexes.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution and Analysis: Elute the bound proteins from the beads using a loading buffer and analyze by SDS-PAGE and Western blotting, probing with an antibody against the suspected interacting partner (the "prey," e.g., anti-Bik).

Experimental Workflow Diagram

// Nodes Start [label="Select Cell Line\n(e.g., MCF-7, HCT-116)", shape=ellipse, fillcolor="#FFFFFF"]; Manipulation [label="Genetic/Chemical Manipulation"]; Overexpression [label="Transfect with\nBik Expression Vector", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Knockdown [label="Transfect with\nBik siRNA", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treat with Inducer\n(e.g., Etoposide, Fulvestrant)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells\n(e.g., at 24h, 48h)"]; Split [shape=point, width=0.01, height=0.01]; Protein_Analysis [label="Protein Analysis"]; RNA_Analysis [label="RNA Analysis"]; Functional_Analysis [label="Functional Analysis"]; WB [label="Western Blot\n(Bik, Bcl-2, Caspase-7)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; CoIP [label="Co-IP\n(Bik + Bcl-xL)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; qPCR [label="qRT-PCR\n(Bik mRNA levels)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Flow [label="Flow Cytometry\n(Sub-G1 Analysis)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; MTT [label="MTT Assay\n(Viability)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Manipulation; Manipulation -> {Overexpression, Knockdown, Treatment} [arrowhead=none]; {Overexpression, Knockdown, Treatment} -> Harvest; Harvest -> Split [dir=none]; Split -> {Protein_Analysis, RNA_Analysis, Functional_Analysis}; Protein_Analysis -> {WB, CoIP}; RNA_Analysis -> qPCR; Functional_Analysis -> {Flow, MTT}; } end_dot Caption: General experimental workflow for studying Bik function.

Implications for Drug Development

Bik's role as a potent, stress-activated pro-apoptotic protein makes it an attractive target for cancer therapy.

  • Tumor Suppressor Function: The Bik gene is located at chromosome 22q13.3, a region that can be deleted in some cancers. Its expression is also silenced epigenetically in certain tumors, reinforcing its role as a tumor suppressor.

  • Therapeutic Potential:

    • Gene Therapy: The delivery of the Bik gene via viral vectors has shown potent antitumor activity in preclinical models, inducing apoptosis even in chemoresistant cancer cells. A modified Bik gene product, BikDD, has been tested in a Phase 1 clinical trial for advanced pancreatic cancer, delivered via liposome nanoparticles.

    • Sensitizing to Chemotherapy: Many anti-cancer drugs, including proteasome inhibitors, transcriptionally activate Bik. Understanding and exploiting the pathways that regulate Bik could lead to combination therapies that sensitize cancer cells to conventional treatments.

    • BH3 Mimetics: While not targeting Bik directly, the development of drugs that mimic the BH3 domain (like Venetoclax, which targets BCL-2) validates the therapeutic strategy of disrupting the BCL-2/pro-apoptotic protein interface that Bik naturally targets.

Conclusion

Bik is a crucial sentinel of cellular well-being, positioned at the strategic intersection of the endoplasmic reticulum and the mitochondria. Its role extends beyond being a simple apoptosis initiator; it is a key integrator of diverse stress signals, from DNA damage and viral infection to ER dysfunction and cytokine signaling. The tight regulation of its expression and the specific mechanism of action—neutralizing anti-apoptotic guardians at the ER and mobilizing calcium—make it a highly efficient and controlled executioner. Further research into its paradoxical role in promoting tumor survival via autophagy and its newly discovered function in controlling inflammation will undoubtedly open new avenues for therapeutic intervention in cancer, inflammatory diseases, and other age-related disorders.

References

Methodological & Application

Application Note & Protocol: Synthesis and Purification of Bik BH3 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the "effectors" (Bax, Bak) and the "BH3-only" proteins. BH3-only proteins, such as Bcl-2 interacting killer (Bik), are critical initiators of apoptosis.[1] They are activated by various cellular stress signals and function by neutralizing the pro-survival Bcl-2 proteins, thereby liberating Bax and Bak to trigger mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2][3]

Bik, the founding member of the BH3-only protein family, is primarily localized to the endoplasmic reticulum (ER).[4][5] It induces apoptosis by mobilizing calcium from the ER to the mitochondria and by directly engaging anti-apoptotic proteins, leading to the activation of the mitochondrial apoptotic cascade. The pro-apoptotic function of Bik is dependent on its Bcl-2 homology 3 (BH3) domain, a short amphipathic alpha-helix that binds to a hydrophobic groove on pro-survival Bcl-2 family members.

Synthetic peptides corresponding to the BH3 domains of proteins like Bik are invaluable tools in cancer research and drug development. They can be used to study the molecular interactions governing apoptosis, identify novel therapeutic targets, and serve as starting points for the development of "BH3 mimetic" drugs. This document provides a detailed protocol for the chemical synthesis and purification of the Bik BH3 peptide.

Bik Signaling Pathway in Apoptosis

Bik initiates apoptosis primarily from the endoplasmic reticulum. Upon activation, it antagonizes anti-apoptotic proteins like Bcl-2 and Bcl-xL. This action, combined with the mobilization of ER calcium stores to the mitochondria, leads to the activation of the effector proteins BAX and BAK. Activated BAX/BAK oligomerize in the outer mitochondrial membrane, leading to the release of cytochrome c and the initiation of the caspase cascade, culminating in apoptosis.

Bik_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Bik Bik Ca_ER Ca²⁺ Stores Bik->Ca_ER mobilizes BAX BAX / BAK Bik->BAX promotes activation AntiApoptotic Bcl-2 / Bcl-xL Bik->AntiApoptotic inhibits Ca_ER->BAX promotes activation CytC Cytochrome c BAX->CytC releases Apoptosis Apoptosis CytC->Apoptosis initiates AntiApoptotic->BAX inhibits Stress Cellular Stress Stress->Bik activates SPPS_Workflow cluster_cycle Repeat for each Amino Acid start Start: Rink Amide Resin swelling 1. Resin Swelling (DMF) start->swelling deprotection1 2. Fmoc Deprotection (Piperidine/DMF) swelling->deprotection1 coupling1 3. Couple First Amino Acid (AA, Coupling Reagents) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection_n A. Fmoc Deprotection wash1->deprotection_n coupling_n B. Amino Acid Coupling wash_n C. Wash final_deprotection Final Fmoc Deprotection wash_n->final_deprotection cleavage 4. Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation 5. Ether Precipitation cleavage->precipitation end Crude this compound Peptide precipitation->end Purification_Workflow cluster_qc 5. Quality Control start Crude Peptide dissolve 1. Dissolve in Aqueous Buffer start->dissolve filter 2. Filter Sample (0.22 µm) dissolve->filter hplc 3. Preparative RP-HPLC filter->hplc fractions 4. Collect Fractions hplc->fractions analytical_hplc A. Analytical HPLC (Purity Check) fractions->analytical_hplc ms B. Mass Spectrometry (Identity Check) fractions->ms lyophilize 6. Pool & Lyophilize Pure Fractions analytical_hplc->lyophilize ms->lyophilize end Pure this compound Peptide (>95% Purity) lyophilize->end

References

Application Notes: Utilizing Bik BH3 Peptides in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between cell survival and death. This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effectors (Bax, Bak), and the BH3-only proteins. The BH3-only proteins act as sentinels for cellular stress and damage, initiating apoptosis by neutralizing the pro-survival Bcl-2 proteins.

Bik (Bcl-2 interacting killer) is a founding member of the BH3-only protein family.[1][2] Its pro-apoptotic activity is mediated by its Bcl-2 homology 3 (BH3) domain.[1] Bik is classified as a "sensitizer" BH3-only protein. Unlike "activator" BH3-only proteins (e.g., Bim, Bid) that can directly activate Bax and Bak, sensitizers like Bik primarily function by binding to and inhibiting the anti-apoptotic Bcl-2 family members.[3] This releases the activator BH3-only proteins, which can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptosis.[4]

Synthetic peptides corresponding to the BH3 domain of Bik are powerful tools for studying the mechanisms of apoptosis and for identifying cancer cells that are "primed" for apoptosis. This priming indicates a dependency on overexpressed anti-apoptotic proteins for survival, making them vulnerable to agents that disrupt these interactions. These application notes provide detailed protocols for utilizing Bik BH3 peptides in key apoptosis assays.

This compound Peptide Specifications

The amino acid sequence of the human this compound peptide is:

Sequence: Met-Glu-Gly-Ser-Asp-Ala-Leu-Ala-Leu-Arg-Leu-Ala-Cys-Ile-Gly-Asp-Glu-Met-Asp-Val Short Sequence: MEGSDALALRLACIGDEMDV

For experimental purposes, this peptide can be synthesized with modifications such as N-terminal acetylation and C-terminal amidation to improve stability, and with fluorescent labels (e.g., FITC, TAMRA) for use in specific assays.

Signaling Pathway of Bik-Induced Apoptosis

The following diagram illustrates the mechanism by which the this compound peptide induces apoptosis.

Bik_Signaling_Pathway Cellular Stress Cellular Stress Bik_BH3 This compound Peptide Bcl2 Bcl-2 / Bcl-xL Bik_BH3->Bcl2 Inhibition Bim_Bid Bim / Bid Bcl2->Bim_Bid Bax_Bak Bax / Bak Bim_Bid->Bax_Bak Activation MOMP MOMP Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: this compound peptide signaling pathway leading to apoptosis.

Quantitative Data: Binding Affinities of BH3 Peptides

The following table summarizes the binding affinities (Ki or Kd in nM) of various BH3 peptides, including Bik, to anti-apoptotic Bcl-2 family proteins. This data is essential for designing experiments and interpreting results.

BH3 PeptideBcl-2 (nM)Bcl-xL (nM)Mcl-1 (nM)Bcl-w (nM)Bfl-1/A1 (nM)
Bik 6.13.8>10005.2>1000
Bad 1300.7>10001.1>1000
Bim 1.10.41.10.70.9
Puma 0.70.81.10.91.0
Noxa >1000>100028>100026

Data compiled from multiple sources. Affinities can vary based on the specific assay conditions.

Experimental Protocols

BH3 Profiling Assay

BH3 profiling is a functional assay that measures the apoptotic priming of cells by exposing permeabilized cells or isolated mitochondria to a panel of BH3 peptides. The induction of MOMP is then quantified. As a sensitizer peptide, this compound is used to determine a cell's dependence on Bcl-2, Bcl-xL, and Bcl-w for survival.

Experimental Workflow: BH3 Profiling

BH3_Profiling_Workflow cluster_prep cluster_assay cluster_detection cluster_analysis Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Resuspend Resuspend in MEB Wash->Resuspend Permeabilize Permeabilize with Digitonin Resuspend->Permeabilize Add_Peptides Add this compound & other peptides Permeabilize->Add_Peptides Incubate Incubate at 32°C Add_Peptides->Incubate Stain Stain with JC-1 Incubate->Stain Read Read Fluorescence Stain->Read Calculate Calculate % Depolarization Read->Calculate Plot Plot Dose-Response Curves Calculate->Plot

Caption: Workflow for a typical BH3 profiling experiment.

Materials:

  • This compound peptide and other relevant BH3 peptides (e.g., Bim, Bad, Noxa, Puma)

  • Mannitol Experimental Buffer (MEB): 150 mM mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM succinate.

  • Digitonin

  • JC-1 dye

  • Oligomycin

  • 96-well or 384-well plates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Cell Preparation:

    • Harvest cells and wash once with ice-cold PBS.

    • Count cells and resuspend in MEB at a concentration of 1 x 10^6 cells/mL.

  • Peptide Preparation:

    • Prepare a serial dilution of this compound peptide and other peptides in MEB. Typical final concentrations range from 0.01 µM to 100 µM.

  • Assay Plate Setup:

    • Add 15 µL of each peptide dilution to the wells of a 384-well plate. Include a DMSO control.

  • Cell Permeabilization and Staining:

    • Prepare a cell staining solution in MEB containing digitonin (final concentration ~0.002%), JC-1 (2 µM), and oligomycin (10 µg/mL).

    • Add 15 µL of the cell suspension to the staining solution and incubate for 10 minutes at room temperature.

  • Assay Execution:

    • Dispense 15 µL of the permeabilized and stained cell suspension into each well of the assay plate containing the peptides.

    • Incubate the plate at 32°C for 1-3 hours in a plate reader.

  • Data Acquisition:

    • Measure fluorescence at 590 nm (red, aggregated JC-1) and 530 nm (green, monomeric JC-1) every 5 minutes.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well at each time point.

    • Normalize the results to the DMSO control. A decrease in the red/green ratio indicates mitochondrial depolarization.

    • Plot the percentage of depolarization as a function of peptide concentration to generate dose-response curves.

Fluorescence Polarization (FP) Assay

This assay measures the binding of a fluorescently labeled this compound peptide to purified anti-apoptotic Bcl-2 family proteins in solution. Binding of the small, fluorescent peptide to a larger protein slows its rotation, resulting in an increase in the polarization of the emitted light.

Protocol:

  • Reagents:

    • Fluorescently labeled this compound peptide (e.g., FITC-Bik BH3)

    • Purified recombinant anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL)

    • FP Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20.

  • Assay Setup:

    • In a black 384-well plate, add a fixed concentration of the fluorescent this compound peptide (e.g., 5-10 nM) to each well.

    • Add increasing concentrations of the anti-apoptotic protein.

    • For competitive binding, add a fixed concentration of both the fluorescent peptide and the protein, followed by increasing concentrations of an unlabeled competitor (e.g., unlabeled this compound or a small molecule inhibitor).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the concentration of the protein or competitor.

    • Calculate the dissociation constant (Kd) or the inhibitory concentration (IC50) by fitting the data to a suitable binding model.

Co-Immunoprecipitation (Co-IP) Assay

Co-IP is used to study the interaction of this compound peptides with their target proteins within a cellular context.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with a cell-permeable version of the this compound peptide (e.g., linked to a cell-penetrating peptide) or a vehicle control for the desired time.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target anti-apoptotic protein (e.g., anti-Bcl-2) or an isotype control antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the immunoprecipitated protein (e.g., Bcl-2) and potential interacting partners that would be displaced by the this compound peptide (e.g., Bim, Bak). A decrease in the co-immunoprecipitation of activator BH3 proteins with Bcl-2 in the presence of the this compound peptide would indicate successful target engagement.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method to assess cell viability in response to treatment with a cell-permeable this compound peptide. Viable cells with active metabolism reduce the MTS tetrazolium compound to a colored formazan product.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment:

    • Treat the cells with increasing concentrations of a cell-permeable this compound peptide. Include a vehicle control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot cell viability against peptide concentration to determine the IC50 value.

Troubleshooting

  • BH3 Profiling: High background depolarization can be due to excessive digitonin concentration or unhealthy cells. Optimize digitonin concentration for each cell line.

  • Fluorescence Polarization: Low signal-to-noise ratio may be due to low protein concentration or inactive protein. Ensure the purity and activity of recombinant proteins.

  • Co-Immunoprecipitation: High background and non-specific binding are common issues. Ensure adequate pre-clearing of lysates and optimize washing steps.

  • MTS Assay: Results can be affected by cell seeding density and incubation times. Ensure consistent cell numbers and optimize the assay duration.

By employing these detailed protocols, researchers can effectively utilize this compound peptides to investigate the intricacies of the apoptotic pathway and to identify vulnerabilities in cancer cells, thereby accelerating the development of novel anti-cancer therapeutics.

References

Application Notes and Protocols for Bik BH3 Mimetic Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. This family includes pro-apoptotic members, such as the BH3-only protein Bik (Bcl-2 interacting killer), and anti-apoptotic members like Bcl-xL, Bcl-2, and Mcl-1. Bik initiates apoptosis by binding to and neutralizing these anti-apoptotic proteins, thereby unleashing the downstream effectors Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent cell death. Small molecules that mimic the BH3 domain of proteins like Bik, known as BH3 mimetics, represent a promising class of targeted anticancer agents.

These application notes provide an overview and detailed protocols for key biochemical and cell-based assays used to screen for and characterize Bik BH3 mimetics. The described methods include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and High-Throughput Dynamic BH3 Profiling (HT-DBP).

Bik Signaling Pathway

The pro-apoptotic protein Bik is predominantly localized to the endoplasmic reticulum (ER) membrane. Upon cellular stress, Bik can neutralize anti-apoptotic Bcl-2 family members (e.g., Bcl-xL and Bcl-2), leading to the activation of the pro-apoptotic effector proteins Bax and Bak. This results in the formation of pores in the outer mitochondrial membrane, the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.

Bik Signaling Pathway Bik-Mediated Apoptosis Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Bik Bik Bcl_xL Bcl-xL / Bcl-2 Bik->Bcl_xL Binds and Inhibits Bax_Bak Bax / Bak Bcl_xL->Bax_Bak Sequesters and Inhibits CytoC_in Cytochrome c (intermembrane space) Bax_Bak->CytoC_in Promotes release via MOMP CytoC_out Cytochrome c (cytosol) CytoC_in->CytoC_out Release Apoptosome Apoptosome Formation CytoC_out->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Stress Cellular Stress Stress->Bik Induces expression/ activation BH3_Mimetic This compound Mimetic BH3_Mimetic->Bcl_xL Binds and Inhibits

Bik-Mediated Apoptosis Pathway Diagram

I. Fluorescence Polarization (FP) Assay

A. Principle

Fluorescence Polarization (FP) is a homogeneous assay technique ideal for studying molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer, e.g., a this compound peptide) tumbles rapidly in solution and has a low polarization value when excited with polarized light. Upon binding to a larger protein (e.g., Bcl-xL), the tumbling rate of the tracer slows down significantly, resulting in a higher polarization value. In a competitive FP assay, a test compound that binds to the same site on the target protein as the tracer will displace it, leading to a decrease in the polarization signal. This allows for the identification and characterization of inhibitors of the Bik-Bcl-xL interaction.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow cluster_prep Assay Preparation cluster_plate Plate Setup (384-well) cluster_measure Measurement & Analysis Reagents 1. Prepare Reagents: - Fluorescent this compound Peptide (Tracer) - Recombinant Bcl-xL Protein - Test Compounds - Assay Buffer Dispense 2. Dispense reagents into wells: - Tracer + Bcl-xL (Max Signal) - Tracer only (Min Signal) - Tracer + Bcl-xL + Test Compound Reagents->Dispense Incubate 3. Incubate at Room Temperature Dispense->Incubate Read 4. Read Fluorescence Polarization Incubate->Read Analyze 5. Analyze Data: - Calculate % Inhibition - Determine IC50 values Read->Analyze

Fluorescence Polarization Assay Workflow
B. Experimental Protocol

1. Materials and Reagents:

  • Fluorescent this compound Peptide (Tracer): A synthetic peptide corresponding to the human this compound domain (e.g., sequence: MEGSDALALRLACIGDEMDVSL) labeled with a fluorophore such as FITC or TAMRA.

  • Recombinant Anti-apoptotic Protein: Purified full-length or truncated human Bcl-xL or Bcl-2 protein.

  • Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.05% (v/v) Tween-20.

  • Test Compounds: Small molecule library dissolved in DMSO.

  • Microplates: Black, low-volume 384-well plates.

  • Plate Reader: Equipped with fluorescence polarization optics.

2. Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the fluorescent this compound peptide (e.g., 20 nM) in assay buffer.

    • Prepare a 2X stock solution of the Bcl-xL protein (e.g., 100 nM) in assay buffer.

    • Prepare serial dilutions of test compounds in DMSO, then dilute into assay buffer to create 4X stock solutions.

  • Assay Plate Setup (for a 20 µL final volume):

    • Maximum Polarization (Bound) Control: Add 10 µL of 2X Bcl-xL and 10 µL of 2X fluorescent this compound peptide.

    • Minimum Polarization (Free) Control: Add 10 µL of assay buffer and 10 µL of 2X fluorescent this compound peptide.

    • Test Wells: Add 5 µL of 4X test compound and 5 µL of assay buffer, followed by 10 µL of a pre-mixed solution of 2X Bcl-xL and 2X fluorescent this compound peptide.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)]) where mP_sample is the millipolarization value of the test well, mP_free is the average millipolarization of the minimum control, and mP_bound is the average millipolarization of the maximum control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

C. Quantitative Data Summary
ParameterTypical ValueReference
This compound Peptide Kd for Bcl-xL 100-500 nMVaries by study
IC50 of known BH3 mimetics (e.g., ABT-263) Low nM to µM range[1]
Z' Factor > 0.6[2][3]
Assay Window (mP) 100 - 250 mP

II. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

A. Principle

TR-FRET is a highly sensitive and robust assay format that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET). In this assay, one interacting partner (e.g., a GST-tagged Bcl-xL) is labeled with a long-lifetime lanthanide donor (e.g., Terbium or Europium cryptate), and the other partner (e.g., a His-tagged or biotinylated this compound peptide) is labeled with an acceptor fluorophore (e.g., d2 or streptavidin-XL665). When the two partners interact, the donor and acceptor are brought into close proximity, allowing for energy transfer from the excited donor to the acceptor. The acceptor then emits light at a specific wavelength. By using a time-delayed measurement, the short-lived background fluorescence is eliminated, resulting in a high signal-to-noise ratio. A test compound that disrupts the interaction will decrease the FRET signal.

TR_FRET_Assay_Workflow TR-FRET Assay Workflow cluster_prep Assay Preparation cluster_plate Plate Setup (384-well) cluster_measure Measurement & Analysis Reagents 1. Prepare Reagents: - Donor-labeled Protein (e.g., Tb-anti-GST Ab + GST-Bcl-xL) - Acceptor-labeled Peptide (e.g., Biotin-Bik BH3 + SA-d2) - Test Compounds - Assay Buffer Dispense 2. Dispense reagents into wells: - Donor + Acceptor (Max Signal) - Donor or Acceptor only (Background) - Donor + Acceptor + Test Compound Reagents->Dispense Incubate 3. Incubate at Room Temperature Dispense->Incubate Read 4. Read TR-FRET Signal (dual wavelength) Incubate->Read Analyze 5. Analyze Data: - Calculate TR-FRET Ratio - Determine IC50 values Read->Analyze

TR-FRET Assay Workflow
B. Experimental Protocol

1. Materials and Reagents:

  • Donor-labeled Protein: GST-tagged Bcl-xL and a Terbium cryptate-labeled anti-GST antibody.

  • Acceptor-labeled Peptide: Biotinylated synthetic this compound peptide and Streptavidin-d2.

  • Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 0.1% BSA.

  • Test Compounds: Small molecule library dissolved in DMSO.

  • Microplates: Black, low-volume 384-well plates.

  • Plate Reader: HTRF®-certified or TR-FRET capable reader.

2. Procedure:

  • Reagent Preparation:

    • Prepare 4X stock solutions of test compounds in assay buffer containing DMSO.

    • Prepare a 4X stock solution of GST-Bcl-xL and Terbium-anti-GST antibody in assay buffer.

    • Prepare a 4X stock solution of Biotin-Bik BH3 peptide and Streptavidin-d2 in assay buffer.

  • Assay Plate Setup (for a 20 µL final volume):

    • Add 5 µL of 4X test compound or vehicle control to the appropriate wells.

    • Add 5 µL of the 4X GST-Bcl-xL/Terbium-anti-GST antibody mix.

    • Add 10 µL of the 2X Biotin-Bik BH3/Streptavidin-d2 mix to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 2 to 4 hours, protected from light.

  • Measurement:

    • Measure the fluorescence at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm) after a time delay (typically 50-150 µs) following excitation (e.g., 337 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate the percentage of inhibition based on the ratio of the sample wells relative to the high and low controls.

    • Determine IC50 values by fitting the dose-response data to a four-parameter logistic model.

C. Quantitative Data Summary
ParameterTypical ValueReference
IC50 of known BH3 mimetics Sub-nM to µM range[4]
Z' Factor > 0.7
Signal to Background (S/B) Ratio > 10

III. High-Throughput Dynamic BH3 Profiling (HT-DBP)

A. Principle

Dynamic BH3 Profiling (DBP) is a cell-based functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming". In HT-DBP, live cells are first treated with test compounds for a defined period. Subsequently, the cells are permeabilized and exposed to a specific BH3 peptide (e.g., a Bik or Bim BH3 peptide) that can induce mitochondrial outer membrane permeabilization (MOMP) in primed cells. MOMP is typically assessed by measuring the release of cytochrome c from the mitochondria using immunofluorescence and high-content imaging. Compounds that increase apoptotic priming will sensitize the cells to the BH3 peptide, leading to a greater release of cytochrome c compared to untreated cells. This assay provides a functional readout of a compound's ability to engage the apoptotic machinery within a cellular context.

HT_DBP_Workflow High-Throughput Dynamic BH3 Profiling Workflow cluster_cell_prep Cell Culture & Treatment cluster_profiling BH3 Profiling cluster_analysis Imaging & Analysis Seed_Cells 1. Seed cells in 384-well plates Treat_Cells 2. Treat with compound library Seed_Cells->Treat_Cells Permeabilize 3. Permeabilize cells and add BH3 peptide Treat_Cells->Permeabilize Fix_Stain 4. Fix and stain for Cytochrome c and nuclei Permeabilize->Fix_Stain Image 5. Acquire images using high-content imager Fix_Stain->Image Analyze 6. Quantify Cytochrome c release per cell Image->Analyze Score 7. Calculate 'Priming' score for each compound Analyze->Score

High-Throughput Dynamic BH3 Profiling Workflow
B. Experimental Protocol

1. Materials and Reagents:

  • Cell Line: A cancer cell line known to be dependent on anti-apoptotic proteins for survival.

  • BH3 Peptide: Synthetic Bik or Bim BH3 peptide.

  • Compound Library: Small molecule library dissolved in DMSO.

  • Permeabilization Buffer: Mannitol-based buffer (e.g., 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM Succinate) containing digitonin (e.g., 0.002%).

  • Fixation and Staining Reagents: Formaldehyde, anti-cytochrome c antibody, and a nuclear stain (e.g., Hoechst).

  • Microplates: 384-well imaging plates.

  • Instrumentation: High-content imaging system.

2. Procedure:

  • Cell Plating and Treatment:

    • Seed cells into 384-well imaging plates and allow them to adhere overnight.

    • Treat cells with the compound library at various concentrations for a specified time (e.g., 4-24 hours).

  • BH3 Profiling:

    • Wash the cells with PBS.

    • Add the permeabilization buffer containing the BH3 peptide to the wells and incubate for 30-60 minutes at room temperature.

  • Fixation and Immunofluorescence:

    • Fix the cells with formaldehyde.

    • Permeabilize the cells further with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with Hoechst.

  • Imaging and Analysis:

    • Acquire images of each well using a high-content imaging system.

    • Use image analysis software to identify individual cells (based on nuclear staining) and quantify the amount of retained mitochondrial cytochrome c (punctate staining) versus released cytosolic cytochrome c (diffuse staining).

    • The percentage of cells that have released cytochrome c is determined for each well.

  • Data Interpretation:

    • The "priming" effect of a compound is determined by the increase in cytochrome c release in treated cells compared to vehicle-treated control cells.

    • Hits are identified as compounds that significantly increase apoptotic priming.

C. Quantitative Data Summary
ParameterTypical ValueReference
BH3 Peptide Concentration 1 - 100 µM
Hit Criteria > 3 standard deviations above control
Z' Factor > 0.5

Conclusion

The screening assays described provide a comprehensive toolkit for the discovery and characterization of this compound mimetics. The Fluorescence Polarization and Time-Resolved FRET assays are robust, high-throughput biochemical methods for identifying direct inhibitors of the Bik-Bcl-xL/Bcl-2 interaction. High-Throughput Dynamic BH3 Profiling complements these biochemical assays by providing a functional, cell-based readout of a compound's pro-apoptotic activity. The selection of a particular assay will depend on the specific stage of the drug discovery campaign, available resources, and the desired level of biological complexity in the screen. By employing these powerful screening technologies, researchers can accelerate the development of novel and effective BH3 mimetic therapies targeting the apoptotic pathway in cancer.

References

Transfection of Bik Gene for Apoptosis Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCL-2 interacting killer (Bik) gene, a member of the BH3-only subfamily of BCL-2 proteins, is a potent pro-apoptotic factor. Its expression in cancer cells can trigger programmed cell death, making it a valuable tool for cancer research and a potential target for therapeutic development. Bik is predominantly localized to the endoplasmic reticulum (ER) where it induces apoptosis primarily through the mitochondrial pathway. This is achieved by mobilizing calcium from the ER to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1][2][3]

These application notes provide a comprehensive guide for researchers utilizing Bik gene transfection to induce apoptosis. The document includes detailed protocols for plasmid DNA transfection, quantification of apoptosis, and illustrative diagrams of the signaling pathway and experimental workflow.

Data Presentation

The following tables summarize quantitative data extracted from various studies on gene transfection and apoptosis, providing a reference for expected outcomes.

ParameterCell LineTransfection ReagentEfficiency (%)Reference
Transfection Efficiency MACTLipofectamine® LTX29.5 ± 1.9[4]
MDBKLipofectamine® LTX4.0 ± 0.4[4]
HEK293TCalcium Phosphate~97
CHO K-1Calcium Phosphate~13

Table 1: Transfection Efficiency in Various Cell Lines. This table presents the percentage of cells successfully transfected in different cell lines using various transfection reagents. Efficiency is highly cell-type and reagent dependent.

Treatment / ConditionCell LineApoptosis (%)Reference
Tamoxifen (6.0 µM, 24h)MCF-750.1 ± 6.78
BIK siRNA + TamoxifenMCF-714.53 ± 3.22

Table 2: Induction of Apoptosis. This table provides examples of apoptosis rates under different experimental conditions. Note that the data for BIK involves siRNA-mediated knockdown, which reduces apoptosis, highlighting Bik's pro-apoptotic role.

TreatmentCell LineTotal Caspase Activity (% of Control)Reference
TamoxifenMCF-750.81 ± 9.17
BIK siRNA + TamoxifenMCF-720.2 ± 3.59

Table 3: Caspase Activity. This table shows the modulation of total caspase activity in response to treatment. The reduction in caspase activity upon BIK knockdown underscores its importance in the apoptotic cascade.

Experimental Protocols

Protocol 1: Plasmid DNA Transfection of Bik Gene

This protocol is a general guideline for the transient transfection of a Bik-expressing plasmid into mammalian cells using a lipid-based transfection reagent like Lipofectamine®. Optimization is crucial for each cell type and plasmid.

Materials:

  • Bik expression plasmid (high purity, endotoxin-free)

  • Mammalian cell line of interest

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Lipid-based transfection reagent (e.g., Lipofectamine® 2000 or 3000)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Preparation of DNA-Lipid Complexes (per well): a. In a sterile microcentrifuge tube, dilute 2.5 µg of the Bik plasmid DNA in 250 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 5 µL of Lipofectamine® reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted Lipofectamine® reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of DNA-lipid complexes.

  • Transfection: a. Gently aspirate the culture medium from the cells and replace it with 2 mL of fresh, pre-warmed complete culture medium. b. Add the 500 µL of DNA-lipid complex mixture dropwise to the well. c. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Post-Transfection Analysis: After the desired incubation period, harvest the cells to assess transfection efficiency and apoptosis induction using the protocols below.

Optimization:

  • Cell Confluency: Test different cell densities at the time of transfection (e.g., 70%, 80%, 90%).

  • DNA Concentration: Vary the amount of plasmid DNA (e.g., 1.0 µg, 2.5 µg, 4.0 µg).

  • Reagent to DNA Ratio: Optimize the ratio of transfection reagent to DNA (e.g., 1:1, 2:1, 3:1 v/w).

Protocol 2: Quantification of Apoptosis by Annexin V Staining

This protocol describes the detection of early-stage apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Transfected and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. For adherent cells, gently trypsinize and collect the cells. For suspension cells, pellet the cells by centrifugation. b. Wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Quantification of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Transfected and control cells (on coverslips or slides)

  • TUNEL Assay Kit

  • 4% Paraformaldehyde in PBS (for fixing)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: a. Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature. b. Wash cells with PBS. c. Permeabilize cells with permeabilization solution for 2-5 minutes on ice. d. Wash cells with PBS.

  • TUNEL Reaction: a. Equilibrate the cells with Equilibration Buffer from the kit for 5-10 minutes. b. Prepare the TdT reaction mix according to the kit's instructions. c. Incubate the cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes.

  • Staining and Visualization: a. Stop the reaction by washing the cells. b. If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate. c. Counterstain the nuclei with a DNA dye like DAPI or Hoechst. d. Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Protocol 4: Caspase Activity Assay

This protocol measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.

Materials:

  • Transfected and control cells

  • Caspase-3/7 Activity Assay Kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Lysis: a. Harvest transfected and control cells. b. Lyse the cells using the provided lysis buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Assay Reaction: a. Determine the protein concentration of the cell lysates. b. In a 96-well plate, add an equal amount of protein from each sample. c. Prepare the caspase substrate reaction mix according to the kit's instructions. d. Add the reaction mix to each well.

  • Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence (for fluorometric assays) or absorbance (for colorimetric assays) using a microplate reader. c. Calculate the fold-increase in caspase activity relative to the control.

Visualizations

Bik-Mediated Apoptotic Signaling Pathway

Bik_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cyto Cytosol Bik Bik Ca_ER Ca2+ Bik->Ca_ER mobilizes Bcl2 Bcl-2 / Bcl-xL Bik->Bcl2 inhibits Ca_Mito Ca2+ Ca_ER->Ca_Mito Bax_Bak Bax / Bak Bcl2->Bax_Bak inhibits MOMP MOMP Bax_Bak->MOMP forms pore Ca_Mito->MOMP induces CytoC Cytochrome c MOMP->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis executes Apoptosome->Casp3 activates Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells in 6-well plate) Plasmid_Prep 2. Prepare Bik Plasmid DNA Complex_Formation 3. Form DNA-Lipid Complexes Plasmid_Prep->Complex_Formation Transfect 4. Transfect Cells Complex_Formation->Transfect Incubate 5. Incubate (24-72h) Transfect->Incubate Harvest 6. Harvest Cells Incubate->Harvest AnnexinV 7a. Annexin V / PI Staining (Flow Cytometry) Harvest->AnnexinV TUNEL 7b. TUNEL Assay (Microscopy) Harvest->TUNEL Caspase 7c. Caspase Activity Assay (Plate Reader) Harvest->Caspase Data_Analysis 8. Data Analysis & Interpretation AnnexinV->Data_Analysis TUNEL->Data_Analysis Caspase->Data_Analysis

References

Application Notes and Protocols for In Vivo Studies of Bik BH3 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies involving the pro-apoptotic protein Bik, with a specific focus on the role of its BH3 domain in animal models of cancer. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing similar experiments.

Introduction to Bik and its BH3 Domain

Bik is a founding member of the "BH3-only" subgroup of the Bcl-2 protein family, which are crucial initiators of the intrinsic apoptotic pathway.[1][2][3] The activity of Bik is critically dependent on its Bcl-2 homology 3 (BH3) domain.[4][5] This domain allows Bik to interact with and neutralize anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Bcl-xL, thereby unleashing the pro-apoptotic effectors BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent cell death. Consequently, the Bik BH3 domain represents a key target for the development of novel cancer therapeutics, including gene therapy approaches and BH3 mimetic drugs.

This compound Signaling Pathway

The this compound domain is central to its pro-apoptotic function. Upon expression, Bik localizes primarily to the endoplasmic reticulum and initiates a cascade of events leading to apoptosis through the mitochondrial pathway. This involves the mobilization of calcium and the activation of BAX. The signaling pathway is depicted below.

Bik_BH3_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_bik Bik Activation cluster_bcl2 Inhibition of Anti-Apoptotic Proteins cluster_bax_bak Activation of Pro-Apoptotic Effectors cluster_mitochondria Mitochondrial Apoptosis stimuli Chemotherapy, Gene Therapy, Growth Factor Withdrawal Bik Bik Expression (with functional BH3 domain) stimuli->Bik Bcl2 Bcl-2 / Bcl-xL Bik->Bcl2 inhibition BaxBak BAX / BAK Activation and Oligomerization Bik->BaxBak direct/indirect activation Bcl2->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-mediated apoptotic signaling pathway.

In Vivo Experimental Data Summary

The following tables summarize quantitative data from key in vivo studies investigating the anti-tumor effects of this compound.

Table 1: Tumor Growth Inhibition by Adenoviral Delivery of Bik
Animal ModelCell LineTreatmentTumor Volume Reduction (%)Reference
Nude MicePC-3 (Prostate)Ad-wtBik~60%
Nude MiceHT-29 (Colon)Ad-wtBik~70%
Nude MicePC-3 (Prostate)Ad-ΔBik (BH3 deleted)No significant reduction
Nude MiceHT-29 (Colon)Ad-ΔBik (BH3 deleted)No significant reduction
Table 2: Enhanced Antitumor Efficacy of Bik Mutants
Animal ModelCell LineTreatmentMedian Survival (days)Tumor Weight Reduction vs. Control (%)Reference
Orthotopic Nude MiceMDA-MB-435 (Breast)Liposome-wtBik45~50%
Orthotopic Nude MiceMDA-MB-435 (Breast)Liposome-BikDD (phosphomimetic)60~75%

Detailed Experimental Protocols

Protocol 1: Adenoviral Delivery of Bik in Xenograft Models

This protocol is adapted from studies demonstrating the BH3-dependent antitumor activity of Bik.

Objective: To assess the effect of Bik overexpression on tumor growth in vivo.

Materials:

  • Animal Model: Athymic nude mice (6-8 weeks old).

  • Cell Lines: Human prostate carcinoma (PC-3) and human colon adenocarcinoma (HT-29).

  • Reagents:

    • Adenoviral vectors: Ad-wtBik (expressing wild-type Bik) and Ad-ΔBik (expressing Bik with a deleted BH3 domain). A control vector (e.g., Ad-LacZ) should also be used.

    • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

    • Matrigel.

  • Equipment:

    • Syringes and needles (27-gauge).

    • Calipers for tumor measurement.

Experimental Workflow:

Adenoviral_Bik_Delivery_Workflow cluster_setup 1. Tumor Establishment cluster_treatment 2. Treatment Administration cluster_monitoring 3. Monitoring and Analysis A Inject PC-3 or HT-29 cells subcutaneously into the flanks of nude mice. B Allow tumors to grow to a -palpable size (e.g., 50-100 mm³). A->B C Randomize mice into treatment groups: - Ad-wtBik - Ad-ΔBik - Control Adenovirus D Administer intratumoral injections of the adenoviral vectors. C->D E Measure tumor volume with calipers (e.g., every 3-4 days). F Monitor animal health and body weight. E->F G At the end of the study, euthanize mice and excise tumors for analysis. F->G H Perform histological analysis (H&E staining) and TUNEL staining for apoptosis. G->H

Caption: Workflow for adenoviral delivery of Bik in xenograft models.

Procedure:

  • Tumor Cell Implantation:

    • Harvest PC-3 or HT-29 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each nude mouse.

  • Tumor Growth and Treatment:

    • Once tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment groups.

    • Administer intratumoral injections of Ad-wtBik, Ad-ΔBik, or a control adenovirus (e.g., 1 x 10^9 plaque-forming units in 50 µL of PBS).

    • Repeat injections as necessary, for example, on days 0, 2, and 4.

  • Data Collection and Analysis:

    • Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (length x width²) / 2.

    • At the study endpoint, euthanize the animals and excise the tumors.

    • Fix a portion of the tumor tissue in formalin for histological analysis (H&E staining) and TUNEL assay to detect apoptosis.

    • Homogenize another portion for Western blot analysis to confirm Bik expression and assess downstream apoptotic markers (e.g., cleaved caspases).

Protocol 2: Systemic Delivery of Bik Mutants using Liposomes in an Orthotopic Breast Cancer Model

This protocol is based on a study that demonstrated the enhanced therapeutic potential of phosphomimetic Bik mutants.

Objective: To evaluate the systemic anti-tumor and anti-metastatic effects of Bik and its more potent mutants.

Materials:

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-435).

  • Reagents:

    • Plasmids encoding wild-type Bik (wtBik) and phosphomimetic Bik mutants (e.g., BikDD, where threonine 33 and serine 35 are replaced by aspartic acid).

    • Cationic liposome formulation for gene delivery.

  • Equipment:

    • Surgical instruments for orthotopic injection.

    • Imaging system for monitoring metastasis (if applicable).

Experimental Workflow:

Liposomal_Bik_Mutant_Delivery_Workflow cluster_setup 1. Orthotopic Tumor Establishment cluster_treatment 2. Systemic Treatment cluster_monitoring 3. Outcome Assessment A Surgically implant breast cancer cells into the mammary fat pad of nude mice. B Allow tumors to establish and grow. A->B C Prepare Bik plasmid-liposome complexes (wtBik and Bik mutants). D Administer complexes systemically via intravenous (tail vein) injection. C->D E Monitor primary tumor growth and animal survival. F At the end of the study, assess for metastasis (e.g., lung, lymph nodes). E->F G Analyze tumors and metastatic tissues for apoptosis and Bik expression. F->G

Caption: Workflow for systemic liposomal delivery of Bik mutants.

Procedure:

  • Orthotopic Tumor Implantation:

    • Anesthetize the mice and surgically implant breast cancer cells into the mammary fat pad.

  • Treatment Protocol:

    • Once tumors are established, begin systemic treatment.

    • Prepare DNA-liposome complexes according to the manufacturer's instructions.

    • Administer the complexes via tail vein injection (e.g., twice weekly for 4 weeks).

  • Efficacy Evaluation:

    • Monitor primary tumor growth by caliper measurements.

    • Record animal survival data to generate Kaplan-Meier survival curves.

    • At the study endpoint, perform a necropsy to identify and quantify metastases in organs such as the lungs and lymph nodes.

    • Conduct immunohistochemical analysis on tumor and metastatic tissues to assess apoptosis (e.g., TUNEL) and protein expression.

Concluding Remarks

The in vivo studies summarized here underscore the therapeutic potential of targeting the apoptotic pathway using the this compound domain. The provided protocols offer a framework for preclinical evaluation of Bik-based therapies, including gene therapy and the development of BH3 mimetics. Future research may focus on optimizing delivery systems, exploring combination therapies, and further elucidating the mechanisms of action of Bik in different cancer contexts.

References

Application Notes and Protocols for Bik BH3 Antibody in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bik (Bcl-2-interacting killer), a founding member of the BH3-only protein family, is a potent pro-apoptotic protein crucial in the intrinsic pathway of apoptosis.[1][2] Its activity is primarily mediated through its single Bcl-2 homology 3 (BH3) domain, which allows it to interact with and antagonize anti-apoptotic Bcl-2 family members such as Bcl-2 and Bcl-xL.[1] This interaction leads to the activation of effector proteins Bax and Bak, ultimately resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.[1][3] Primarily localized to the endoplasmic reticulum (ER), Bik can induce apoptosis by mobilizing calcium from the ER to the mitochondria. Given its central role in programmed cell death, the detection and quantification of Bik protein levels by Western Blot analysis are essential for apoptosis-related research and the development of novel cancer therapeutics.

This document provides detailed application notes and a comprehensive protocol for the use of Bik BH3 antibodies in Western Blot analysis.

Data Presentation

Antibody and Protein Specifications
ParameterValueReference
Target Protein Bik (Bcl-2-interacting killer)
Target Domain BH3 (Bcl-2 homology 3) domain
Organism Reactivity Human, MouseAbcam, Cell Signaling Technology Datasheets
Predicted Molecular Weight ~18 kDaAbcam Datasheet
Observed Molecular Weight 18-20 kDaCell Signaling Technology, Proteintech Datasheets
Recommended Antibody Dilutions for Western Blot
Antibody SupplierRecommended Starting DilutionReference
Cell Signaling Technology (#4592)1:1000
Abcam (ab52982)1 - 2 µg/ml
Proteintech (68438-1-Ig)1:2000 - 1:10000
MyBioSource (MBS9503474)1:500 - 1:1000
Recommended Positive and Negative Controls
Control TypeRecommended Cell Lines/TissuesRationaleReference
Positive Control Jurkat, Raji, Ramos, PC-3, HT-29, SW480, Caco-2, THP-1, DaudiKnown to express endogenous levels of Bik protein.Abcam, Cell Signaling Technology, Proteintech Datasheets,
Negative Control Cell lines with confirmed low or no Bik expression (requires empirical validation or use of knockout cell lines)To confirm antibody specificity and rule out non-specific binding.
Loading Control β-actin, GAPDH, or other housekeeping proteinsTo ensure equal protein loading across all lanes.

Signaling Pathway

The following diagram illustrates the central role of Bik in the intrinsic apoptotic pathway.

Bik_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bik Bik Activation cluster_bcl2 Bcl-2 Family Interaction cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Apoptotic_Stimuli e.g., ER Stress, Cytokine Withdrawal Bik Bik (on ER) Apoptotic_Stimuli->Bik Induces Anti_Apoptotic Bcl-2, Bcl-xL Bik->Anti_Apoptotic Inhibits Pro_Apoptotic_Effectors Bax, Bak Bik->Pro_Apoptotic_Effectors Activates Anti_Apoptotic->Pro_Apoptotic_Effectors Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic_Effectors->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Anti-Bik BH3) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (ECL Substrate) G->H I 9. Imaging and Analysis H->I

References

Application Notes and Protocols for Immunoprecipitation of Bik BH3 Interaction Partners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immunoprecipitation (IP) of the pro-apoptotic protein Bik and its BH3 domain interaction partners. This document includes detailed protocols, data on binding affinities, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Bik and its Role in Apoptosis

Bik (Bcl-2-interacting killer) is a founding member of the BH3-only subfamily of Bcl-2 proteins, which are critical initiators of the intrinsic apoptotic pathway.[1] Predominantly localized to the endoplasmic reticulum (ER), Bik plays a crucial role in sensing cellular stress and translating these signals into a commitment to apoptosis.[1][2][3] Its primary mechanism of action involves the neutralization of anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Bcl-xL, through its Bcl-2 homology 3 (BH3) domain.[4] This interaction liberates the pro-apoptotic effector proteins Bax and Bak, leading to their activation, oligomerization at the mitochondrial outer membrane, and subsequent mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing programmed cell death. Recent evidence suggests that Bik's localization at mitochondria-associated membranes (MAMs) facilitates its interaction with mitochondrial anti-apoptotic proteins, forming a "bridge to death" between the ER and mitochondria.

Quantitative Analysis of Bik BH3 Domain Interactions

The binding affinity between the BH3 domain of pro-apoptotic proteins and the hydrophobic groove of anti-apoptotic Bcl-2 family members is a critical determinant of apoptotic signaling. The following table summarizes the binding affinities of the this compound peptide with various anti-apoptotic Bcl-2 proteins, as determined by multiple biophysical assays.

Pro-apoptotic BH3 PeptideAnti-apoptotic ProteinBinding Affinity (Kd, nM)Assay Method(s)
BikBcl-xL150Surface Plasmon Resonance, Fluorescence Polarization
BikBcl-2>1000Surface Plasmon Resonance, Fluorescence Polarization
BikMcl-1>1000Surface Plasmon Resonance, Fluorescence Polarization
BikBcl-w250Surface Plasmon Resonance, Fluorescence Polarization
BikBfl-1 (A1)500Surface Plasmon Resonance, Fluorescence Polarization

Data extracted from a comprehensive study measuring the binding affinities of eight BH3 peptides against five anti-apoptotic proteins.

Bik Signaling Pathway in Apoptosis

The following diagram illustrates the central role of Bik in the intrinsic apoptotic pathway. Upon receiving apoptotic stimuli, Bik is expressed and localized to the ER, particularly at the MAMs. There, its BH3 domain interacts with and neutralizes anti-apoptotic proteins like Bcl-xL, leading to the activation of Bax and Bak.

Bik_Signaling_Pathway Bik-Mediated Apoptotic Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Bik Bik Bcl_xL Bcl-xL Bik->Bcl_xL Binds & Inhibits (BH3-dependent) Bax_Bak Bax / Bak (Inactive) Bik->Bax_Bak Indirectly Activates Bcl_xL->Bax_Bak Sequesters & Inhibits Bax_Bak_active Bax / Bak (Active Oligomer) Bax_Bak->Bax_Bak_active Activation & Oligomerization MOMP MOMP Bax_Bak_active->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Caspase_Activation Caspase Activation CytoC->Caspase_Activation Activates Apoptotic_Stimuli Apoptotic Stimuli (e.g., ER Stress, DNA damage) Apoptotic_Stimuli->Bik Induces expression Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Bik_CoIP_Workflow Bik Co-Immunoprecipitation Workflow Start Start: Cultured Cells Cell_Lysis Cell Lysis (Non-denaturing buffer) Start->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Pre_Clearing Pre-Clearing with Beads (Optional) Clarification->Pre_Clearing Antibody_Incubation Incubation with Anti-Bik Antibody Pre_Clearing->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Washing Steps (3-5 times) Bead_Capture->Washing Elution Elution (SDS-PAGE Sample Buffer) Washing->Elution Analysis Analysis (SDS-PAGE & Western Blot) Elution->Analysis End End: Identify Interaction Partners Analysis->End

References

Application Notes and Protocols for Quantitative PCR Analysis of Bik Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bik (BCL2 Interacting Killer) is a pro-apoptotic BH3-only protein that plays a crucial role in the intrinsic apoptosis pathway.[1][2] Localized primarily to the endoplasmic reticulum, Bik is a key sensor of cellular stress and can be transcriptionally upregulated by tumor suppressors like p53 and transcription factors such as E2F in response to various stimuli, including DNA damage and treatment with certain anticancer drugs.[2][3] Its expression levels are critical in determining cell fate, and dysregulation of Bik has been implicated in cancer development and therapeutic resistance.[3]

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression levels. This document provides detailed application notes and protocols for the analysis of Bik gene expression using SYBR Green-based qPCR, intended for researchers, scientists, and drug development professionals.

Signaling Pathway of Bik in Apoptosis

Bik acts as a "sensitizer" BH3-only protein. Upon transcriptional upregulation in response to cellular stress, Bik interacts with and neutralizes anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1). This releases the "activator" BH3-only proteins (e.g., Bim, Bid) and the effector proteins Bax and Bak. Once liberated, Bax and Bak can oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

Bik_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_regulation Transcriptional Regulation cluster_er Endoplasmic Reticulum cluster_mito Mitochondrial Pathway cluster_downstream Downstream Events DNA_Damage DNA Damage Drug_Treatment Anticancer Drugs (e.g., Tamoxifen) p53 p53 Drug_Treatment->p53 ER_Stress ER Stress Bik_Gene Bik Gene Transcription p53->Bik_Gene E2F E2F E2F->Bik_Gene Bik_Protein Bik Protein Bik_Gene->Bik_Protein Translation Anti_Apoptotic Anti-apoptotic (Bcl-2, Mcl-1) Bik_Protein->Anti_Apoptotic Inhibits Bax_Bak Bax/Bak Anti_Apoptotic->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Bik Signaling Pathway in Apoptosis.

Experimental Protocols

The following protocols provide a step-by-step guide for the quantification of Bik mRNA levels.

RNA Extraction

High-quality, intact RNA is essential for accurate gene expression analysis.

  • Cell Lysis: Lyse cultured cells using a TRIzol-based reagent or a column-based kit according to the manufacturer's instructions.

  • Phase Separation (for TRIzol-based methods): Add chloroform and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.

  • RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

  • RNA Resuspension: Air-dry the pellet and resuspend it in RNase-free water.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In an RNase-free tube, combine the following components:

    • Total RNA (1 µg)

    • Random hexamers or oligo(dT) primers

    • dNTPs

    • Reverse transcriptase buffer

    • Reverse transcriptase enzyme

    • RNase-free water to the final volume.

  • Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's recommendations (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).

  • Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative PCR (qPCR)

This protocol is for SYBR Green-based detection.

  • Primer Design/Selection:

    • Use validated, pre-designed primers for human BIK and the chosen reference gene(s) when possible.

    • Alternatively, design primers with the following characteristics:

      • Amplicon length: 70-150 bp

      • Primer length: 18-24 nucleotides

      • GC content: 40-60%

      • Melting temperature (Tm): 60-65°C

      • Avoid secondary structures and primer-dimers.

    • Example Human BIK Primers:

      • Forward: 5′-GAGACATCTTGATGGAGACC-3′

      • Reverse: 5′-TCTAAGAACATCCCTGATGT-3′

    • Example Human HPRT1 (Reference Gene) Primers:

      • Forward: 5′-GACCAGTCAACAGGGGACAT-3′

      • Reverse: 5′-AGGGCATATCCAACAACAAACTT-3′

  • qPCR Reaction Setup:

    • Prepare a master mix for the number of reactions plus an overage of 10%.

    • Combine the following in each well of a qPCR plate:

      • 2x SYBR Green qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

      • Forward Primer (final concentration 200-500 nM)

      • Reverse Primer (final concentration 200-500 nM)

      • Diluted cDNA (5-20 ng)

      • Nuclease-free water to the final volume (e.g., 20 µL).

    • Include no-template controls (NTC) for each primer set to check for contamination.

    • Run each sample in triplicate.

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Presentation and Analysis

Reference Gene Selection

The selection of a stable reference gene is critical for accurate normalization of qPCR data. The expression of the reference gene should not change across the experimental conditions. For apoptosis studies in cancer cell lines, suitable reference genes may include ACTB, YWHAZ, HPRT1, TBP, and UBC. The stability of the chosen reference gene should be validated for the specific cell line and treatment conditions.

Relative Quantification (ΔΔCq Method)

The delta-delta Cq (ΔΔCq) method is a common way to analyze relative changes in gene expression.

  • Calculate ΔCq: For each sample, calculate the difference between the Cq value of the target gene (Bik) and the Cq value of the reference gene.

    • ΔCq = Cq(Bik) - Cq(Reference Gene)

  • Calculate ΔΔCq: For each treated sample, calculate the difference between its ΔCq and the ΔCq of the control (untreated) sample.

    • ΔΔCq = ΔCq(Treated) - ΔCq(Control)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.

Example Data: Bik Expression in Response to Tamoxifen

The following table summarizes hypothetical qPCR data for Bik gene expression in a cancer cell line treated with an anticancer drug, such as tamoxifen, for 24 hours. HPRT1 is used as the reference gene.

Sample GroupTarget GeneReference GeneAvg. Cq (Bik)Avg. Cq (HPRT1)ΔCq (Cq_Bik - Cq_HPRT1)ΔΔCqFold Change (2-ΔΔCq)
ControlBikHPRT128.524.04.50.01.0
TreatedBikHPRT127.524.03.5-1.02.0

This data illustrates a 2-fold increase in Bik gene expression upon treatment, consistent with findings that tamoxifen can induce Bik expression.

Experimental Workflow

The following diagram outlines the complete workflow for the qPCR analysis of Bik gene expression.

qPCR_Workflow RNA_Extraction RNA Extraction QC RNA Quality Control (A260/280, Integrity) RNA_Extraction->QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Run & Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCq Method) qPCR_Run->Data_Analysis Results Relative Bik Gene Expression (Fold Change) Data_Analysis->Results

Caption: qPCR Workflow for Bik Gene Expression Analysis.

References

Measuring Mitochondrial Outer Membrane Permeabilization (MOMP) Induced by Bik BH3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical event in the intrinsic pathway of apoptosis, often referred to as the "point of no return." It leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, triggering a cascade of events that culminate in cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. The BH3-only proteins, such as Bik (Bcl-2-interacting killer), are key initiators of apoptosis. Upon receiving apoptotic stimuli, Bik, which is predominantly localized to the endoplasmic reticulum (ER), induces MOMP.[1][2] This is primarily mediated through the activation of the pro-apoptotic effector proteins Bax and Bak.[1][3] The BH3 domain of Bik is essential for its pro-apoptotic activity.[4]

These application notes provide detailed protocols for measuring MOMP induced by the Bik BH3 domain, a critical tool for researchers studying apoptosis and for professionals in drug development targeting this pathway.

Signaling Pathway of this compound-Induced MOMP

Bik initiates a signaling cascade that converges on the mitochondria to induce MOMP. While the precise mechanisms are still under investigation, a general consensus points to the following key steps:

  • Activation of Bik: In response to various cellular stresses, the expression and/or activity of Bik is upregulated.

  • ER-Mitochondria Crosstalk: Bik, being an ER-resident protein, is thought to initiate apoptosis "from a distance." One proposed mechanism involves Bik-mediated release of calcium (Ca2+) from the ER, which is then taken up by the mitochondria, leading to mitochondrial stress and sensitization to apoptotic stimuli.

  • Inhibition of Anti-apoptotic Proteins: The BH3 domain of Bik can bind to and neutralize anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) that are present on both the ER and mitochondrial outer membranes. This sequestration prevents them from inhibiting the pro-apoptotic effector proteins Bax and Bak.

  • Activation of Bax and Bak: The liberation of Bax and Bak from inhibition, and potentially direct activation by other BH3-only proteins displaced by Bik, leads to their conformational change, oligomerization, and insertion into the outer mitochondrial membrane.

  • MOMP and Release of Pro-apoptotic Factors: The Bax/Bak oligomers form pores in the outer mitochondrial membrane, resulting in MOMP. This allows for the release of cytochrome c, Smac/DIABLO, and other pro-apoptotic factors into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, executing the apoptotic program. Smac/DIABLO promotes apoptosis by inhibiting the inhibitors of apoptosis proteins (IAPs).

Bik_MOMP_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Bik Bik Ca_ER Ca2+ Bik->Ca_ER induces release Anti_Apop Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL) Bik->Anti_Apop inhibits Ca_Mito Ca2+ Ca_ER->Ca_Mito uptake MOM Outer Membrane Bax_Bak Bax / Bak Anti_Apop->Bax_Bak inhibits MOMP MOMP Bax_Bak->MOMP induces CytoC_Smac Cytochrome c Smac/DIABLO MOMP->CytoC_Smac releases Caspase_Activation Caspase Activation CytoC_Smac->Caspase_Activation activates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bik activates Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to

Caption: this compound-induced MOMP signaling pathway.

Experimental Workflow for Measuring MOMP

A typical workflow for investigating this compound-induced MOMP involves several key stages, from cell culture and treatment to data acquisition and analysis.

Experimental_Workflow cluster_prep Preparation cluster_assays MOMP Assays cluster_detection Detection Methods cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, Jurkat) Bik_Treatment 2. Treatment (this compound peptide or Bik expression vector) Cell_Culture->Bik_Treatment CytoC_Release 3a. Cytochrome c Release Assay Bik_Treatment->CytoC_Release MMP_Loss 3b. Mitochondrial Membrane Potential (ΔΨm) Assay Bik_Treatment->MMP_Loss Smac_Release 3c. Smac/DIABLO Release Assay Bik_Treatment->Smac_Release Western_Blot Western Blot CytoC_Release->Western_Blot IF_Microscopy Immunofluorescence Microscopy CytoC_Release->IF_Microscopy Flow_Cytometry Flow Cytometry CytoC_Release->Flow_Cytometry MMP_Loss->IF_Microscopy MMP_Loss->Flow_Cytometry Fluor_Plate_Reader Fluorescence Plate Reader MMP_Loss->Fluor_Plate_Reader Smac_Release->Western_Blot Quantification 4. Quantification and Data Presentation Western_Blot->Quantification IF_Microscopy->Quantification Flow_Cytometry->Quantification Fluor_Plate_Reader->Quantification

Caption: General experimental workflow for MOMP analysis.

Data Presentation

Quantitative data from MOMP assays should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Quantification of Cytochrome c Release by Flow Cytometry

TreatmentConcentration (µM)Incubation Time (h)% Cells with Cytochrome c Release (Mean ± SD)
Vehicle (DMSO)-45.2 ± 1.3
This compound Peptide10435.8 ± 4.1
This compound Peptide25468.3 ± 5.5
This compound Peptide50485.1 ± 3.9
Staurosporine1490.5 ± 2.7

Table 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

TreatmentConcentration (µM)Incubation Time (h)Red/Green Fluorescence Ratio (Mean ± SD)
Vehicle (DMSO)-68.7 ± 0.9
This compound Peptide1064.1 ± 0.5
This compound Peptide2562.3 ± 0.3
This compound Peptide5061.2 ± 0.2
FCCP (Positive Control)100.51.1 ± 0.1

Table 3: Western Blot Analysis of Smac/DIABLO Release into the Cytosol

TreatmentConcentration (µM)Incubation Time (h)Cytosolic Smac/DIABLO (Relative Densitometry Units)
Vehicle (DMSO)-81.0
This compound Peptide2543.2
This compound Peptide2587.8
This compound Peptide50812.5

Experimental Protocols

Protocol 1: Detection of Cytochrome c Release by Western Blotting

This protocol allows for the biochemical detection of cytochrome c in the cytosolic fraction, indicating its release from the mitochondria.

Materials:

  • Cells of interest

  • This compound peptide or expression vector

  • Phosphate-buffered saline (PBS), ice-cold

  • Cytosol Extraction Buffer (e.g., from a commercial kit)

  • Dounce homogenizer

  • Protease inhibitor cocktail

  • Bradford assay reagent

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Cytochrome c

  • Primary antibody against a cytosolic loading control (e.g., GAPDH or β-tubulin)

  • Primary antibody against a mitochondrial marker (e.g., COX IV or TOM20) to check for contamination

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture and treat cells with the desired concentrations of this compound peptide or transfect with a Bik expression vector for the indicated times. Include appropriate vehicle and positive controls.

  • Cell Harvesting: Harvest approximately 5 x 107 cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

  • Cell Lysis and Fractionation:

    • Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer containing protease inhibitors.

    • Incubate on ice for 10-15 minutes.

    • Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 strokes.

    • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

    • Carefully collect the supernatant, which is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of the cytosolic fractions using a Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cytochrome c overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Probe the same membrane for a cytosolic loading control and a mitochondrial marker to ensure equal loading and the purity of the cytosolic fraction.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

  • Cells of interest

  • This compound peptide or expression vector

  • JC-1 dye

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with various concentrations of this compound peptide for the desired duration. Include vehicle-treated cells as a negative control and cells treated with FCCP (e.g., 10 µM for 10-30 minutes) as a positive control.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells once or twice with pre-warmed PBS or assay buffer.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity of JC-1 aggregates (red) at Ex/Em ~585/590 nm and JC-1 monomers (green) at Ex/Em ~514/529 nm.

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. Detect green fluorescence in the FITC channel and red fluorescence in the PE channel.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Immunofluorescence Staining for Cytochrome c Release

This method allows for the visualization of cytochrome c localization within individual cells. In healthy cells, cytochrome c exhibits a punctate mitochondrial staining pattern, while in apoptotic cells, it shows a diffuse cytosolic staining.

Materials:

  • Cells grown on coverslips

  • This compound peptide or expression vector

  • MitoTracker Red CMXRos (optional, for mitochondrial co-localization)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against Cytochrome c

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat the cells with this compound peptide as described previously.

  • Mitochondrial Staining (Optional): Prior to fixation, incubate the cells with MitoTracker Red CMXRos according to the manufacturer's instructions to label the mitochondria.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding with blocking solution for 1 hour.

  • Antibody Incubation:

    • Incubate the cells with the primary antibody against cytochrome c (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope.

Protocol 4: Detection of Smac/DIABLO Release

Similar to cytochrome c, Smac/DIABLO is released from the mitochondria during MOMP. Its detection in the cytosol serves as another indicator of MOMP.

Procedure:

The release of Smac/DIABLO can be detected using a Western blot protocol analogous to that described for cytochrome c (Protocol 1). A primary antibody specific for Smac/DIABLO should be used. Analysis of Smac/DIABLO release can provide complementary information to cytochrome c release assays.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to accurately measure and understand MOMP induced by the this compound domain. The selection of the appropriate assay will depend on the specific experimental goals and available equipment. By employing these methods, a deeper understanding of the apoptotic machinery and the efficacy of novel therapeutic agents targeting this pathway can be achieved.

References

Application Notes and Protocols: Caspase Activation Assays in Response to Bik BH3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) interacting killer (Bik) protein is a potent pro-apoptotic member of the Bcl-2 family, characterized by the presence of a single Bcl-2 homology 3 (BH3) domain. The Bik BH3 domain is essential for its apoptotic function, which is primarily initiated through the intrinsic or mitochondrial pathway of apoptosis. Upon cellular stress, Bik expression is often upregulated, leading to the activation of effector caspases and subsequent programmed cell death. Understanding and quantifying the activation of caspases in response to the this compound domain is critical for basic research into apoptosis and for the development of novel cancer therapeutics that leverage this pathway.

These application notes provide a detailed overview and experimental protocols for assessing caspase activation induced by the this compound domain. The methodologies described herein are suitable for screening potential BH3 mimetic drugs and for elucidating the molecular mechanisms of Bik-induced apoptosis.

This compound-Mediated Apoptotic Signaling Pathway

The this compound domain initiates apoptosis by neutralizing anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). This relieves the inhibition of the pro-apoptotic effector proteins Bax and Bak.[1] Once liberated, Bax and Bak oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1] This event triggers the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2] Cytosolic cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming the apoptosome. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.[2] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.[3]

Bik_BH3_Pathway cluster_stress Cellular Stress cluster_cytosol Cytosol cluster_mito Mitochondrion Bik Bik Expression (Upregulation) Bik_BH3 This compound Domain Bik->Bik_BH3 Anti_Apoptotic Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) Bik_BH3->Anti_Apoptotic Inhibits Bax_Bak_Active Bax / Bak (Active) Bik_BH3->Bax_Bak_Active Directly/Indirectly Activates Bax_Bak Bax / Bak (Inactive) Anti_Apoptotic->Bax_Bak Inhibits Bax_Bak->Bax_Bak_Active MOMP MOMP Bax_Bak_Active->MOMP Cytochrome_c Cytochrome c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Pro_Casp37 Pro-Caspase-3/7 Casp9->Pro_Casp37 Cleaves & Activates Casp37 Active Caspase-3/7 Pro_Casp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Executes Cytochrome_c_mito Cytochrome c MOMP->Cytochrome_c_mito Cytochrome_c_mito->Cytochrome_c

Caption: this compound-induced apoptotic signaling pathway.

Quantitative Analysis of Caspase Activation

The following table summarizes illustrative quantitative data on caspase activation in response to BH3 domain peptides. While specific fold-change data for the this compound peptide is not extensively published, the provided data for other BH3 peptides, such as BIM, serve as a representative example of the expected dose- and time-dependent increase in caspase activity.

Cell LineBH3 PeptideConcentrationIncubation TimeCaspase AssayedFold Change in Activity (vs. Control)Reference
HeLaBIM BH310 µM24 hoursCaspase-3/7~4.5
HeLaBIM BH325 µM24 hoursCaspase-3/7~6.0
HeLaBIM BH350 µM24 hoursCaspase-3/7~8.0
WT MEFsBIM BH3 (cleavable)25 µM24 hoursCaspase-3/7Potent Activation
HeLaTAT-SA:Bak BH3:PPAA10 µM16 hoursCaspase-3Upregulated

Experimental Workflow for Caspase Activation Assays

The general workflow for assessing caspase activation in response to a this compound mimetic peptide involves cell culture, treatment, cell lysis, and subsequent measurement of caspase activity using a specific assay.

Experimental_Workflow A Cell Culture (e.g., HeLa, Jurkat) B Cell Seeding (96-well plate) A->B C Treatment with this compound Peptide (and controls) B->C D Incubation (Time course) C->D E Cell Lysis D->E F Caspase Activity Assay (Colorimetric, Fluorometric, or Luminometric) E->F G Data Acquisition (Plate Reader) F->G H Data Analysis (Calculation of fold change) G->H

Caption: General experimental workflow for caspase activation assays.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound Peptide

This protocol outlines the general procedure for culturing cells and treating them with a synthetic this compound peptide. The delivery of peptides into cells can be facilitated by conjugation to a cell-penetrating peptide (CPP) like TAT or by using a transfection reagent.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat, MCF-7)

  • Complete cell culture medium

  • Sterile PBS

  • Synthetic this compound peptide (with or without CPP)

  • Transfection reagent for peptides (optional)

  • 96-well cell culture plates

  • Sterile pipettes and tips

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., HeLa, MCF-7), seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.

    • For suspension cells (e.g., Jurkat), seed cells at a density of 5 x 10^4 cells per well in 100 µL of complete medium on the day of the experiment.

  • Preparation of this compound Peptide Solution:

    • Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution (e.g., 1 mM).

    • Prepare working solutions of the peptide by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM).

  • Cell Treatment:

    • For CPP-conjugated peptides: Directly add the desired volume of the peptide working solution to the cell culture wells.

    • For non-conjugated peptides (with transfection reagent): Follow the manufacturer's protocol for the specific peptide delivery reagent. Typically, this involves incubating the peptide with the reagent in serum-free medium for a specified time before adding the complex to the cells.

    • Include appropriate controls:

      • Untreated cells (vehicle control)

      • Cells treated with a scrambled or inactive mutant BH3 peptide

      • Cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 4, 8, 12, 24 hours).

Protocol 2: Caspase-3/7 Colorimetric Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

Materials:

  • Treated and control cells in a 96-well plate

  • Caspase-3/7 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis:

    • Centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully remove the culture medium.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay Reaction:

    • Centrifuge the plate at 800 x g for 10 minutes at 4°C.

    • Carefully transfer 40 µL of the supernatant (cell lysate) to a new flat-bottom 96-well plate.

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well containing the cell lysate.

    • Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing lysis buffer, reaction buffer, and substrate) from all readings.

    • Calculate the fold increase in caspase activity by dividing the absorbance of the treated samples by the absorbance of the untreated control.

Protocol 3: Caspase-9 Fluorometric Assay

This assay specifically measures the activity of the initiator caspase, caspase-9.

Materials:

  • Treated and control cells in a 96-well plate

  • Caspase-9 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, and LEHD-AFC substrate)

  • Microplate reader with fluorescence capabilities (Excitation: 400 nm, Emission: 505 nm)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Lysis: Follow the same cell lysis procedure as described in Protocol 2.

  • Assay Reaction:

    • Transfer 40 µL of the supernatant (cell lysate) to the wells of a black, clear-bottom 96-well plate.

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of the LEHD-AFC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the fluorescence of a blank well from all readings.

    • Calculate the fold increase in caspase-9 activity by dividing the fluorescence of the treated samples by the fluorescence of the untreated control.

Troubleshooting and Considerations

  • Low Signal:

    • Increase the number of cells per well.

    • Extend the incubation time with the this compound peptide.

    • Increase the concentration of the this compound peptide.

    • Ensure efficient peptide delivery into the cells.

  • High Background:

    • Wash cells thoroughly after treatment to remove any residual peptide or transfection reagent.

    • Use a scrambled or inactive BH3 peptide as a negative control to assess non-specific effects.

    • Ensure the cell lysis buffer is fresh and properly stored.

  • Choice of Assay:

    • Colorimetric assays are simple and require a standard absorbance plate reader.

    • Fluorometric assays are generally more sensitive than colorimetric assays and are suitable for detecting low levels of caspase activity.

    • Luminometric assays (e.g., Caspase-Glo®) offer the highest sensitivity and a wide dynamic range, making them ideal for high-throughput screening.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure caspase activation in response to the this compound domain. By employing these assays, scientists can gain valuable insights into the apoptotic signaling pathways and screen for novel therapeutic agents that target the Bcl-2 family of proteins. The quantitative data, while illustrative, provides a framework for interpreting experimental results and advancing our understanding of programmed cell death.

References

Application Notes and Protocols: Assessing Bik Activity Using BH3 Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro- and anti-apoptotic members determining cell fate. BH3-only proteins, such as Bik (BCL-2 interacting killer), act as sentinels for cellular stress, initiating apoptosis by either directly activating the pro-apoptotic effector proteins BAX and BAK or by neutralizing anti-apoptotic BCL-2 family members.[1][2] Bik, the founding member of the BH3-only protein family, is primarily localized to the endoplasmic reticulum and is understood to induce apoptosis by activating BAX and displacing pro-apoptotic proteins from anti-apoptotic partners.[1][3][4]

BH3 profiling is a powerful functional assay that assesses a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming". This technique utilizes synthetic peptides corresponding to the BH3 domains of various BH3-only proteins to probe the mitochondrial apoptotic machinery. By measuring the extent of mitochondrial outer membrane permeabilization (MOMP) in response to these peptides, researchers can determine a cell's dependence on specific anti-apoptotic proteins for survival. This application note provides detailed protocols for utilizing BH3 profiling to specifically assess the activity and functional consequences of the BH3-only protein Bik.

Principle of the Assay

BH3 profiling hinges on the selective interactions between BH3 domains and anti-apoptotic BCL-2 proteins. In healthy, unprimed cells, anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1 sequester pro-apoptotic activator proteins, preventing apoptosis. In "primed" cells, which are closer to the apoptotic threshold, there is a higher level of engagement between pro- and anti-apoptotic proteins.

The assay involves permeabilizing the plasma membrane of cells to allow the introduction of synthetic BH3 peptides directly to the mitochondria. These peptides can then interact with the BCL-2 family proteins present at the mitochondrial outer membrane. The Bik BH3 peptide, specifically, will compete with other BH3-only proteins to bind to its cognate anti-apoptotic partners. If the mitochondria are dependent on these anti-apoptotic proteins to sequester endogenous activators, the addition of the this compound peptide will displace these activators, leading to BAX/BAK activation, MOMP, and the release of cytochrome c. The extent of cytochrome c release is then quantified as a measure of Bik-mediated apoptotic signaling.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying signaling pathway and the experimental workflow of a typical BH3 profiling experiment.

G cluster_0 Apoptotic Stimuli cluster_1 BH3-Only Proteins cluster_2 Anti-Apoptotic Proteins cluster_3 Effector Proteins cluster_4 Mitochondrial Events Cellular Stress Cellular Stress Bik Bik Cellular Stress->Bik BCL-2 BCL-2 Bik->BCL-2 BCL-xL BCL-xL Bik->BCL-xL Bim Bim Bim->BCL-2 Bid Bid MCL-1 MCL-1 Bid->MCL-1 BAX BAX BCL-2->BAX BAK BAK BCL-xL->BAK MCL-1->BAK MOMP MOMP BAX->MOMP BAK->MOMP Cytochrome c release Cytochrome c release MOMP->Cytochrome c release Apoptosis Apoptosis Cytochrome c release->Apoptosis

Caption: Simplified BCL-2 family signaling pathway.

G A 1. Cell Preparation (Harvest and wash cells) B 2. Plasma Membrane Permeabilization (e.g., with Digitonin) A->B C 3. Incubation with BH3 Peptides (including this compound) B->C D 4. Fixation and Intracellular Staining (Anti-Cytochrome c Ab) C->D E 5. Flow Cytometry Analysis D->E F 6. Data Interpretation (% Cytochrome c Loss) E->F

Caption: BH3 profiling experimental workflow.

Experimental Protocols

This section provides detailed protocols for assessing Bik activity using BH3 profiling with cytochrome c release as the readout, analyzed by flow cytometry.

Materials and Reagents
ReagentSupplierCatalog #Storage
This compound Peptidee.g., ApexBioA6348-20°C
BIM BH3 Peptide (Positive Control)e.g., AnaspecAS-61251-20°C
PUMA2A (Negative Control)e.g., Tocris3139-20°C
DigitoninMilliporeSigmaD141Room Temp
Mannitol Experimental Buffer (MEB)In-house preparationSee below4°C
Paraformaldehyde (PFA)Electron Microscopy Sciences157104°C
Anti-Cytochrome c Antibody (e.g., 6H2.B4)BioLegend6123084°C
Secondary Antibody (e.g., Alexa Fluor 488)Thermo Fisher ScientificA-110014°C
DAPI or other nuclear stainThermo Fisher ScientificD13064°C
DMSOMilliporeSigmaD2650Room Temp

Mannitol Experimental Buffer (MEB) Preparation (1x):

  • 10 mM HEPES-KOH, pH 7.5

  • 150 mM Mannitol

  • 50 mM KCl

  • 0.02 mM EGTA

  • 0.02 mM EDTA

  • 0.1% BSA

  • 5 mM Succinate

  • Store at 4°C for up to one month.

Protocol: BH3 Profiling by Flow Cytometry

1. Cell Preparation:

  • Harvest cells and wash once with 1x PBS.

  • Resuspend cells in MEB at a concentration of 2 x 10^6 cells/mL. Keep cells on ice.

2. BH3 Peptide Plate Preparation:

  • Prepare 2x working solutions of BH3 peptides (Bik, BIM, PUMA2A) in MEB. A typical final concentration for screening is 100 µM, so the 2x solution would be 200 µM. It is recommended to perform a dose-response curve for the this compound peptide (e.g., 0.1, 1, 10, 100 µM).

  • Add 15 µL of each 2x peptide solution to a 384-well plate in triplicate.

  • Include DMSO as a vehicle control and Alamethicin (a pore-forming peptide) as a positive control for maximal cytochrome c release.

3. Cell Permeabilization and Treatment:

  • Prepare a 2x digitonin solution in MEB. The optimal concentration needs to be titrated for each cell line but is typically between 0.002% and 0.02%.

  • In a separate tube, mix equal volumes of the cell suspension (from step 1.2) and the 2x digitonin solution.

  • Immediately add 15 µL of the cell/digitonin mixture to each well of the peptide plate.

  • Incubate the plate at room temperature for 1 hour in the dark.

4. Fixation and Staining:

  • Add 15 µL of 8% PFA in PBS to each well (final concentration 4%).

  • Incubate for 20 minutes at room temperature.

  • Centrifuge the plate at 800 x g for 5 minutes and remove the supernatant.

  • Wash the cells with 50 µL of PBS containing 0.1% BSA.

  • Centrifuge and remove the supernatant.

  • Permeabilize the cells for intracellular staining by adding 30 µL of 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells as in step 4.4.

  • Add 15 µL of anti-cytochrome c antibody diluted in PBS with 1% BSA.

  • Incubate overnight at 4°C.

  • Wash the cells twice with PBS/BSA.

  • Add 15 µL of the secondary antibody and a nuclear stain (e.g., DAPI) diluted in PBS/BSA.

  • Incubate for 1 hour at room temperature in the dark.

  • Wash the cells twice with PBS/BSA.

  • Resuspend the cells in 50 µL of PBS for flow cytometry analysis.

5. Flow Cytometry and Data Analysis:

  • Acquire data on a flow cytometer, collecting fluorescence signals for the cytochrome c stain and the nuclear stain.

  • Gate on single, nucleated cells.

  • Determine the percentage of cytochrome c-negative cells for each condition.

  • Calculate the percent cytochrome c loss for each peptide treatment relative to the DMSO control, normalized to the Alamethicin positive control: % Cytochrome c Loss = [(% Cytochrome c negative in sample) - (% Cytochrome c negative in DMSO)] / [(% Cytochrome c negative in Alamethicin) - (% Cytochrome c negative in DMSO)] * 100

Data Presentation and Interpretation

The quantitative data from a BH3 profiling experiment should be summarized in a clear and organized table.

Table 1: Representative BH3 Profiling Data for Assessing Bik Activity

TreatmentConcentration (µM)% Cytochrome c Loss (Mean ± SD)Interpretation
DMSO-0 ± 2.1Baseline cytochrome c retention
This compound0.15.3 ± 1.5Low sensitivity
This compound118.7 ± 3.2Moderate sensitivity
This compound1045.2 ± 5.1High sensitivity, indicates dependence on Bik targets
This compound10085.6 ± 6.8Strong dependence on Bik targets
BIM BH3 (Positive Control)10092.1 ± 4.5High overall mitochondrial priming
PUMA2A (Negative Control)1002.5 ± 0.9No non-specific mitochondrial permeabilization
Alamethicin50 µg/mL100 ± 0Maximal cytochrome c release

Interpretation of Results:

  • High % Cytochrome c Loss with this compound Peptide: This indicates that the cells are "primed" for apoptosis and are dependent on the anti-apoptotic proteins that Bik interacts with (e.g., BCL-2, BCL-xL) for their survival. The this compound peptide effectively displaces endogenous activators from these anti-apoptotic proteins, leading to MOMP.

  • Low % Cytochrome c Loss with this compound Peptide: This suggests that the cells are not significantly dependent on the anti-apoptotic proteins targeted by Bik for their survival. They may rely on other anti-apoptotic proteins (e.g., MCL-1) or have a low level of mitochondrial priming.

  • Comparison to other BH3 Peptides: By including a panel of BH3 peptides (e.g., BAD for BCL-2/BCL-xL, NOXA for MCL-1), a more comprehensive picture of the cell's anti-apoptotic dependencies can be generated. For instance, if a cell shows high sensitivity to the Bik peptide but low sensitivity to the NOXA peptide, it suggests a specific dependence on BCL-2/BCL-xL rather than MCL-1.

Conclusion

BH3 profiling is a robust and informative assay for functionally assessing the activity of BH3-only proteins like Bik. By directly probing the mitochondrial response to a specific BH3 domain, researchers can gain valuable insights into the apoptotic dependencies of cells. This information is critical for understanding the mechanisms of apoptosis, identifying potential therapeutic targets, and predicting cellular responses to BH3 mimetic drugs in the context of cancer and other diseases. The detailed protocols and data interpretation guidelines provided in this application note will enable researchers to effectively utilize BH3 profiling to investigate the role of Bik in their experimental systems.

References

Application Notes and Protocols for Developing Stable Cell Lines Expressing Bik

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCL-2 interacting killer (Bik) is a pro-apoptotic protein belonging to the BH3-only subclass of the BCL-2 family.[1][2] Bik primarily resides in the endoplasmic reticulum (ER) and triggers apoptosis through the mitochondrial pathway.[2] Its potent cell death-inducing activity makes it a valuable tool for cancer research and a potential target for therapeutic development. However, this inherent cytotoxicity presents a significant challenge for the generation of stable cell lines with constitutive expression.

These application notes provide a comprehensive guide to overcoming these challenges by utilizing an inducible expression system. We offer detailed protocols for the generation, selection, and characterization of stable cell lines with controlled Bik expression, as well as methods for quantifying the resulting apoptotic response.

The Challenge of Stable Bik Expression

Constitutive overexpression of Bik is often cytotoxic, leading to the elimination of successfully transfected cells during the selection process. This makes the isolation of viable stable clones exceedingly difficult. To circumvent this, an inducible expression system, such as the tetracycline-inducible (Tet-On) system, is highly recommended. This allows for the propagation of stable cell lines in the absence of Bik expression and controlled induction of its pro-apoptotic function when desired.

Bik-Induced Apoptosis Signaling Pathway

Upon induction, Bik, localized at the ER, initiates a signaling cascade leading to apoptosis. It mobilizes calcium (Ca2+) from the ER to the mitochondria, which in turn triggers the activation of the pro-apoptotic effector proteins BAX and BAK.[2][3] This leads to mitochondrial outer membrane permeabilization (MOMP), cristae remodeling, and the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in the execution of apoptosis.

Bik_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cyto Cytoplasm Bik Bik Ca_ER Ca2+ Bik->Ca_ER Mobilizes BAX_BAK BAX/BAK Activation Ca_ER->BAX_BAK Activates MOMP MOMP BAX_BAK->MOMP CytoC_Mito Cytochrome c MOMP->CytoC_Mito CytoC_Cyto Cytochrome c CytoC_Mito->CytoC_Cyto Release Caspase_Cascade Caspase Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis CytoC_Cyto->Caspase_Cascade Activates Inducer Inducer (e.g., Doxycycline) Inducer->Bik Induces Expression

Caption: Bik-induced apoptosis signaling pathway.

Experimental Workflow for Developing Inducible Bik-Expressing Stable Cell Lines

The overall workflow involves constructing an inducible Bik expression vector, transfecting the host cell line, selecting for stable integrants, and subsequently validating Bik expression and its apoptotic function.

Experimental_Workflow cluster_Vector Vector Construction cluster_Generation Stable Cell Line Generation cluster_Validation Validation and Characterization Plasmid_Prep Prepare Inducible Bik Expression Vector Transfection Transfect Host Cell Line Plasmid_Prep->Transfection Selection Select with Antibiotic (e.g., G418/Puromycin) Transfection->Selection Clonal_Isolation Isolate and Expand Resistant Clones Selection->Clonal_Isolation Induction Induce Bik Expression (e.g., with Doxycycline) Clonal_Isolation->Induction Western_Blot Verify Bik Expression (Western Blot) Induction->Western_Blot Apoptosis_Assay Quantify Apoptosis (e.g., Annexin V/PI) Induction->Apoptosis_Assay Functional_Assay Assess Caspase Activity Induction->Functional_Assay

Caption: Workflow for generating and validating inducible Bik-expressing stable cell lines.

Data Presentation

The following table summarizes quantitative data from a study using a Tet-On inducible system in MDA-MB-231 breast cancer cells to express Bik. The data demonstrates a dose-dependent increase in caspase activity upon induction with doxycycline (Dox).

Doxycycline (µg/mL)Relative Mean Fluorescence Intensity (Caspase Activity)
01.0
0.12.5
0.54.2
1.05.8
2.06.5

Data adapted from a study on MDA-MB-231 Tet-on cells expressing Bik, where caspase activity was measured 24 hours post-induction.

Experimental Protocols

Protocol for Establishing Tetracycline-Inducible Stable Cell Lines

This protocol describes the generation of stable cell lines using a two-vector Tet-On system, where one plasmid expresses the Tet-transactivator (rtTA) and another contains the Bik gene under the control of a tetracycline-responsive element (TRE).

Materials:

  • Host cell line (e.g., HEK293T, MCF-7)

  • pcDNA6/TR (or similar plasmid expressing the Tet repressor)

  • Inducible expression vector with Bik cloned downstream of a TRE promoter (e.g., pTRE)

  • Transfection reagent

  • Complete growth medium

  • Selection antibiotics (e.g., Blasticidin for pcDNA6/TR, G418 or Puromycin for the Bik expression vector)

  • Doxycycline

  • Phosphate-buffered saline (PBS)

  • Cloning cylinders or limiting dilution supplies

Procedure:

  • Establish a Tet-Transactivator Expressing Cell Line: a. Transfect the host cell line with the pcDNA6/TR plasmid. b. 48 hours post-transfection, begin selection with the appropriate concentration of Blasticidin. c. Maintain selection for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies form. d. Isolate individual colonies and expand them. e. Screen the clones for rtTA expression and select the clone with the highest and most stable expression.

  • Generate the Inducible Bik-Expressing Cell Line: a. Transfect the validated Tet-transactivator expressing cell line with the inducible Bik expression vector. b. 48 hours post-transfection, begin selection with the second antibiotic (e.g., G418 or Puromycin). c. Isolate and expand resistant clones as described above.

  • Screen for Inducible Bik Expression: a. Plate the expanded clones in separate wells. b. Induce one set of wells with a range of doxycycline concentrations (e.g., 0.1 - 2 µg/mL) for 24-48 hours. Leave another set un-induced as a negative control. c. Harvest the cells and assess Bik expression by Western blot and apoptosis by Annexin V/PI staining. d. Select clones that show low basal expression of Bik in the absence of doxycycline and a robust, dose-dependent induction of Bik and apoptosis in its presence.

Protocol for Western Blotting to Detect Bik Expression

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Bik

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: a. Lyse induced and un-induced cells in ice-cold lysis buffer. b. Determine the protein concentration of each lysate. c. Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Gel Electrophoresis and Transfer: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the gel. b. Transfer the separated proteins to a membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-Bik antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection: a. Apply the chemiluminescent substrate and capture the signal using an imaging system.

Protocol for Quantifying Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Induce Bik expression in the stable cell line for the desired time. Include an un-induced control. b. Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: a. Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol for Caspase-3 Activity Assay

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)

  • Cell lysis buffer (provided in the kit or a compatible one)

  • 96-well plate (black plates for fluorescent assays)

  • Plate reader

Procedure:

  • Cell Lysate Preparation: a. Induce Bik expression and include an un-induced control. b. Lyse 1-5 x 10^6 cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes. c. Centrifuge to pellet cell debris and collect the supernatant.

  • Assay: a. Add 50 µL of 2X Reaction Buffer (containing DTT) to each 50 µL of cell lysate in a 96-well plate. b. Add 5 µL of the DEVD-pNA (colorimetric) or DEVD-AMC (fluorometric) substrate. c. Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: a. Measure the absorbance at 405 nm (colorimetric) or fluorescence at the appropriate excitation/emission wavelengths (fluorometric). b. Calculate the fold-increase in caspase-3 activity relative to the un-induced control.

Conclusion

The development of stable cell lines expressing the pro-apoptotic protein Bik is a powerful tool for studying the mechanisms of apoptosis and for screening potential anti-cancer drugs. The use of an inducible expression system is crucial to bypass the inherent cytotoxicity of Bik. The protocols and guidelines provided here offer a robust framework for the successful generation, validation, and utilization of these valuable research models.

References

Application Notes and Protocols for In Vitro Translation of Bik Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bik (Bcl-2 interacting killer) is a pro-apoptotic member of the Bcl-2 protein family, belonging to the "BH3-only" subgroup.[1][2] These proteins are crucial regulators of the intrinsic apoptotic pathway. Bik is primarily localized to the endoplasmic reticulum (ER) and, upon receiving an apoptotic stimulus, initiates a signaling cascade that leads to mitochondrial outer membrane permeabilization and subsequent cell death.[1][2] The study of Bik's function and its interactions with other proteins is critical for understanding apoptosis and for the development of novel cancer therapeutics. In vitro translation systems provide a powerful tool for producing functional Bik protein for these studies in a controlled, cell-free environment.

These application notes provide detailed protocols for the in vitro translation of Bik protein using a rabbit reticulocyte lysate system, methods for its quantification, and a protocol for a functional protein-protein interaction assay.

Data Presentation

While precise quantitative data for the in vitro translation of Bik protein is not extensively available in the public domain, the following tables provide representative data based on typical yields from rabbit reticulocyte lysate systems and expected outcomes from functional assays. This data is intended for guidance and optimization purposes.

Table 1: Representative Yield of In Vitro Translated Bik Protein

ParameterValueNotes
In Vitro Translation SystemRabbit Reticulocyte LysateA common and efficient system for eukaryotic protein synthesis.
Template DNA Concentration1 µgOptimal concentration may vary depending on the plasmid and lysate batch.
Incubation Time90 minutesProtein synthesis typically plateaus after this period.
Incubation Temperature30°COptimal temperature for rabbit reticulocyte lysate activity.
Estimated Bik Protein Yield ~10-50 ng/µL Yield can be influenced by template purity, lysate quality, and optimization of reaction components. Quantification is typically performed by densitometry of autoradiographs of 35S-methionine labeled protein or by specific immunoassays.

Table 2: Representative Analysis of In Vitro Translated Bik Interaction with Bcl-2

AssayMethodResultInterpretation
Co-immunoprecipitation In vitro translated 35S-Bik incubated with purified GST-Bcl-2Positive Demonstrates a direct physical interaction between Bik and Bcl-2.
Relative Binding Affinity Quantification of co-precipitated 35S-BikHigh Bik is known to have a strong binding affinity for anti-apoptotic proteins like Bcl-2.[2]
Functional Consequence Inhibition of Bcl-2's anti-apoptotic functionInference The binding of Bik to Bcl-2 is expected to neutralize its protective effect, thereby promoting apoptosis.

Experimental Protocols

Protocol 1: DNA Template Preparation for In Vitro Transcription and Translation of Bik

This protocol describes the preparation of a high-quality, linear DNA template encoding the human Bik protein, suitable for use in a coupled in vitro transcription/translation system.

Materials:

  • Plasmid DNA containing the full-length human Bik cDNA downstream of a T7, SP6, or T3 promoter.

  • Restriction enzyme that linearizes the plasmid downstream of the Bik coding sequence and the poly(A) tail (if present).

  • Restriction enzyme buffer.

  • Nuclease-free water.

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • Chloroform.

  • 3 M Sodium Acetate, pH 5.2.

  • 100% Ethanol, ice-cold.

  • 70% Ethanol, ice-cold.

  • Agarose gel electrophoresis system.

  • DNA purification kit (optional).

Procedure:

  • Linearization of Plasmid DNA:

    • In a sterile microfuge tube, set up the following restriction digest reaction:

      • Plasmid DNA (containing Bik cDNA): 10 µg

      • 10X Restriction Enzyme Buffer: 5 µL

      • Restriction Enzyme: 20-40 units

      • Nuclease-free water: to a final volume of 50 µL

    • Incubate the reaction at the optimal temperature for the chosen restriction enzyme for 2-4 hours to ensure complete linearization.

    • Confirm complete linearization by running a small aliquot (e.g., 2 µL) on an agarose gel alongside undigested plasmid. A single band corresponding to the size of the linearized plasmid should be visible.

  • Purification of Linearized DNA:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol to the digestion reaction. Vortex briefly and centrifuge at 12,000 x g for 5 minutes.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add an equal volume of chloroform, vortex, and centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

  • Ethanol Precipitation:

    • Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

    • Mix well and incubate at -20°C for at least 1 hour or -80°C for 30 minutes.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA pellet in nuclease-free water to a final concentration of 0.5-1.0 µg/µL.

  • Quantification:

    • Determine the concentration and purity of the linearized DNA template using a spectrophotometer (A260/A280 ratio should be ~1.8).

Protocol 2: In Vitro Translation of Bik Protein using Rabbit Reticulocyte Lysate

This protocol describes the synthesis of Bik protein in a cell-free system using a commercially available rabbit reticulocyte lysate kit. For detection and quantification, the protein is radiolabeled with 35S-methionine.

Materials:

  • Rabbit Reticulocyte Lysate (nuclease-treated).

  • Amino Acid Mixture (minus methionine).

  • 35S-Methionine (>1,000 Ci/mmol).

  • RNasin® Ribonuclease Inhibitor.

  • Potassium Acetate and Magnesium Acetate solutions (for optimization, if needed).

  • Linearized Bik DNA template (from Protocol 1).

  • Nuclease-free water.

  • SDS-PAGE loading buffer.

Procedure:

  • Reaction Setup:

    • On ice, combine the following reagents in a sterile microfuge tube in the order listed. The following is a typical 25 µL reaction; volumes can be scaled as needed.

      • Nuclease-free water: to a final volume of 25 µL

      • Amino Acid Mixture (minus methionine, 1mM): 0.5 µL

      • RNasin® Ribonuclease Inhibitor (40 U/µL): 0.5 µL

      • Linearized Bik DNA template (0.5 µg/µL): 1 µL

      • 35S-Methionine (10 mCi/mL): 2 µL

      • Rabbit Reticulocyte Lysate: 12.5 µL

    • Gently mix the components by pipetting. Avoid vortexing.

    • Include a negative control reaction without the DNA template to check for background translation.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 90 minutes in a water bath or incubator.

  • Analysis of Translation Products:

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

    • Boil the sample at 95-100°C for 5 minutes.

    • Resolve the proteins by SDS-PAGE on a gel of appropriate acrylamide percentage for Bik (a 160 amino acid protein).

    • After electrophoresis, fix the gel and perform autoradiography or use a phosphorimager to visualize the radiolabeled Bik protein. The expected molecular weight of human Bik is approximately 18 kDa.

Protocol 3: Functional Assay - In Vitro Binding of Bik to Bcl-2

This protocol describes a pull-down assay to assess the interaction between in vitro translated, 35S-labeled Bik protein and a purified GST-tagged Bcl-2 protein.

Materials:

  • In vitro translated 35S-Bik protein (from Protocol 2).

  • Purified GST-Bcl-2 fusion protein.

  • Purified GST protein (as a negative control).

  • Glutathione-Sepharose beads.

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with protease inhibitors).

  • Wash Buffer (Binding Buffer with a higher salt concentration, e.g., 300 mM NaCl).

  • Elution Buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0) or SDS-PAGE loading buffer.

Procedure:

  • Bead Preparation:

    • Resuspend the Glutathione-Sepharose beads and transfer an appropriate amount (e.g., 20 µL of a 50% slurry per reaction) to a microfuge tube.

    • Wash the beads twice with 500 µL of ice-cold Binding Buffer, pelleting the beads by centrifugation (500 x g for 1 minute) between washes.

  • Protein Binding:

    • To the washed beads, add 1-5 µg of purified GST-Bcl-2 or GST protein.

    • Add 5-10 µL of the in vitro translated 35S-Bik reaction mixture.

    • Bring the final volume to 200-500 µL with Binding Buffer.

    • Incubate the mixture at 4°C for 2-4 hours on a rotator to allow for protein binding.

  • Washing:

    • Pellet the beads by centrifugation (500 x g for 1 minute) and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution and Analysis:

    • Elute the bound proteins by adding 20-30 µL of 2X SDS-PAGE loading buffer and boiling for 5 minutes.

    • Alternatively, elute with Elution Buffer and then add SDS-PAGE loading buffer to the eluate.

    • Centrifuge to pellet the beads and carefully load the supernatant onto an SDS-PAGE gel.

    • Visualize the 35S-labeled Bik protein by autoradiography or phosphorimaging. A band corresponding to Bik should be present in the GST-Bcl-2 lane but absent or significantly reduced in the GST-only control lane.

Visualizations

Bik-Induced Apoptotic Signaling Pathway

Bik_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Stimuli e.g., DNA Damage, Cytokine Signaling, ER Stress p53_E2F p53 / E2F Activation Stimuli->p53_E2F activates Bik_mRNA Bik mRNA Transcription p53_E2F->Bik_mRNA Bik_Protein Bik Protein Translation Bik_mRNA->Bik_Protein Bcl2_BclXL_ER Bcl-2 / Bcl-xL Bik_Protein->Bcl2_BclXL_ER binds & inhibits Ca_Release Ca²⁺ Release Bik_Protein->Ca_Release induces Bcl2_BclXL_Mito Bcl-2 / Bcl-xL Bik_Protein->Bcl2_BclXL_Mito binds & inhibits Bax_Bak_inactive Bax / Bak (inactive) Bax_Bak_active Bax / Bak (active oligomers) Ca_Release->Bax_Bak_active promotes activation Bcl2_BclXL_Mito->Bax_Bak_inactive inhibits Bax_Bak_inactive->Bax_Bak_active activation MOMP MOMP Bax_Bak_active->MOMP forms pores Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Bik-induced apoptotic signaling pathway.

Experimental Workflow for In Vitro Translation and Functional Analysis of Bik Protein

Experimental_Workflow cluster_template_prep 1. DNA Template Preparation cluster_translation 2. In Vitro Translation cluster_analysis 3. Analysis and Functional Assay Plasmid Plasmid with Bik cDNA Linearization Restriction Enzyme Linearization Plasmid->Linearization Purification Phenol/Chloroform Purification Linearization->Purification Final_Template Linear Bik DNA Template Purification->Final_Template Reaction_Mix Assemble Reaction Mix (+ 35S-Methionine) Final_Template->Reaction_Mix RRL Rabbit Reticulocyte Lysate RRL->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Translated_Bik 35S-Labeled Bik Protein Incubation->Translated_Bik SDS_PAGE SDS-PAGE & Autoradiography Translated_Bik->SDS_PAGE Binding_Assay Protein Binding Assay (e.g., GST Pull-down) Translated_Bik->Binding_Assay Quantification Quantify Protein Yield SDS_PAGE->Quantification Interaction_Analysis Analyze Protein-Protein Interaction Binding_Assay->Interaction_Analysis

Caption: Experimental workflow for Bik protein in vitro studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bik Gene Transfection in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Bik gene transfection efficiency in cancer cells.

FAQs and Troubleshooting Guides

1. General Questions

Q1: What is the function of the Bik gene and why is it used in cancer research?

The BIK gene (BCL2 Interacting Killer) encodes a pro-apoptotic protein that is a founding member of the BH3-only family.[1][2] It acts as a tumor suppressor in several human tissues.[1][2] Expression of Bik in cancer cells can trigger apoptosis (programmed cell death), making it a valuable tool in cancer research and a potential therapeutic agent for gene therapy.[1]

Q2: How does Bik induce apoptosis in cancer cells?

Bik is primarily located in the endoplasmic reticulum (ER) and initiates apoptosis through the mitochondrial pathway. It mobilizes calcium from the ER to the mitochondria, leading to the activation of the pro-apoptotic protein BAX. This triggers the mitochondrial release of cytochrome c, which in turn activates caspases, the executioners of apoptosis.

2. Optimizing Transfection Efficiency

Q3: My Bik transfection efficiency is low. What are the common causes and how can I troubleshoot this?

Low transfection efficiency is a common issue. Here are potential causes and solutions:

  • Suboptimal DNA to Transfection Reagent Ratio: The ratio of plasmid DNA to transfection reagent is critical and cell-type dependent.

    • Solution: Perform a titration experiment to determine the optimal ratio for your specific cancer cell line. Test ratios from 1:1 to 5:1 (reagent volume in µL to DNA mass in µg).

  • Poor Cell Health: Transfection is stressful for cells. Unhealthy cells will have lower transfection efficiency.

    • Solution: Use cells that are in the logarithmic growth phase and have a low passage number (ideally under 30). Ensure cells are free from contamination, such as mycoplasma.

  • Incorrect Cell Confluency: Cell density at the time of transfection significantly impacts efficiency.

    • Solution: The optimal confluency is typically between 70-90% for most adherent cancer cell lines. If confluency is too low, cells may not survive the transfection process; if it's too high, contact inhibition can reduce the uptake of the transfection complexes.

  • Low-Quality Plasmid DNA: The purity and integrity of your Bik plasmid are crucial.

    • Solution: Use high-purity, endotoxin-free plasmid DNA. Verify the plasmid integrity by running it on an agarose gel. The A260/A280 ratio should be at least 1.7.

  • Presence of Serum or Antibiotics: Some transfection reagents are inhibited by components in serum and certain antibiotics.

    • Solution: For many reagents, it is recommended to form the DNA-reagent complexes in a serum-free medium. However, some newer reagents are compatible with serum. Always refer to the manufacturer's protocol. While some studies suggest that antibiotics can be present in the media during transfection, it is a good practice to omit them during the initial optimization.

Q4: I am observing high levels of cell death after transfecting with the Bik gene. How can I distinguish between transfection-induced cytotoxicity and Bik-induced apoptosis?

This is a critical consideration when working with a pro-apoptotic gene like Bik. A successful transfection will result in apoptosis.

  • Solution:

    • Use a Control Plasmid: Transfect a separate group of cells with a control plasmid (e.g., expressing a fluorescent protein like GFP) of a similar size to your Bik plasmid. This will help you assess the baseline cytotoxicity of your transfection protocol (reagent and procedure).

    • Perform an Apoptosis Assay: Use methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to specifically quantify the apoptotic cell population. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic cells (often resulting from reagent toxicity) will be positive for both.

    • Time-Course Experiment: Monitor cell viability and apoptosis at different time points post-transfection (e.g., 12, 24, 48 hours). Apoptosis induced by Bik expression will likely show a time-dependent increase, whereas toxicity from the transfection reagent often occurs more rapidly.

Q5: Which transfection method is best for delivering the Bik gene to cancer cells?

The choice of transfection method depends on the cancer cell line (some are harder to transfect than others) and the experimental goals (transient vs. stable expression).

  • Lipid-Based Reagents (Lipofection): This is a common and relatively easy method. Several commercial reagents are available with varying efficiencies and toxicities. Optimization of the DNA:reagent ratio is crucial.

  • Electroporation: This method uses an electrical pulse to create temporary pores in the cell membrane, allowing the plasmid to enter. It can be highly efficient, especially for difficult-to-transfect cells, but requires specialized equipment and optimization of electrical parameters.

  • Viral Vectors (e.g., Adenovirus, Lentivirus): Viral transduction is generally more efficient than non-viral methods, especially for in vivo applications or for creating stable cell lines. However, it involves more complex and time-consuming cloning and safety procedures.

3. Experimental Protocols and Data

Experimental Protocol: Lipid-Mediated Transfection of Bik Plasmid into Adherent Cancer Cells

This is a general protocol that should be optimized for your specific cell line and transfection reagent.

  • Cell Seeding: The day before transfection, seed your cancer cells in a 12-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA-Reagent Complexes (per well):

    • In a sterile microcentrifuge tube, dilute 1 µg of your Bik plasmid DNA in 100 µL of serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute your chosen transfection reagent according to the manufacturer's instructions (e.g., for a 3:1 ratio, use 3 µL of reagent) in 100 µL of serum-free medium.

    • Combine the diluted DNA and the diluted reagent. Mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 15-30 minutes to allow the DNA-reagent complexes to form.

  • Transfection:

    • Gently add the 200 µL of DNA-reagent complex mixture dropwise to the cells in the well.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO2).

    • The incubation time with the transfection complexes can vary. For some sensitive cell lines, the medium can be replaced with fresh, complete medium after 4-6 hours to reduce toxicity. For other cell lines and reagents, cells can be incubated for 24-48 hours before analysis.

  • Post-Transfection Analysis:

    • After the desired incubation period (e.g., 24 or 48 hours), harvest the cells to assess transfection efficiency and apoptosis.

Experimental Protocol: Western Blot for Bik Protein Expression

  • Sample Preparation:

    • After transfection, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford).

  • SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for Bik overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Experimental Protocol: Annexin V Apoptosis Assay by Flow Cytometry

  • Cell Harvesting:

    • After the desired post-transfection incubation period, collect both the floating cells (which may be apoptotic) and the adherent cells (by trypsinization) from each well.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Healthy cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Quantitative Data Summary

The following tables provide examples of how different parameters can affect transfection efficiency and the pro-apoptotic effect of Bik.

Table 1: Effect of Bik Mutants on Apoptosis in Cancer Cells

Cell LineTransfection AgentPlasmidApoptosis (%) at 24h
MCF-7 (Breast Cancer)SN-liposomeWild-type Bik~20%
MCF-7 (Breast Cancer)SN-liposomeBikDD Mutant~45%
PC-3 (Prostate Cancer)SN-liposomeWild-type Bik~15%
PC-3 (Prostate Cancer)SN-liposomeBikDD Mutant~35%

Data is estimated from graphical representations in the source material.

Table 2: General Transfection Efficiency with Different Reagents in HEK293T Cells

Transfection ReagentReagent:DNA RatioTransfection Efficiency (%)
Lipofectamine 20004:1~60%
Fugene HD3:1~60%
PEI 25k4:1>30%
PEI 40k9:1>40%

Note: This data is for a reporter gene, not Bik, but illustrates the importance of reagent choice and ratio optimization.

Table 3: Impact of Cell Confluency on Transfection Efficiency

Initial Cell ConfluencyTransfection Efficiency
50-60%~70-75%
High Confluency (>80%)~25-30%

Note: This data is for a GFP plasmid in melanoma cells and serves as a general guideline.

Visual Guides

Bik-Induced Apoptosis Signaling Pathway

Bik_Signaling_Pathway Bik Bik Expression (from transfected plasmid) ER Endoplasmic Reticulum (ER) Bik->ER Localizes to Ca_release Ca2+ Release ER->Ca_release Initiates Mitochondrion Mitochondrion Ca_release->Mitochondrion Acts on Bax_activation BAX Activation Mitochondrion->Bax_activation Mediates Cytochrome_c Cytochrome c Release Bax_activation->Cytochrome_c Induces Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bik_Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture 1. Seed Cancer Cells (Target 70-90% confluency) Complex_Formation 3. Form DNA-Reagent Complexes (Optimize Ratio) Cell_Culture->Complex_Formation Plasmid_Prep 2. Prepare High-Quality Bik Plasmid DNA Plasmid_Prep->Complex_Formation Transfect 4. Add Complexes to Cells Complex_Formation->Transfect Incubate 5. Incubate (24-48h) Transfect->Incubate Harvest 6. Harvest Cells Incubate->Harvest WB Western Blot (Confirm Bik Expression) Harvest->WB FACS Flow Cytometry (Annexin V/PI for Apoptosis) Harvest->FACS Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Harvest->Viability

References

troubleshooting low signal with Bik BH3 antibody

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the Bik BH3 antibody, with a focus on resolving low signal problems in various applications.

Troubleshooting Guide: Low Signal with this compound Antibody

Low or no signal is a frequent challenge in immunoassays. This guide provides a systematic approach to troubleshooting weak signals when using the this compound antibody in Western Blotting (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF).

Quick Troubleshooting Flowchart

For a visual guide to troubleshooting, refer to the flowchart below.

Troubleshooting_Low_Signal start Low or No Signal Detected check_protein Is the target protein present and at a detectable level? start->check_protein check_antibody Are the primary and secondary antibodies functioning correctly? check_protein->check_antibody Yes solution_protein Optimize Sample Preparation: - Use positive control cell lysate/tissue - Increase protein load - Use protease inhibitors check_protein->solution_protein No/Unsure check_protocol Is the experimental protocol optimized? check_antibody->check_protocol Yes solution_antibody Optimize Antibody Incubation: - Titrate primary antibody concentration - Check secondary antibody compatibility and concentration - Incubate overnight at 4°C check_antibody->solution_antibody No/Unsure solution_protocol_wb Optimize WB Protocol: - Check transfer efficiency (Ponceau S) - Optimize blocking conditions - Enhance detection (e.g., longer exposure) check_protocol->solution_protocol_wb WB solution_protocol_ihc_if Optimize IHC/IF Protocol: - Perform antigen retrieval - Optimize fixation and permeabilization - Use signal amplification methods check_protocol->solution_protocol_ihc_if IHC/IF

Caption: A logical workflow for troubleshooting low signal issues.

Question & Answer Troubleshooting

Q1: I am not detecting any band for Bik in my Western Blot. What should I check first?

A1:

  • Confirm Protein Expression: The primary reason for no signal is often the absence or low abundance of the target protein in your sample.

    • Positive Control: It is crucial to include a positive control. Based on literature, cell lines such as Jurkat, Ramos, Raji, SW480, Caco-2, THP-1, and Daudi can be good positive controls for Bik expression. Overexpression of Bik in a cell line like MCF-7 can also serve as a positive control.

    • Protein Loading: Ensure you are loading a sufficient amount of protein. A minimum of 20-40 µg of total protein per lane is recommended.

    • Sample Integrity: Use fresh lysates and always add protease inhibitors to your lysis buffer to prevent protein degradation.

  • Antibody Concentrations:

    • Primary Antibody: The recommended starting dilution for Western Blotting is typically 1:1000. However, this may need to be optimized for your specific experimental conditions. Try a range of dilutions (e.g., 1:500, 1:1000, 1:2000).

    • Secondary Antibody: Ensure your secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and is used at the recommended dilution.

  • Protein Transfer:

    • Verify successful transfer of proteins from the gel to the membrane using Ponceau S staining before the blocking step. This will show if the transfer was even and complete.

Q2: My signal for Bik in IHC/IF is very weak. How can I improve it?

A2:

  • Antigen Retrieval: This is a critical step for formalin-fixed paraffin-embedded (FFPE) tissues. Heat-induced epitope retrieval (HIER) is often recommended.

    • Try different antigen retrieval buffers, such as citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0). The optimal method should be determined experimentally.

    • Ensure the heating time and temperature are optimized.

  • Antibody Incubation:

    • Primary Antibody Concentration: Similar to WB, you may need to titrate the primary antibody. Recommended starting dilutions for IHC are often in the range of 1:50-1:100, and for IF, 1:100-1:500.

    • Incubation Time and Temperature: An overnight incubation at 4°C can often increase signal specificity and intensity compared to a shorter incubation at room temperature.

  • Fixation and Permeabilization (for IF):

    • The choice of fixative can impact epitope availability. While 4% paraformaldehyde is common, other fixatives like methanol/acetone may work better for certain antibodies.

    • Adequate permeabilization is necessary for intracellular targets like Bik. Triton X-100 (0.1-0.25%) is commonly used.

  • Signal Amplification:

    • For IHC, consider using a biotin-based detection system (e.g., ABC kit) or a polymer-based detection system for signal amplification.

    • For IF, ensure you are using a bright and stable fluorophore. Using an anti-fade mounting medium will help preserve the signal during imaging.

Q3: I see high background in my Western Blot, which might be obscuring a weak Bik signal. What can I do?

A3:

  • Blocking:

    • Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).

    • Try different blocking agents. While 5% non-fat dry milk is common, 5% Bovine Serum Albumin (BSA) can sometimes reduce background with certain antibodies.

  • Washing Steps:

    • Increase the number and duration of washes between antibody incubations to remove non-specifically bound antibodies. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST or PBST).

  • Antibody Concentration:

    • High concentrations of primary or secondary antibodies can lead to non-specific binding and high background. Try reducing the antibody concentrations.

Frequently Asked Questions (FAQs)

Q: What is the expected molecular weight of Bik? A: The predicted molecular weight of human Bik is approximately 18 kDa. However, it may appear slightly higher (around 20 kDa) on a Western Blot.

Q: Where is the subcellular localization of Bik? A: Bik is predominantly localized to the endoplasmic reticulum (ER) membrane. However, some studies have shown that under certain conditions, such as oxidative stress, its localization can shift to the nucleus or cytosol in different cell lines. It can also be found at mitochondria-associated ER membranes.

Q: What are some recommended positive and negative controls for the this compound antibody? A:

  • Positive Controls:

    • Cell Lysates: Jurkat, Ramos, Raji, SW480, Caco-2, THP-1, Daudi, HUVEC, COLO205. Some breast cancer cell lines like MDA-MB-231 have shown higher expression than MCF-7. Treatment of cells with proteasome inhibitors (e.g., MG132) can increase Bik protein levels.

    • Tissues: Human lymphoma tissue has been used as a positive control in IHC.

  • Negative Controls:

    • Secondary Antibody Only: To check for non-specific binding of the secondary antibody.

    • Isotype Control: Use an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target protein.

    • Peptide Block: Pre-incubate the primary antibody with the immunizing peptide to confirm specificity.

Q: Can I use the this compound antibody for immunoprecipitation (IP)? A: While some datasheets may not explicitly list IP as a validated application, it is possible to test it. Success in IP is highly dependent on the antibody's ability to recognize the native protein conformation. Optimization of lysis buffers (use milder detergents to preserve protein-protein interactions) and antibody concentration will be necessary.

Quantitative Data Summary

The following table summarizes recommended starting dilutions and other quantitative parameters for experiments using the this compound antibody. These are starting points and may require optimization.

ParameterWestern Blotting (WB)Immunohistochemistry (IHC)Immunofluorescence (IF)
Primary Antibody Dilution 1:500 - 1:10,000 (start at 1:1000)1:50 - 1:1001:100 - 1:500
Protein/Tissue Prep 20-40 µg total protein lysateFFPE or frozen sectionsCultured cells or frozen sections
Antigen Retrieval Not applicableHIER (Citrate pH 6.0 or Tris-EDTA pH 9.0)Not typically required for frozen sections/cultured cells unless fixed with strong crosslinkers
Blocking 1-2 hours at RT or O/N at 4°C with 5% milk or BSA30-60 min at RT with 5-10% normal serum30-60 min at RT with 5-10% normal serum
Primary Incubation 1-2 hours at RT or O/N at 4°C1 hour at RT or O/N at 4°C1 hour at RT or O/N at 4°C
Secondary Incubation 1 hour at RT30-60 min at RT1 hour at RT

Experimental Protocols

Detailed Western Blot Protocol
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per well on a 12-15% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (e.g., at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

General Immunohistochemistry (IHC-P) Protocol
  • Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform HIER by heating sections in citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) at 95-100°C for 20 minutes. Cool for 20 minutes.

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

  • Blocking: Block with 5-10% normal serum from the species of the secondary antibody for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with this compound antibody (e.g., at 1:100 dilution) overnight at 4°C.

  • Washing: Wash slides with PBST.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex, or with a polymer-based HRP-conjugated secondary antibody.

  • Detection: Visualize with a chromogen such as DAB (3,3'-Diaminobenzidine).

  • Counterstain: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate, clear, and mount the slides.

Signaling Pathway and Workflow Diagrams

Bik Signaling Pathway in Apoptosis

Bik_Signaling_Pathway cluster_stress Cellular Stress cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion stress Apoptotic Stimuli (e.g., DNA damage, cytokine withdrawal) bik Bik (BH3-only protein) stress->bik Upregulation/ Activation bcl2 Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL, Mcl-1) bik->bcl2 Binds to & inhibits bax_bak Bax / Bak bik->bax_bak Activates (indirectly) bcl2->bax_bak Inhibits cyto_c Cytochrome c Release bax_bak->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: The role of Bik in the intrinsic apoptotic pathway.

General Immunofluorescence Experimental Workflow

IF_Workflow start Start: Seed cells on coverslips fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-Bik BH3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting (with DAPI) secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A standard workflow for immunofluorescence staining.

Technical Support Center: Stabilizing Bik BH3 Peptides in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Bik BH3 peptides in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound peptide won't dissolve in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound peptides are known to have poor solubility in aqueous solutions due to their hydrophobic residues.[1] This is a common issue. Here is a step-by-step protocol to address this:

  • Characterize your peptide: Determine the net charge of your specific this compound sequence. Assign a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.

  • For acidic peptides (net negative charge): Try dissolving the peptide in a small amount of a basic, volatile buffer like 0.1M ammonium bicarbonate. Once dissolved, you can dilute it with your desired experimental buffer.[2]

  • For basic peptides (net positive charge): Use a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% TFA, to dissolve the peptide before diluting with your buffer.[3]

  • For neutral or very hydrophobic peptides: Dissolving the peptide in a minimal amount of an organic solvent like DMSO is often necessary.[1][4] Slowly add this stock solution dropwise into your aqueous buffer while vortexing to prevent precipitation.

  • Use sonication: A brief sonication can help break up small aggregates and enhance dissolution.

Q2: I'm observing a loss of peptide activity over time in my experiments. What could be the cause?

A2: Loss of activity is typically due to either proteolytic degradation or conformational instability. Unstructured peptides like the native this compound are susceptible to proteases present in serum or cell lysates. Furthermore, the BH3 domain must be in an α-helical conformation to bind to its target anti-apoptotic proteins (like Bcl-2/Bcl-xL). In aqueous solution, short, linear peptides are often unfolded and thus inactive.

Q3: How can I improve the stability and activity of my this compound peptide?

A3: Several chemical modification strategies can be employed to enforce the active α-helical conformation and improve resistance to degradation. These include:

  • Hydrocarbon Stapling: This technique involves synthesizing the peptide with two non-natural amino acids containing olefinic side chains, which are then covalently linked ("stapled") via a ruthenium-catalyzed ring-closing metathesis reaction. This enforces the α-helical structure, significantly increases protease resistance, and can enhance cell permeability.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which can protect it from proteolysis and reduce renal clearance, thereby extending its half-life.

  • Amino Acid Substitution: Replacing L-amino acids at protease-sensitive sites with D-amino acids or other non-canonical amino acids can inhibit enzymatic degradation.

Q4: What is the mechanism of action for the this compound peptide?

A4: Bik is classified as a "sensitizer" BH3-only protein. Its primary role is to bind with high affinity to a subset of anti-apoptotic Bcl-2 family proteins, namely Bcl-2, Bcl-xL, and Bcl-w. It does not effectively bind to Mcl-1 or A1. By binding to these pro-survival proteins, the this compound peptide displaces "activator" BH3-only proteins (like Bim or tBid), which are then free to directly activate the effector proteins BAX and BAK. This activation leads to BAX/BAK oligomerization, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Peptide Precipitation During Experiment 1. Poor intrinsic solubility of the this compound peptide. 2. Peptide concentration is too high for the aqueous buffer. 3. The pH of the solution is near the peptide's isoelectric point (pI), where solubility is minimal.1. Prepare a concentrated stock solution in 100% DMSO and dilute it into the final buffer with vigorous mixing. 2. Adjust the pH of your buffer to be at least one unit away from the peptide's pI. 3. Consider re-designing or modifying the peptide (e.g., adding charged residues) to improve solubility.
Inconsistent Results in Cell-Based Assays 1. Peptide is degrading in the culture medium due to serum proteases. 2. The peptide is not efficiently entering the cells. 3. The peptide is unfolded and biologically inactive in the assay buffer.1. Use a stabilized peptide, such as a hydrocarbon-stapled version (SAHB), which is highly resistant to proteolysis. 2. Confirm cellular uptake. Stapled peptides often show enhanced, energy-dependent uptake. Alternatively, use a cell-permeabilizing agent or a peptide conjugated to a cell-penetrating peptide (CPP). 3. Use circular dichroism to confirm the α-helical content of your peptide in the assay buffer. Stabilization methods like stapling can increase helicity from <20% to >70%.
Low Binding Affinity to Target Protein (e.g., Bcl-xL) 1. The peptide is predominantly in an unstructured, random-coil state in solution. 2. Incorrect buffer conditions (pH, ionic strength) are disrupting the interaction. 3. The peptide has oxidized or degraded during storage.1. Utilize a conformationally constrained peptide (e.g., stapled) to pre-pay the entropic penalty of folding upon binding, which can significantly increase affinity. 2. Optimize buffer conditions. Most BH3-domain interactions are studied at physiological pH (~7.4). 3. Store lyophilized peptides at -80°C and stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

Quantitative Data on Peptide Stability and Activity

The following tables summarize representative data, using values from studies on other BH3 peptides as a proxy to illustrate the expected improvements upon stabilization of a this compound peptide.

Table 1: Comparison of Physicochemical and Biological Properties

PropertyUnmodified this compound Peptide (Predicted)Hydrocarbon-Stapled this compound (SAHB)
α-Helicity in Solution ~15-20%~70-90%
Binding Affinity (Kd) to Bcl-xL Micromolar (µM) rangeNanomolar (nM) range
Protease Resistance LowHigh
Serum Half-Life MinutesHours
Cell Permeability LowModerate to High

Table 2: Example EC50 Values from BH3 Profiling Assays

This assay measures the peptide concentration required to induce 50% mitochondrial outer membrane permeabilization (MOMP) in cells dependent on specific anti-apoptotic proteins. Lower values indicate higher potency.

PeptideMcl-1 Dependent Cells (EC50)Bcl-xL Dependent Cells (EC50)
Noxa BH3 (Control) ~3 µM>100 µM
Unmodified this compound (Predicted) >100 µM~10-30 µM
Stabilized this compound (SAHB - Predicted) >100 µM~0.5-5 µM

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic this compound Peptide
  • Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.

  • Initial Dissolution: Add a precise volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Mixing: Vortex the vial for 30-60 seconds. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. The solution should be clear.

  • Working Dilution: To prepare a working solution, slowly add the DMSO stock drop-by-drop into your pre-chilled aqueous experimental buffer (e.g., MEB or PBS) while continuously vortexing. Do not add the aqueous buffer to the DMSO. This prevents the peptide from crashing out of solution.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to lower the final peptide concentration.

Protocol 2: General Workflow for Synthesis of a Hydrocarbon-Stapled this compound Peptide

This protocol outlines the general steps for creating a stabilized α-helix of the this compound domain (SAHB).

  • Peptide Design: Identify positions i and i+4 or i and i+7 within the this compound sequence for insertion of non-natural, olefin-bearing amino acids (e.g., S-pentenylalanine). These positions should be on the non-binding face of the helix to avoid disrupting the interaction with target proteins.

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the peptide on a resin using standard Fmoc chemistry, incorporating the olefin-bearing amino acids at the designated positions.

  • On-Resin Stapling: While the peptide is still attached to the resin and side-chain protected, perform a ring-closing metathesis (RCM) reaction using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the hydrocarbon staple.

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final product using mass spectrometry (e.g., LC-MS) and analytical HPLC.

  • Conformation Analysis: Use circular dichroism (CD) spectroscopy to confirm that the stapling has successfully induced a stable α-helical conformation in solution.

Visualizations

This compound Apoptotic Signaling Pathway

Bik_Signaling_Pathway cluster_stress Cellular Stress Signals cluster_bik cluster_anti_apoptotic Anti-Apoptotic Proteins cluster_activator Activator BH3-only Proteins cluster_effectors Pro-Apoptotic Effectors cluster_downstream Downstream Events Stress e.g., ER Stress, Cytokine Withdrawal Bik Bik (Sensitizer BH3-only) Stress->Bik Activates Bcl2 Bcl-2 Bik->Bcl2 Binds & Inhibits BclXL Bcl-xL Bik->BclXL Binds & Inhibits Bim Bim / tBid Bik->Bim Displaces Bcl2->Bim Sequesters BclXL->Bim Sequesters BAX_BAK BAX / BAK Bim->BAX_BAK Directly Activates MOMP MOMP BAX_BAK->MOMP Oligomerizes to form pore CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: The "sensitizer" role of this compound in the mitochondrial apoptosis pathway.

Troubleshooting Logic for Peptide Insolubility

Peptide_Solubility_Troubleshooting Start Lyophilized this compound Peptide Insoluble in Aqueous Buffer CheckCharge Calculate Net Charge of Peptide Sequence Start->CheckCharge IsAcidic Is Net Charge Negative? CheckCharge->IsAcidic IsBasic Is Net Charge Positive? IsAcidic->IsBasic No UseBase Dissolve in small amount of 0.1M NH4HCO3, then dilute IsAcidic->UseBase Yes IsNeutral Net Charge is Neutral or Peptide is Highly Hydrophobic IsBasic->IsNeutral No UseAcid Dissolve in small amount of 10% Acetic Acid, then dilute IsBasic->UseAcid Yes UseOrganic Dissolve in minimal 100% DMSO, then add dropwise to buffer IsNeutral->UseOrganic Yes Sonicate Briefly Sonicate to Aid Dissolution UseBase->Sonicate UseAcid->Sonicate UseOrganic->Sonicate Success Peptide Solubilized Sonicate->Success

Caption: A decision-making workflow for solubilizing this compound peptides.

Experimental Workflow for Peptide Stabilization and Testing

Stabilization_Workflow cluster_design Design & Synthesis cluster_validation Validation cluster_testing Functional Testing Design Design Staple Positions on this compound Sequence Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Stapling On-Resin Ring-Closing Metathesis Synthesis->Stapling Purify RP-HPLC Purification Stapling->Purify Verify Mass Spectrometry (Confirm Mass) Purify->Verify CD Circular Dichroism (Confirm α-Helix) Verify->CD Binding Binding Assay (SPR/FP) (Measure Kd to Bcl-xL) CD->Binding CellAssay BH3 Profiling (Measure EC50 in cells) Binding->CellAssay

Caption: Workflow from design to functional testing of a stapled this compound peptide.

References

interpreting complex data from BH3 profiling assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BH3 profiling assays. The information is designed to assist in the accurate interpretation of complex data and to help resolve common experimental challenges.

Frequently Asked Questions (FAQs)

What is the fundamental principle of a BH3 profiling assay?

BH3 profiling is a functional assay designed to measure a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming".[1][2][3] The assay exposes permeabilized cells or isolated mitochondria to a panel of synthetic BH3 peptides derived from pro-apoptotic BCL-2 family proteins.[2][4] These peptides can selectively inhibit anti-apoptotic BCL-2 proteins or directly activate pro-apoptotic proteins like BAX and BAK. The resulting mitochondrial outer membrane permeabilization (MOMP) is measured, typically by quantifying the release of cytochrome c or the loss of mitochondrial membrane potential. A strong response to low concentrations of specific BH3 peptides indicates that the cell is highly primed for apoptosis and dependent on the corresponding anti-apoptotic protein for survival.

How do I choose between different BH3 profiling protocols?

The choice of protocol primarily depends on the nature of your sample and the specific scientific question. The two main methods are JC-1 plate-based assays and flow cytometry-based assays.

FeatureJC-1 Plate-Based BH3 ProfilingFlow Cytometry BH3 Profiling
Application Best for homogenous cell populations.Ideal for heterogeneous samples as it allows for the analysis of specific cell subsets.
MOMP Readout Measures the decrease in mitochondrial transmembrane potential.Directly measures the release of cytochrome c from the mitochondria.
Throughput Generally higher, suitable for screening in 96 or 384-well plates.Can be lower throughput depending on the instrument and experimental setup.
Multiplexing Limited ability to multiplex with other markers.Allows for multiplexing with cell surface or intracellular markers to analyze specific populations.
My cells are not responding to the BH3 peptides. What are the possible causes?

Several factors can lead to a lack of response in a BH3 profiling assay. Here are some common causes and troubleshooting steps:

  • Ineffective Cell Permeabilization: The concentration of digitonin used to permeabilize the plasma membrane is critical. Insufficient digitonin will prevent the BH3 peptides from reaching the mitochondria.

    • Troubleshooting: Perform a digitonin titration for each new cell line to determine the minimal concentration required for complete plasma membrane permeabilization without disrupting the mitochondrial outer membrane. This can be assessed using trypan blue staining.

  • Low Apoptotic Priming: The cells may be inherently resistant to apoptosis and have a low level of mitochondrial priming. This means a higher concentration of activator peptides (like BIM) is required to induce MOMP.

    • Troubleshooting: Increase the concentration range of the BH3 peptides used in the assay.

  • Defects in the Apoptotic Machinery: The cells may have defects in essential pro-apoptotic proteins like BAX and BAK, rendering them resistant to BH3 peptide-induced MOMP.

    • Troubleshooting: Use a BAX/BAK double knockout (DKO) cell line as a negative control to confirm that the observed effects are dependent on the core apoptotic machinery.

  • Peptide Quality: The quality and purity of the synthetic BH3 peptides are crucial for reliable results.

    • Troubleshooting: Ensure that the BH3 peptides are of high quality and have been stored correctly to prevent degradation.

How do I interpret the data from my BH3 profiling experiment?

Interpreting BH3 profiling data involves analyzing the response to a panel of different BH3 peptides. The pattern of sensitivity reveals the dependencies of the cell on specific anti-apoptotic BCL-2 proteins.

BH3 PeptidePrimary Target(s)Interpretation of Sensitivity
BIM All anti-apoptotic proteins, can also directly activate BAX/BAK.Sensitivity indicates the overall level of mitochondrial priming. A strong response suggests the cell is close to the apoptotic threshold.
BID All anti-apoptotic proteins, preferentially activates BAK.Similar to BIM, indicates overall priming.
PUMA All anti-apoptotic proteins.Indicates overall priming.
BAD BCL-2, BCL-xL, BCL-w.Sensitivity suggests a dependence on BCL-2, BCL-xL, or BCL-w for survival. This can predict sensitivity to BCL-2 inhibitors like Venetoclax (ABT-199).
NOXA MCL-1, A1.Sensitivity points to a dependence on MCL-1 for survival and may predict sensitivity to MCL-1 inhibitors.
HRK BCL-xL.Sensitivity indicates a dependence on BCL-xL.

A common way to quantify the response is to calculate the percentage of mitochondrial outer membrane permeabilization (%MOMP), often by measuring the percentage of cells that have lost cytochrome c staining.

Experimental Protocols

General Workflow for Flow Cytometry-Based BH3 Profiling

This protocol is a generalized workflow and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells with a suitable buffer, such as PBS.

    • Resuspend the cells in a mitochondrial assay buffer (e.g., Mannitol Experimental Buffer - MEB). The recommended cell concentration is typically between 0.5 to 4 million cells/mL.

  • Permeabilization:

    • Add digitonin to the cell suspension at a pre-determined optimal concentration to permeabilize the plasma membrane.

    • Incubate for a short period (e.g., 5 minutes) to allow for permeabilization.

  • BH3 Peptide Exposure:

    • Aliquot the permeabilized cells into a 96-well plate.

    • Add the panel of BH3 peptides at various concentrations to the designated wells. Include a DMSO vehicle control and a positive control like Alamethicin, which induces MOMP independently of the BCL-2 pathway.

    • Incubate at a constant temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes). Note that the assay is temperature-sensitive.

  • Fixation and Staining:

    • Fix the cells with paraformaldehyde (PFA).

    • Neutralize the fixation reaction.

    • Stain for intracellular cytochrome c using a fluorescently labeled antibody.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the cell population of interest.

    • Quantify the percentage of cells that are negative for cytochrome c staining, which represents the cells that have undergone MOMP.

Visualizing Key Concepts in BH3 Profiling

The BCL-2 Family Signaling Pathway

BCL2_Pathway cluster_Pro_Survival Anti-Apoptotic cluster_BH3_Only Pro-Apoptotic (BH3-Only) cluster_Effectors Pro-Apoptotic (Effectors) BCL2 BCL-2 BCL-xL BCL-w Activators Activators (BIM, BID) BCL2->Activators sequester BAX_BAK BAX / BAK BCL2->BAX_BAK inhibit MCL1 MCL-1 MCL1->Activators sequester MCL1->BAX_BAK inhibit Activators->BAX_BAK activate Sensitizers Sensitizers (BAD, NOXA) Sensitizers->BCL2 inhibit Sensitizers->MCL1 inhibit MOMP MOMP (Cytochrome c release) BAX_BAK->MOMP induce

Caption: The BCL-2 family protein interactions governing mitochondrial apoptosis.

Experimental Workflow for BH3 Profiling

BH3_Workflow start Start: Single-Cell Suspension perm Cell Permeabilization (Digitonin) start->perm peptide BH3 Peptide Incubation perm->peptide fix_stain Fixation & Cytochrome c Staining peptide->fix_stain flow Flow Cytometry Analysis fix_stain->flow end End: Data Interpretation (% MOMP) flow->end

Caption: A simplified workflow of a typical flow cytometry-based BH3 profiling experiment.

Troubleshooting Logic for No Cellular Response

Troubleshooting_Logic Start No Response to BH3 Peptides Check_Perm Is cell permeabilization optimal? Start->Check_Perm Titrate_Dig Action: Titrate Digitonin Check_Perm->Titrate_Dig No Check_Priming Are cells sufficiently primed? Check_Perm->Check_Priming Yes Titrate_Dig->Check_Priming Increase_Peptide Action: Increase Peptide Concentration Check_Priming->Increase_Peptide No Check_Machinery Is apoptotic machinery intact (BAX/BAK)? Check_Priming->Check_Machinery Yes Increase_Peptide->Check_Machinery Use_Controls Action: Use BAX/BAK DKO controls Check_Machinery->Use_Controls No Check_Peptides Are peptides high quality? Check_Machinery->Check_Peptides Yes Use_Controls->Check_Peptides Validate_Peptides Action: Validate Peptide Quality Check_Peptides->Validate_Peptides No Resolved Issue Potentially Resolved Check_Peptides->Resolved Yes Validate_Peptides->Resolved

Caption: A decision tree for troubleshooting a lack of response in BH3 profiling assays.

References

Technical Support Center: Addressing Resistance to Bik BH3-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Bik BH3-induced apoptosis in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bik and how does it induce apoptosis?

Bik (BCL-2 interacting killer) is a pro-apoptotic protein belonging to the BH3-only subclass of the BCL-2 family.[1][2] It is primarily localized to the endoplasmic reticulum (ER).[1][2] Upon receiving an apoptotic stimulus, Bik induces apoptosis through the mitochondrial pathway.[1] It mobilizes calcium from the ER to the mitochondria and selectively activates the pro-apoptotic protein BAX. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in cell death.

Q2: I am not observing apoptosis after inducing Bik expression. What are the common reasons for this?

Several factors can lead to a lack of apoptosis after Bik induction. These can be broadly categorized as:

  • Issues with Bik expression and function: The Bik protein may not be expressed or may be rapidly degraded. Mutations in the critical BH3 domain can also render it inactive.

  • Cellular resistance mechanisms: The cancer cells you are using may have intrinsic or acquired resistance. Common mechanisms include the overexpression of anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL) that sequester Bik, or the downregulation of pro-apoptotic effectors like BAX and BAK.

  • Problems with the experimental setup: Suboptimal experimental conditions, such as incorrect timing of analysis or issues with the apoptosis detection assay, can also lead to a failure to observe apoptosis.

Q3: How can I confirm that my Bik protein is being expressed and is functional?

To confirm Bik expression, you can perform a Western blot analysis on cell lysates using an antibody specific for Bik. To assess its functionality, you can test its ability to interact with anti-apoptotic proteins like Bcl-2 and Bcl-xL through co-immunoprecipitation experiments. A functional Bik protein should also be able to induce apoptosis in a sensitive cell line.

Q4: What are BH3 mimetics and how do they relate to Bik?

BH3 mimetics are small molecules designed to mimic the action of BH3-only proteins like Bik. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby displacing pro-apoptotic proteins and triggering apoptosis. Resistance to BH3 mimetics can occur through mechanisms similar to those that confer resistance to Bik-induced apoptosis, such as mutations in the binding sites of anti-apoptotic proteins or upregulation of other anti-apoptotic family members.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: No detectable apoptosis after Bik induction.

Question: I have transfected my cells with a Bik-expressing plasmid, but I don't see any signs of apoptosis (e.g., no caspase activation, no Annexin V positive cells). What should I check?

Answer:

Here is a step-by-step troubleshooting workflow:

Troubleshooting Workflow for Lack of Bik-Induced Apoptosis

TroubleshootingWorkflow start Start: No Apoptosis Observed check_transfection 1. Verify Transfection Efficiency start->check_transfection check_expression 2. Confirm Bik Protein Expression (Western Blot) check_transfection->check_expression Transfection OK end_resistance Resistance Mechanism Identified check_transfection->end_resistance Low Efficiency check_localization 3. Assess Bik Localization (Immunofluorescence) check_expression->check_localization Expression Confirmed check_expression->end_resistance No/Low Expression check_assay 4. Validate Apoptosis Assay check_localization->check_assay Correct ER Localization check_localization->end_resistance Misfolded/Misfolded Protein check_resistance 5. Investigate Cellular Resistance check_assay->check_resistance Assay Works (Positive Control OK) end_success Apoptosis Detected check_assay->end_success Issue with original assay setup check_resistance->end_resistance Resistance Factors Present

Caption: A step-by-step guide to troubleshooting the absence of apoptosis after Bik induction.

  • Verify Transfection/Induction Efficiency: Ensure that your method of introducing the Bik gene (e.g., transfection, viral transduction) is efficient in your cell line. You can co-transfect a fluorescent reporter plasmid (e.g., GFP) to visually assess efficiency.

  • Confirm Bik Protein Expression: Use Western blotting to check for the presence of the Bik protein in your cell lysates. If expression is low or absent, consider optimizing your transfection/induction protocol or using a stronger promoter.

  • Check for Protein Degradation: Bik protein levels can be regulated by the ubiquitin-proteasome system. If you suspect protein degradation, you can treat your cells with a proteasome inhibitor (e.g., MG132) to see if Bik protein levels increase.

  • Assess Bik Localization: Bik needs to be localized to the ER to be fully functional. You can verify its subcellular localization using immunofluorescence microscopy.

  • Validate Your Apoptosis Assay: Ensure your apoptosis detection method is working correctly. Include a positive control, such as treating a sensitive cell line with a known apoptosis inducer like staurosporine.

  • Investigate Cellular Resistance: If Bik is expressed and localized correctly, and your assay is working, your cells are likely resistant. Proceed to the troubleshooting steps for cellular resistance.

Problem 2: Cells appear resistant to Bik-induced apoptosis.

Question: My experiments suggest that the cells are resistant to Bik-induced apoptosis. How can I identify the mechanism of resistance?

Answer:

Cellular resistance to Bik-induced apoptosis often involves the BCL-2 family of proteins. Here’s how you can investigate this:

Signaling Pathway of Bik-Induced Apoptosis and Points of Resistance

BikApoptosisPathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Bik Bik Bcl2 Bcl-2 / Bcl-xL Bik->Bcl2 Inhibits Bax BAX Bik->Bax Activates Bcl2->Bax Inhibits MOMP MOMP Bax->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates ApoptoticStimuli Apoptotic Stimuli (e.g., ER Stress, Drug Treatment) ApoptoticStimuli->Bik Induces Expression Resistance3 Resistance: Epigenetic Silencing of Bik ApoptoticStimuli->Resistance3 Apoptosis Apoptosis Caspases->Apoptosis Resistance1 Resistance: Upregulation of Bcl-2/Bcl-xL Resistance1->Bcl2 Resistance2 Resistance: Loss/Inactivation of BAX/BAK Resistance2->Bax

Caption: The signaling pathway of Bik-induced apoptosis, highlighting potential points of resistance.

  • Assess the Expression of Bcl-2 Family Proteins:

    • Anti-apoptotic proteins: Perform Western blotting to determine the expression levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. Overexpression of these proteins is a common mechanism of resistance as they sequester BH3-only proteins like Bik.

    • Pro-apoptotic effector proteins: Check the expression of BAX and BAK. Loss or mutation of these essential effector proteins can prevent apoptosis.

  • Evaluate the "Priming" State of Mitochondria: Cells that are "primed" for apoptosis have their anti-apoptotic proteins already engaged with activator BH3-only proteins and are more sensitive to apoptosis induction. You can use techniques like BH3 profiling to assess the mitochondrial priming of your cells.

  • Investigate Epigenetic Silencing of Bik: In some cancers, the Bik gene itself is silenced through epigenetic mechanisms like DNA methylation or histone deacetylation. You can treat cells with a DNA methyltransferase inhibitor (e.g., 5-aza-2'-deoxycytidine) or a histone deacetylase inhibitor (e.g., trichostatin A) to see if Bik expression and apoptosis are restored.

Quantitative Data Summary

The following tables provide quantitative data to aid in experimental design and interpretation.

Table 1: Binding Affinities of BH3 Domains to Anti-Apoptotic Bcl-2 Family Proteins

BH3-only ProteinBcl-2 (Kd, nM)Bcl-xL (Kd, nM)Mcl-1 (Kd, nM)Reference(s)
Bmf5.25.1185
Bim6.14.45.8

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction.

Table 2: Effective Concentrations of Apoptosis Inducers and Inhibitors

CompoundTarget/MechanismCell LineEffective ConcentrationReference(s)
StaurosporineBroad-spectrum kinase inhibitor, apoptosis inducerMCF-70.25 - 2 µM
StaurosporineBroad-spectrum kinase inhibitor, apoptosis inducerGeneral Use1 µM
ABT-199 (Venetoclax)Selective Bcl-2 inhibitorVariesSee IC50 data
A-1155463Selective Bcl-xL inhibitorVariesSee IC50 data
AZD5991Selective Mcl-1 inhibitorVariesSee IC50 data

Table 3: Example IC50 Values of BH3 Mimetics in Colorectal Cancer Cell Lines

Cell Line (CMS Type)ABT-199 (Bcl-2i) IC50 (µM)A-1155463 (Bcl-xLi) IC50 (µM)AZD5991 (Mcl-1i) IC50 (µM)Reference(s)
SW480 (CMS2)>10>10>10
HT29 (CMS3)>101.90.03
HCT116 (CMS3)>101.10.03
RKO (CMS4)0.90.50.02

IC50 is the concentration of a drug that gives a half-maximal inhibitory response. A lower IC50 indicates greater sensitivity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

General Experimental Workflow for Studying Bik-Induced Apoptosis

ExperimentalWorkflow start Start: Seed Cells induce_bik Induce Bik Expression (e.g., Transfection) start->induce_bik incubate Incubate for a Defined Time Period induce_bik->incubate harvest Harvest Cells incubate->harvest analysis Perform Apoptosis Assays harvest->analysis western Western Blot (Caspase Cleavage, Bcl-2 family) analysis->western flow Flow Cytometry (Annexin V/PI Staining) analysis->flow caspase_assay Caspase Activity Assay (Fluorometric/Colorimetric) analysis->caspase_assay momp_assay MOMP/MMP Assay (e.g., TMRE staining) analysis->momp_assay end Analyze and Interpret Results western->end flow->end caspase_assay->end momp_assay->end

Caption: A general workflow for experiments investigating Bik-induced apoptosis.

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Induce apoptosis in your experimental cell population. Include appropriate negative and positive controls.

    • Harvest cells (including supernatant for adherent cells) and wash with cold 1X PBS.

    • Centrifuge at 300-400 x g for 5-10 minutes at 4°C.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases-3 and -7, a hallmark of apoptosis.

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with your experimental compounds, including a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis:

    • After treatment, lyse the cells according to the manufacturer's protocol for your chosen caspase activity assay kit.

  • Assay Procedure:

    • Add the caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorophore) to each well.

    • Incubate at 37°C for the recommended time.

  • Detection:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. Increased fluorescence corresponds to higher caspase-3/7 activity.

Protocol 3: Western Blot for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key apoptosis-regulating proteins.

  • Cell Lysis and Protein Quantification:

    • After experimental treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bik, Bcl-2, Bcl-xL, BAX, cleaved caspase-3, PARP) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze changes in protein levels or cleavage (in the case of caspases and PARP).

References

optimizing concentration and incubation time for Bik BH3 peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Bik BH3 peptides in their experiments. Find troubleshooting tips and frequently asked questions to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound peptide?

A1: The this compound peptide is a "sensitizer" BH3-only peptide.[1][2] Its primary role is not to directly activate the pro-apoptotic proteins BAX and BAK, but rather to bind to and inhibit anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Bcl-w.[1][3] By neutralizing these pro-survival proteins, this compound peptides can release "activator" BH3-only proteins (like Bim or tBid) that are sequestered, which then go on to activate BAX/BAK and initiate mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[1] The pro-apoptotic activity of the full-length Bik protein is dependent on its BH3 domain.

Q2: How do I choose the optimal concentration for my this compound peptide experiment?

A2: The optimal concentration of a this compound peptide is highly dependent on the cell type, the specific peptide sequence, and the experimental endpoint (e.g., inducing apoptosis, BH3 profiling). A good starting point is to perform a dose-response curve. Based on published data for various BH3 peptides, concentrations can range from nanomolar (nM) to micromolar (µM). For instance, in BH3 profiling assays, peptide concentrations can range from 0.2 nM to 200 µM. For cell viability assays, concentrations between 1.5 µM and 100 µM have been used for other BH3 mimetic peptides.

Q3: What is a typical incubation time for this compound peptide experiments?

A3: The ideal incubation time varies based on the assay. For mitochondrial outer membrane permeabilization (MOMP) assays, such as BH3 profiling, incubation times are often short, typically ranging from 30 minutes to a few hours. For cell death or viability assays, longer incubation times of 24 to 72 hours may be necessary to observe the full effect of the peptide. It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific system.

Q4: Why am I not observing any apoptosis after treating my cells with this compound peptide?

A4: There are several potential reasons for a lack of apoptotic induction:

  • Cell Line Resistance: The cell line you are using may not be "primed" for apoptosis or may have low levels of the anti-apoptotic proteins that Bik targets.

  • Peptide Quality and Delivery: Ensure the peptide is of high purity and has been correctly solubilized and stored. If using intact cells, consider using a cell-penetrating peptide (CPP) fusion to facilitate entry into the cell.

  • Insufficient Concentration or Incubation Time: You may need to increase the peptide concentration or extend the incubation time. A thorough dose-response and time-course experiment is crucial.

  • Mechanism of Action: As a sensitizer, the this compound peptide might require the presence of endogenous activator BH3 proteins to induce apoptosis. If these are absent or sequestered by other means, the effect of the Bik peptide may be limited.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background signal in apoptosis assay 1. Peptide solvent (e.g., DMSO) is causing toxicity. 2. Cells are unhealthy prior to treatment.1. Include a vehicle-only control to assess solvent toxicity. Keep final DMSO concentration below 0.5%. 2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Inconsistent results between experiments 1. Variability in cell density at the time of treatment. 2. Inconsistent peptide concentration due to improper storage or handling. 3. Fluctuation in incubation conditions.1. Standardize cell seeding density and ensure even cell distribution. 2. Aliquot peptide stocks to avoid multiple freeze-thaw cycles. Verify concentration before use. 3. Maintain consistent temperature, CO2, and humidity levels.
No effect observed in BH3 profiling assay 1. Mitochondria are not properly permeabilized. 2. Incorrect buffer composition. 3. The cell line is not dependent on the anti-apoptotic proteins targeted by Bik.1. Optimize the concentration of the permeabilizing agent (e.g., digitonin). 2. Use a validated BH3 profiling buffer, such as Mannitol Experimental Buffer (MEB). 3. Use a panel of different BH3 peptides (e.g., Bad, Noxa, Bim) to determine the specific anti-apoptotic dependencies of your cells.
Peptide appears to be inactive 1. Peptide degradation. 2. Peptide is not entering the cells (for whole-cell assays).1. Purchase high-purity peptide and store it correctly (desiccated at -20°C or -80°C). 2. Consider using peptides conjugated to cell-penetrating sequences like TAT. For in vitro assays with isolated mitochondria, this is not necessary.

Quantitative Data Summary

Table 1: Binding Affinities (Kd or Ki in nM) of Various BH3 Peptides to Anti-Apoptotic Proteins

BH3 PeptideBcl-xLBcl-2Mcl-1Bcl-wBfl-1
Bim Tight BindingTight BindingTight BindingTight BindingTight Binding
Bad BindsBindsNo BindingBindsNo Binding
Noxa No BindingNo BindingBindsNo BindingBinds
Bik BindsBindsWeak/No BindingBindsWeak/No Binding
Puma Tight BindingTight BindingTight BindingTight BindingTight Binding
MS1 (engineered) >1000 nM>1000 nM≤ 2 nM>1000 nM>1000 nM
Mcl-1 SAHBD (stapled) No binding up to 1 µMNo binding up to 1 µM10 nMNo binding up to 1 µMNo binding up to 1 µM

Note: This table provides a generalized summary of binding profiles. Specific affinity values can vary between different studies and experimental conditions. "Tight Binding" generally refers to low nanomolar affinities.

Table 2: Exemplary Effective Concentrations (EC50) of BH3 Peptides in Cellular Assays

Cell LinePeptideAssayEC50Reference
Mcl-1/Myc 2640MS1Mitochondrial Depolarization70 nM
Mcl-1/Myc 2640NoxaAMitochondrial Depolarization20 µM
Mcl-1 dependent cell linesMS1Mitochondrial Depolarization~3 µM
Bcl-2/Bcl-xL dependent cell linesMS1Mitochondrial Depolarization>100 µM

Experimental Protocols

Protocol 1: BH3 Profiling Assay to Determine Mitochondrial Apoptotic Priming

This protocol is adapted from established BH3 profiling methods.

  • Cell Preparation: Harvest cells and prepare a single-cell suspension.

  • Permeabilization: Resuspend cells in Mannitol Experimental Buffer (MEB) containing a mild, optimized concentration of a permeabilizing agent like digitonin.

  • Peptide Treatment: Add the cell suspension to a 384-well plate containing serial dilutions of the this compound peptide and other control BH3 peptides (e.g., Bim, Bad, Noxa, Puma). Typical peptide concentrations can range from 0.2 nM to 100 µM.

  • Incubation: Incubate the plate at room temperature or 30°C for 1 hour.

  • Detection of MOMP: Assess mitochondrial outer membrane permeabilization. This can be done by:

    • Cytochrome c Release: Fix the cells, stain for cytochrome c, and analyze via flow cytometry or high-content imaging. A decrease in mitochondrial cytochrome c indicates MOMP.

    • Mitochondrial Membrane Potential: Use a fluorescent dye like JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Plot the percentage of MOMP against the peptide concentration to generate a dose-response curve and calculate the EC50.

Visualizations

Bik_Signaling_Pathway Stress Cellular Stress Bik This compound Peptide (Sensitizer) Stress->Bik Activates AntiApoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, Bcl-w) Bik->AntiApoptotic Inhibits Activator Activator Proteins (Bim, tBid) AntiApoptotic->Activator Sequesters BAX_BAK BAX / BAK Activator->BAX_BAK Activates MOMP MOMP BAX_BAK->MOMP Oligomerize to form pores Apoptosis Apoptosis MOMP->Apoptosis Initiates

Caption: The "sensitizer" role of this compound peptide in the intrinsic apoptotic pathway.

Experimental_Workflow_BH3_Profiling Start 1. Prepare Single-Cell Suspension Permeabilize 2. Permeabilize Cells (e.g., Digitonin in MEB) Start->Permeabilize Treat 3. Add to Plate with BH3 Peptide Dilutions Permeabilize->Treat Incubate 4. Incubate (e.g., 1 hour at 30°C) Treat->Incubate Analyze 5. Analyze MOMP (Cytochrome c release) Incubate->Analyze End 6. Generate Dose-Response Curve & Calculate EC50 Analyze->End

Caption: A generalized workflow for performing a BH3 profiling experiment.

Troubleshooting_Logic Start Experiment Start: No Apoptosis Observed CheckPeptide Is peptide quality and delivery confirmed? Start->CheckPeptide CheckDose Have you performed a dose-response curve? CheckPeptide->CheckDose Yes SolutionPeptide Solution: Verify peptide purity/solubility. Use cell-penetrating peptides. CheckPeptide->SolutionPeptide No CheckTime Have you performed a time-course experiment? CheckDose->CheckTime Yes SolutionDose Solution: Increase concentration range. CheckDose->SolutionDose No CheckCell Is the cell line 'primed' for apoptosis? CheckTime->CheckCell Yes SolutionTime Solution: Increase incubation time. CheckTime->SolutionTime No SolutionCell Solution: Use BH3 profiling to check anti-apoptotic dependencies. Consider a different cell line. CheckCell->SolutionCell No Success Problem Resolved CheckCell->Success Yes SolutionPeptide->CheckDose SolutionDose->CheckTime SolutionTime->CheckCell SolutionCell->Success

Caption: A logical troubleshooting guide for experiments where this compound peptides fail to induce apoptosis.

References

Bik BH3 Pull-Down Assay: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Bik BH3 pull-down assays, with a specific focus on identifying and mitigating contamination.

Frequently Asked Questions (FAQs) - Troubleshooting Contamination

This section addresses specific issues related to contamination in a question-and-answer format.

Q1: I'm seeing multiple unexpected bands in my negative control lane (e.g., beads only or a control peptide). What are the likely sources of this contamination?

A1: High background in negative control lanes is a common issue and typically points to non-specific binding of proteins to your beads or other components of your experimental setup.[1][2] The primary culprits include:

  • Non-specific binding to beads: Agarose and magnetic beads can inherently bind proteins non-specifically through hydrophobic or electrostatic interactions.[1][3][4]

  • Contaminants in the lysate: Abundant cellular proteins, such as cytoskeletal components (e.g., actin) and chaperones, are frequent contaminants.

  • Interaction with the tag: If you are using a tagged this compound peptide, endogenous proteins may bind to the tag itself (e.g., GST, His-tag).

  • Carryover from previous steps: Inadequate washing can leave behind unbound or weakly bound proteins.

  • Contamination from handling: Keratin from skin and hair is a very common contaminant in proteomics experiments.

Q2: My pull-down lane shows many bands in addition to my expected interactors. How can I increase the specificity of my assay?

A2: To reduce non-specific binding and enhance the specificity of your this compound pull-down, consider the following optimization steps:

  • Pre-clearing the lysate: Before adding your baited beads, incubate the cell lysate with beads alone (without the this compound peptide). This step captures proteins that non-specifically bind to the beads, removing them from the lysate.

  • Optimize wash buffer conditions: Increasing the stringency of your wash buffer can help remove weakly bound, non-specific proteins. You can try increasing the salt concentration (e.g., NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).

  • Increase the number and duration of washes: Perform additional wash steps and consider increasing the incubation time for each wash.

  • Blocking the beads: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.

  • Use a specific negative control: A mutant this compound peptide (e.g., with a key residue for binding mutated) is a more stringent negative control than beads alone, as it helps distinguish true interactors from proteins that bind non-specifically to the peptide.

Q3: I suspect my tagged this compound peptide is the source of contamination. How can I address this?

A3: If you suspect the tag on your this compound peptide is causing non-specific binding, here are some strategies:

  • Perform a control with the tag alone: Use a purified protein consisting of just the tag (e.g., GST or His-tag) as a negative control in a pull-down experiment. This will reveal which proteins are binding to the tag itself.

  • Change the tag: Consider switching to a different tag system. For example, if you are using a GST tag, try a His-tag or a smaller peptide tag like FLAG or HA.

  • Elute specifically: Elute your protein complex using a competitive agent that specifically displaces the tag (e.g., glutathione for GST tags, imidazole for His-tags) rather than a denaturing buffer like SDS-PAGE sample buffer. This can reduce the co-elution of non-specifically bound proteins.

Data Presentation: Optimizing Wash Buffer Conditions

The following table provides a starting point for optimizing your wash buffer composition to reduce non-specific binding. It is crucial to empirically determine the optimal conditions for your specific protein interaction.

ComponentStarting ConcentrationConcentration Range for OptimizationPurpose
Salt (NaCl) 150 mM100 mM - 500 mMReduces ionic interactions.
Non-ionic Detergent (Tween-20 or Triton X-100) 0.1% (v/v)0.05% - 0.5% (v/v)Reduces hydrophobic interactions.
Glycerol 10% (v/v)5% - 20% (v/v)Can help stabilize protein interactions and reduce non-specific binding.
pH 7.47.0 - 8.0Maintain a physiological pH to preserve specific interactions.

Experimental Protocols

Protocol 1: this compound Pull-Down Assay
  • Bead Preparation:

    • Resuspend the appropriate amount of beads (e.g., Glutathione Agarose for GST-tagged this compound) in lysis buffer.

    • Wash the beads three times with cold lysis buffer, pelleting the beads by centrifugation between each wash.

  • Bait Protein Immobilization:

    • Incubate the washed beads with your purified tagged this compound peptide (or control peptide) for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer to remove unbound bait protein.

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add bead matrix (without bait protein) to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Pull-Down:

    • Add the pre-cleared lysate to the beads immobilized with the this compound peptide.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer. With each wash, resuspend the beads and incubate for 5-10 minutes at 4°C before pelleting.

  • Elution:

    • Elute the bound proteins by adding elution buffer (e.g., SDS-PAGE sample buffer or a specific competitive eluent) and incubating at the appropriate temperature.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.

Protocol 2: Preparation of Lysis and Wash Buffers
  • Lysis Buffer (Example): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail.

  • Wash Buffer (Example): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Tween-20. Note: The salt and detergent concentrations can be optimized as described in the table above.

Visualizing Workflows and Interactions

This compound Pull-Down Experimental Workflow

Bik_Pull_Down_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bait This compound Bait (e.g., GST-Bik BH3) Immobilize Immobilize Bait on Beads Bait->Immobilize Beads Affinity Beads (e.g., Glutathione) Beads->Immobilize Lysate Cell Lysate (Prey Proteins) Incubate Incubate Bait-Beads with Lysate Lysate->Incubate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western Western Blot SDS_PAGE->Western MS Mass Spectrometry SDS_PAGE->MS

Caption: Workflow for a this compound pull-down assay.

Troubleshooting Logic for High Background Contamination

Troubleshooting_Contamination Start High Background in Negative Control? Preclear Implement Pre-clearing Step Start->Preclear Yes Resolved Problem Resolved Start->Resolved No OptimizeWash Optimize Wash Buffer (Increase Salt/Detergent) Preclear->OptimizeWash BlockBeads Block Beads with BSA OptimizeWash->BlockBeads CheckTag Is Tag the Issue? (Run Tag-only Control) BlockBeads->CheckTag ChangeTag Change Affinity Tag CheckTag->ChangeTag Yes Unresolved Problem Persists CheckTag->Unresolved No ChangeTag->Resolved

Caption: Decision tree for troubleshooting contamination.

This compound Domain Interaction Pathway

Bik_BH3_Interaction Bik Bik BH3 BH3 Domain Bik->BH3 contains AntiApoptotic Anti-apoptotic Bcl-2 Proteins (e.g., Bcl-xL, Mcl-1) BH3->AntiApoptotic binds to and inhibits ProApoptotic Pro-apoptotic Effector Proteins (Bax, Bak) AntiApoptotic->ProApoptotic inhibits Apoptosis Apoptosis ProApoptotic->Apoptosis triggers

Caption: Bik's BH3 domain-mediated apoptotic signaling.

References

controlling for non-specific binding in Bik BH3 immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling for non-specific binding in Bik BH3 immunoprecipitation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Bik and its BH3 domain?

Bik (Bcl-2 interacting killer) is a pro-apoptotic "BH3-only" protein, a founding member of this subgroup of the Bcl-2 family.[1][2] It is primarily localized to the endoplasmic reticulum (ER).[1][2] The critical functional component of Bik is its Bcl-2 homology 3 (BH3) domain. This domain is essential for its pro-apoptotic activity, as it mediates the interaction with anti-apoptotic Bcl-2 family proteins such as Bcl-xL, Bcl-2, and Mcl-1.[3] By binding to these survival proteins, Bik neutralizes their inhibitory function, which leads to the activation of effector proteins like Bax and Bak, ultimately triggering the mitochondrial pathway of apoptosis.

Q2: Why is controlling for non-specific binding crucial in this compound immunoprecipitation?

Controlling for non-specific binding is critical to ensure that the interactions detected are specific and physiologically relevant. High background can mask true interactions and lead to false-positive results. Given that Bik is part of a complex network of protein-protein interactions within the Bcl-2 family, distinguishing specific binding to its bona fide partners from non-specific adherence to beads or antibodies is paramount for accurate interpretation of results.

Q3: What are the essential negative controls for a this compound immunoprecipitation experiment?

To confidently identify specific interactions, the following negative controls are essential:

  • Isotype Control: An antibody of the same immunoglobulin class, subclass, and from the same host species as your anti-Bik antibody, but which does not target any protein in the lysate. This control helps to identify non-specific binding of proteins to the immunoglobulin portion of the antibody.

  • Beads-only Control: The cell lysate is incubated with the beads (e.g., Protein A/G agarose or magnetic beads) without the primary antibody. This control is crucial for identifying proteins that non-specifically bind to the beads themselves.

Q4: What is lysate pre-clearing and why is it recommended?

Pre-clearing is a step performed before the immunoprecipitation to reduce non-specific binding. The cell lysate is incubated with beads (and sometimes a non-specific IgG) which are then discarded. This process removes proteins from the lysate that have a tendency to non-specifically bind to the beads, thereby reducing background in the final immunoprecipitated sample.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background/Multiple Non-Specific Bands Inadequate Washing: Insufficient or too gentle washing of the beads after immunoprecipitation.Increase the number of wash steps (e.g., from 3 to 5). Increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., from 150 mM to 250 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20).
Non-Specific Binding to Beads: Proteins in the lysate are binding directly to the agarose or magnetic beads.Perform a pre-clearing step by incubating the lysate with beads alone before adding the specific antibody. The pre-clearing beads are then discarded.
Non-Specific Binding to Antibody: The antibody is binding to proteins other than Bik.Use an isotype control to confirm this issue. If the isotype control also pulls down the non-specific bands, consider using a different, more specific monoclonal antibody for Bik.
Over-sonication: Excessive sonication can lead to protein denaturation and aggregation, increasing non-specific interactions.Keep samples on ice during sonication, use shorter pulses, and allow for cooling periods between pulses.
Weak or No Signal for Bik or its Interactors Inefficient Lysis: The lysis buffer is not effectively solubilizing Bik or its interacting partners.For preserving protein-protein interactions, a gentle lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) is recommended over harsh detergents like SDS. Ensure the lysis buffer contains protease and phosphatase inhibitors.
Disruption of Protein-Protein Interactions: The lysis or wash buffers are too stringent.Avoid using strong ionic detergents like SDS in your lysis buffer for co-IP experiments. If the signal is still low, you can try reducing the salt and detergent concentrations in the wash buffer, but be mindful of a potential increase in background.
Low Expression of Bik: The endogenous levels of Bik in your cell line may be too low for detection.Confirm Bik expression in your input lysate by Western blotting. If expression is low, you may need to increase the amount of lysate used for the IP or consider overexpressing a tagged version of Bik.
Heavy and Light Chain Obscuring Bands of Interest Antibody Elution: The antibody used for the IP is co-eluted with the protein of interest and can obscure bands around 50 kDa (heavy chain) and 25 kDa (light chain) on the Western blot.Use an IP-validated antibody that is covalently cross-linked to the beads. Alternatively, use specialized secondary antibodies for Western blotting that do not detect the heavy and light chains of the IP antibody.

Quantitative Data Summary

The binding affinities of BH3 peptides from various pro-apoptotic proteins to anti-apoptotic Bcl-2 family members have been characterized. This data provides a baseline for understanding the expected interaction profile of Bik.

BH3 Peptide Bcl-xL Bcl-2 Mcl-1 Bcl-w Bfl-1 (A1)
Bik StrongModerateWeakStrongStrong
Bid StrongStrongWeakStrongStrong
Bim Very StrongVery StrongVery StrongVery StrongVery Strong
Puma Very StrongVery StrongVery StrongVery StrongVery Strong
Noxa WeakWeakVery StrongWeakVery Strong
Bad StrongStrongNo BindingStrongNo Binding
Bmf StrongStrongNo BindingStrongNo Binding
Hrk StrongModerateWeakStrongStrong

This table is a qualitative summary based on reported binding affinities. "Very Strong" and "Strong" indicate high-affinity interactions, "Moderate" indicates intermediate affinity, "Weak" indicates low affinity, and "No Binding" indicates no significant interaction detected. Quantitative values can be found in the cited literature.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Endogenous Bik
  • Cell Lysis:

    • Harvest approximately 1-5 x 10^7 cells and wash with ice-cold PBS.

    • Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Lysate Pre-clearing:

    • To 1 mg of protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 1-5 µg of a high-affinity anti-Bik antibody.

    • For a negative control, add an equivalent amount of an isotype control IgG to a separate aliquot of pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30 µL of a 50% slurry of Protein A/G beads and incubate for an additional 2 hours at 4°C.

  • Washing:

    • Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

    • Carefully aspirate and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a reduced detergent concentration or PBS with 0.1% Tween-20).

  • Elution:

    • After the final wash, remove all residual supernatant.

    • Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

    • Centrifuge to pellet the beads and analyze the supernatant by SDS-PAGE and Western blotting.

Mandatory Visualizations

Bik_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Bik Bik Bcl_xL Bcl-xL / Bcl-2 Bik->Bcl_xL binds & inhibits Bax_Bak Bax / Bak Bcl_xL->Bax_Bak inhibits Cyto_c Cytochrome c Bax_Bak->Cyto_c releases Apoptosis Apoptosis Cyto_c->Apoptosis triggers Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bik activates

Caption: Bik-mediated apoptotic signaling pathway.

IP_Workflow start Start: Cell Lysate preclear Pre-clear Lysate (with beads) start->preclear ip Immunoprecipitation (Add anti-Bik Ab) preclear->ip capture Capture with Beads ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot elute->analysis

Caption: Experimental workflow for Bik immunoprecipitation.

Troubleshooting_Logic cluster_yes cluster_no start High Background? check_beads Check Beads-Only Control start->check_beads Yes check_input Check Input for Bik Expression start->check_input No check_isotype Check Isotype Control check_beads->check_isotype increase_wash Increase Wash Stringency check_isotype->increase_wash optimize_lysis Optimize Lysis Buffer check_input->optimize_lysis

Caption: Troubleshooting logic for Bik IP experiments.

References

Technical Support Center: In Vivo Delivery of Bik BH3 Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bik BH3 mimetics in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound mimetics?

A1: Bik is a BH3-only pro-apoptotic protein that primarily localizes to the endoplasmic reticulum (ER).[1][2] It induces apoptosis through the mitochondrial pathway by mobilizing calcium from the ER, which in turn leads to the selective activation of the pro-apoptotic protein BAX.[1][2] this compound mimetics are designed to mimic this action by binding to and inhibiting anti-apoptotic BCL-2 family proteins, thereby liberating BAX/BAK to trigger apoptosis. The this compound domain preferentially interacts with BCL-XL, BCL-w, and BCL2A1.[3]

Q2: What are the main challenges encountered when delivering this compound mimetics in vivo?

A2: Like many BH3 mimetics, especially those that are peptide-based, this compound mimetics face several in vivo delivery challenges:

  • Poor Pharmacokinetic Properties: This includes low aqueous solubility, poor metabolic stability, and rapid clearance, which limit bioavailability.

  • Low Cellular Permeability: The molecule may struggle to efficiently cross cell membranes to reach its intracellular target.

  • On-Target Toxicity: Since anti-apoptotic proteins are crucial for the survival of healthy cells like platelets and hematopoietic stem cells, inhibiting them can lead to systemic toxicity.

  • Development of Resistance: Tumor cells can become resistant by upregulating anti-apoptotic proteins not targeted by the specific BH3 mimetic or through mutations in the BCL-2 family proteins.

Q3: How can nanoparticle delivery systems help overcome these challenges?

A3: Nano-delivery systems offer several advantages for BH3 mimetics:

  • Improved Solubility: Hydrophobic mimetics can be encapsulated within the core of nanoparticles, improving their formulation and administration.

  • Enhanced Bioavailability: Nanoparticles can protect the mimetic from degradation in the bloodstream, extending its half-life.

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to accumulate preferentially at the tumor site, reducing systemic exposure and toxicity.

  • Controlled Release: The mimetic can be released in a sustained manner at the target site, maintaining a therapeutic concentration.

Troubleshooting Guide

Problem 1: Low In Vivo Efficacy Despite High In Vitro Potency

Your this compound mimetic demonstrates excellent cytotoxicity against cancer cell lines in vitro, but fails to inhibit tumor growth in xenograft models.

Possible Cause Troubleshooting Step Rationale
Poor Bioavailability/Pharmacokinetics 1. Perform a pharmacokinetic (PK) study to measure plasma and tumor concentrations of the mimetic over time. 2. Analyze metabolic stability in plasma and liver microsomes.The compound may be rapidly cleared or metabolized before it can reach the tumor at a sufficient concentration.
Ineffective Formulation 1. Assess the solubility of the compound in the delivery vehicle. 2. Consider re-formulating using solubility enhancers or a nanoparticle-based delivery system.Poor solubility can lead to precipitation upon injection and low bioavailability.
Lack of On-Target Engagement in the Tumor 1. Perform a pharmacodynamic (PD) study. Use a technique like BH3 profiling on tumor samples to see if the mimetic is engaging its target. 2. Assess downstream markers of apoptosis (e.g., cleaved caspase-3) in the tumor tissue.The mimetic may not be effectively inhibiting its anti-apoptotic targets within the tumor microenvironment.
Tumor Microenvironment-Mediated Resistance 1. Analyze the expression levels of all anti-apoptotic BCL-2 family proteins in the xenograft tumors.The in vivo environment can induce expression of anti-apoptotic proteins (e.g., MCL-1) that are not targeted by the this compound mimetic, conferring resistance.
Problem 2: Significant Toxicity Observed in Animal Models

Administration of the this compound mimetic leads to severe weight loss, hematological abnormalities (e.g., thrombocytopenia), or other signs of toxicity.

Possible Cause Troubleshooting Step Rationale
On-Target Toxicity in Healthy Tissues 1. Reduce the dose and/or frequency of administration. 2. Evaluate the mimetic's activity against a panel of normal cells (e.g., platelets, hematopoietic progenitors) in vitro.BH3 mimetics can affect healthy tissues that are dependent on the targeted anti-apoptotic proteins for survival.
Off-Target Effects 1. Verify the mimetic's selectivity by testing its binding affinity across all anti-apoptotic BCL-2 family members. 2. Use BAX/BAK double-knockout cells to confirm that the observed toxicity is dependent on the intrinsic apoptotic pathway.The compound may be interacting with unintended targets, causing toxicity through mechanisms unrelated to apoptosis.
Suboptimal Delivery Strategy 1. Encapsulate the mimetic in a tumor-targeting nanoparticle system to reduce systemic exposure. 2. Explore conjugation to a tumor-specific antibody (antibody-drug conjugate).Improving the therapeutic index by directing the compound to the tumor and away from healthy tissues is a key strategy to mitigate toxicity.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of a this compound Mimetic

This table provides a hypothetical comparison of pharmacokinetic profiles for a free versus a nanoparticle-encapsulated this compound mimetic, illustrating the potential benefits of a nano-delivery system.

Parameter Free this compound Mimetic Nanoparticle-Encapsulated this compound Mimetic
Maximum Plasma Concentration (Cmax) 15 µM8 µM
Time to Cmax (Tmax) 0.5 hours4 hours
Area Under the Curve (AUC) 30 µMh95 µMh
Half-life (t½) 1.5 hours12 hours
Tumor Accumulation (48h post-injection) LowHigh

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Model
  • Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., PC-3 prostate cancer) under standard conditions. Harvest cells and resuspend in a suitable medium (e.g., Matrigel/PBS mixture). Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Compound Preparation and Administration: Prepare the this compound mimetic in a suitable vehicle (e.g., saline, PEG/dextrose solution, or as a nanoparticle suspension). Administer the compound via the desired route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule (e.g., once daily for 14 days). The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health regularly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be measured, and tissue can be collected for pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3, immunohistochemistry).

Protocol 2: BH3 Profiling to Assess On-Target Activity

This protocol is adapted from methods used to validate BH3 mimetics.

  • Mitochondria Isolation: Isolate mitochondria from tumor cells or tissues using a digitonin-based subcellular fractionation protocol.

  • Peptide/Mimetic Exposure: Aliquot the isolated mitochondria into a 96-well plate. Expose the mitochondria to a panel of BH3 peptides (e.g., BIM, BAD, NOXA) and your this compound mimetic at various concentrations.

  • Mitochondrial Outer Membrane Permeabilization (MOMP) Assay: Assess MOMP by measuring the release of cytochrome c from the mitochondria. This can be done via ELISA or Western blot of the supernatant after pelleting the mitochondria.

  • Data Analysis: Quantify cytochrome c release relative to a positive control (e.g., a known potent activator like the BIM peptide). Selective induction of MOMP by your this compound mimetic in a manner that mirrors the activity of specific BH3 peptides can confirm its on-target mechanism. A true BH3 mimetic should not cause MOMP in mitochondria isolated from BAX/BAK double-knockout cells.

Visualizations

Bik_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Bik Bik Ca_ER Ca2+ Bik->Ca_ER Mobilizes Anti_Apoptotic Anti-Apoptotic Proteins (BCL-XL, BCL-w) Bik->Anti_Apoptotic Inhibits BAX_inactive Inactive BAX Ca_ER->BAX_inactive Activates BAX_active Active BAX (Oligomerization) BAX_inactive->BAX_active CytoC Cytochrome c BAX_active->CytoC Releases Apoptosis Apoptosis CytoC->Apoptosis Initiates Caspase Cascade Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA Damage, ER Stress) Apoptotic_Stimuli->Bik Induces Expression Bik_Mimetic This compound Mimetic Bik_Mimetic->Anti_Apoptotic Inhibits Anti_Apoptotic->BAX_inactive Sequesters

Caption: Bik-mediated apoptotic signaling pathway.

Experimental_Workflow A 1. In Vitro Characterization B 2. Formulation Development A->B Solubility, Stability C 3. Pharmacokinetic (PK) Study B->C Vehicle/NP D 4. In Vivo Efficacy (Xenograft Model) C->D Dosing Regimen E 5. Toxicity Assessment D->E Monitor Health F 6. Pharmacodynamic (PD) Analysis D->F Tumor Analysis

Caption: General experimental workflow for in vivo testing.

Troubleshooting_Tree Start Poor In Vivo Efficacy CheckPK Is drug exposure in tumor sufficient? Start->CheckPK CheckPD Is the target engaged in the tumor? CheckPK->CheckPD Yes Sol1 Reformulate compound (e.g., use nanoparticles) CheckPK->Sol1 No CheckResistance Are resistance mechanisms (e.g., high MCL-1) present? CheckPD->CheckResistance Yes Sol2 Increase dose or modify dosing schedule CheckPD->Sol2 No Sol3 Combine with another agent (e.g., MCL-1 inhibitor) CheckResistance->Sol3 Yes End Re-evaluate compound or target CheckResistance->End No

Caption: Troubleshooting decision tree for poor in vivo efficacy.

References

Technical Support Center: Overcoming Poor Expression of Recombinant Bik Protein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for recombinant Bik protein expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression and purification of recombinant Bcl-2-interacting killer (Bik) protein.

Frequently Asked Questions (FAQs)

Q1: Why is my recombinant Bik protein expression so low?

Low expression of recombinant Bik protein can be attributed to several factors. Bik is a pro-apoptotic protein, and its overexpression can be toxic to the host cells, leading to cell death and consequently, low protein yield.[1][2] Another common issue is the presence of rare codons in the Bik gene sequence that are not efficiently translated by the expression host, such as E. coli.[2][3] Additionally, suboptimal culture and induction conditions can significantly limit protein production.[1]

Q2: My Bik protein is expressed, but it's insoluble and forms inclusion bodies. What can I do?

Insoluble protein aggregation into inclusion bodies is a frequent problem when overexpressing proteins in bacterial systems like E. coli. This is often due to improper protein folding, especially for eukaryotic proteins. For Bik, its hydrophobic domains may contribute to aggregation when expressed at high concentrations. To address this, you can try optimizing expression conditions by lowering the induction temperature and reducing the concentration of the inducing agent. Using fusion tags that enhance solubility or co-expressing molecular chaperones can also promote proper folding.

Q3: I observe significant degradation of my recombinant Bik protein. How can I prevent this?

Bik is known to be involved in proteasomal degradation pathways. When expressed recombinantly, it can be susceptible to degradation by host cell proteases. To minimize degradation, it is crucial to add protease inhibitors to your lysis buffers during protein purification. Performing all purification steps at low temperatures (e.g., 4°C) can also help reduce protease activity. Furthermore, using protease-deficient host strains can be beneficial.

Q4: Which expression system is best for producing recombinant Bik protein?

The choice of expression system depends on the specific requirements of your downstream applications. While E. coli is a cost-effective and rapid system, it may lead to challenges with protein folding and lacks the machinery for post-translational modifications that might be relevant for Bik's function. Eukaryotic systems, such as yeast, insect cells, or mammalian cells, can provide a more suitable environment for the proper folding and modification of eukaryotic proteins like Bik. However, these systems are generally more time-consuming and expensive.

Q5: Can codon optimization improve the expression of my Bik protein?

Yes, codon optimization can significantly enhance the expression of recombinant Bik protein, particularly in prokaryotic hosts like E. coli. Different organisms have different preferences for which codons they use to encode the same amino acid. By synthesizing a gene with codons that are frequently used by the expression host, you can improve translational efficiency and increase protein yield.

Troubleshooting Guides

Issue 1: Low or No Expression of Recombinant Bik Protein

Symptoms:

  • No visible band of the expected molecular weight on SDS-PAGE after induction.

  • Very faint band of the expected size.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Experimental Protocol
Toxicity of Bik Protein Use a tightly regulated promoter to minimize basal expression before induction. Lower the induction temperature (e.g., 16-25°C) and shorten the induction time. Use a host strain that is more tolerant to toxic proteins.Protocol 1: Optimization of Induction Conditions
Codon Bias Synthesize a codon-optimized version of the Bik gene for the chosen expression host. Co-express tRNAs for rare codons in the host strain.Protocol 2: Codon Optimization Strategy
Suboptimal Culture Conditions Optimize the cell density (OD600) at the time of induction (typically 0.6-0.8). Test different growth media to ensure adequate nutrients. Ensure sufficient aeration during cell growth and induction.Protocol 1: Optimization of Induction Conditions
Plasmid Instability Ensure the use of fresh antibiotic plates and liquid cultures. Confirm plasmid integrity via restriction digest or sequencing.-
Issue 2: Bik Protein is Insoluble (Inclusion Bodies)

Symptoms:

  • A strong band of the correct size is present in the total cell lysate but is found predominantly in the insoluble pellet after cell lysis and centrifugation.

  • Little to no protein is recovered in the soluble fraction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Experimental Protocol
Improper Protein Folding Lower the expression temperature (e.g., 16-25°C) to slow down protein synthesis and allow more time for proper folding. Reduce the concentration of the inducing agent (e.g., IPTG).Protocol 1: Optimization of Induction Conditions
Hydrophobic Interactions Add a solubility-enhancing fusion tag (e.g., MBP, GST) to the N- or C-terminus of the Bik protein.Protocol 3: Use of Solubility-Enhancing Tags
Lack of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in protein folding.-
Inappropriate Buffer Conditions Screen different lysis buffer conditions, varying pH, salt concentration, and additives like glycerol or non-ionic detergents to improve solubility.Protocol 4: Buffer Optimization for Solubilization
Inclusion Body Solubilization and Refolding If the above strategies fail, purify the inclusion bodies and perform a refolding protocol using denaturants (e.g., urea, guanidinium chloride) followed by gradual removal of the denaturant.Protocol 5: Protein Refolding from Inclusion Bodies
Issue 3: Degradation of Recombinant Bik Protein

Symptoms:

  • Multiple bands are observed below the expected molecular weight of the full-length protein on an SDS-PAGE or Western blot.

  • The intensity of the full-length protein band decreases over time during purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Experimental Protocol
Proteolytic Cleavage Add a cocktail of protease inhibitors to the lysis buffer immediately before cell disruption. Perform all purification steps at a low temperature (4°C).Protocol 6: Minimizing Proteolytic Degradation
Host Strain Proteases Use a protease-deficient E. coli strain (e.g., BL21(DE3)pLysS) for expression.-
Protein Instability Optimize buffer conditions (pH, ionic strength) to maintain protein stability. Consider adding stabilizing agents like glycerol to the storage buffer.Protocol 4: Buffer Optimization for Solubilization

Experimental Protocols

Protocol 1: Optimization of Induction Conditions

  • Inoculation: Inoculate a single colony into 5 mL of appropriate growth medium with the required antibiotic and grow overnight at 37°C with shaking.

  • Subculture: The next day, inoculate 100 mL of fresh medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Split the culture into smaller flasks. Induce protein expression under different conditions:

    • Temperature: 16°C, 25°C, 30°C, 37°C.

    • Inducer Concentration (e.g., IPTG): 0.1 mM, 0.5 mM, 1.0 mM.

    • Induction Duration: 4 hours, 8 hours, overnight.

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Analyze the expression levels and solubility in each condition by running total cell lysate, soluble, and insoluble fractions on an SDS-PAGE gel.

Protocol 2: Codon Optimization Strategy

  • Obtain the amino acid sequence of the human Bik protein.

  • Use a codon optimization tool or service to design a synthetic gene sequence optimized for your chosen expression host (e.g., E. coli K12). These tools replace rare codons with those that are more frequently used by the host organism.

  • Synthesize the optimized gene and clone it into your expression vector.

  • Verify the sequence of the new construct.

  • Transform the expression host with the codon-optimized plasmid and proceed with expression trials.

Protocol 3: Use of Solubility-Enhancing Tags

  • Clone the Bik gene into an expression vector that contains a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). Ensure the tag is in-frame with your gene.

  • Include a protease cleavage site (e.g., TEV, thrombin) between the tag and the Bik protein to allow for tag removal after purification if necessary.

  • Express the fusion protein using optimized conditions.

  • Purify the fusion protein using affinity chromatography specific to the tag (e.g., amylose resin for MBP, glutathione resin for GST).

  • Cleave the tag with the appropriate protease and further purify the Bik protein if required.

Protocol 4: Buffer Optimization for Solubilization

  • Prepare a series of lysis buffers with varying parameters:

    • pH: Test a range around the theoretical pI of Bik (e.g., pH 6.0, 7.0, 8.0).

    • Salt Concentration (e.g., NaCl): 150 mM, 300 mM, 500 mM.

    • Additives: 5-10% glycerol, 1-2 mM DTT or BME, non-ionic detergents (e.g., Triton X-100, Tween 20).

  • Resuspend cell pellets from small-scale expression trials in each of the different lysis buffers.

  • Lyse the cells and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the amount of soluble Bik protein in each buffer condition by SDS-PAGE to identify the optimal buffer composition.

Protocol 5: Protein Refolding from Inclusion Bodies

  • Isolate Inclusion Bodies: After cell lysis, wash the insoluble pellet multiple times to remove contaminating proteins.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidinium chloride).

  • Refolding: Gradually remove the denaturant to allow the protein to refold. This can be done through:

    • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.

    • Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.

  • Optimization: Screen different refolding buffer conditions (pH, temperature, additives like L-arginine) to maximize the yield of correctly folded, soluble protein.

  • Purification: Purify the refolded protein using standard chromatography techniques.

Protocol 6: Minimizing Proteolytic Degradation

  • Prepare a fresh stock solution of a broad-spectrum protease inhibitor cocktail.

  • Add the protease inhibitor cocktail to the cell resuspension buffer immediately before lysis.

  • Perform all subsequent steps , including cell lysis, centrifugation, and chromatography, at 4°C.

  • Work quickly to minimize the time the protein is in the crude lysate.

  • Consider adding fresh protease inhibitors during lengthy purification steps if degradation is still a significant issue.

Visualizations

Troubleshooting_Bik_Expression start Poor Bik Expression low_yield Low/No Yield start->low_yield insoluble Insoluble (Inclusion Bodies) start->insoluble degraded Degraded Protein start->degraded toxic Toxicity? low_yield->toxic codon Codon Bias? low_yield->codon culture Suboptimal Culture? low_yield->culture folding Improper Folding? insoluble->folding hydrophobic Hydrophobic? insoluble->hydrophobic refold Refold from IB insoluble->refold Last Resort proteolysis Proteolysis? degraded->proteolysis instability Instability? degraded->instability optimize_induction Optimize Induction (Temp, Time, [Inducer]) toxic->optimize_induction Yes codon_optimization Codon Optimize Gene codon->codon_optimization Yes optimize_culture Optimize Culture (Media, OD600, Aeration) culture->optimize_culture Yes lower_temp Lower Expression Temp folding->lower_temp Yes solubility_tag Add Solubility Tag (MBP, GST) hydrophobic->solubility_tag Yes protease_inhibitors Add Protease Inhibitors Work at 4°C proteolysis->protease_inhibitors Yes protease_deficient Use Protease-Deficient Strain proteolysis->protease_deficient Yes optimize_buffer Optimize Buffer (pH, Salt, Additives) instability->optimize_buffer Yes

Caption: Troubleshooting workflow for poor recombinant Bik protein expression.

Bik_Signaling_Pathway stress Cellular Stress (e.g., DNA damage, ER stress) bik Bik (BH3-only protein) stress->bik Upregulation bcl2 Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL) bik->bcl2 Inhibits bax_bak Pro-apoptotic effectors (Bax, Bak) bik->bax_bak Activates bcl2->bax_bak Inhibits mito Mitochondrion bax_bak->mito cyto_c Cytochrome c release mito->cyto_c Pore formation caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified intrinsic apoptosis pathway involving Bik protein.

References

Validation & Comparative

A Comparative Guide to the Binding Specificity of the Bik BH3 Domain to Bcl-2 Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the Bcl-2 interacting killer (Bik) BH3 domain to various anti-apoptotic Bcl-2 family proteins. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experimental techniques.

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy.[1] The family includes both pro-apoptotic members, such as the BH3-only protein Bik, and anti-apoptotic members like Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1.[2][3] The interaction between these opposing factions dictates the cell's fate.[1] BH3-only proteins, including Bik, initiate apoptosis by binding to and inhibiting the anti-apoptotic Bcl-2 proteins through their conserved BH3 domain.[4] Understanding the specific binding profile of Bik's BH3 domain is crucial for the development of targeted BH3 mimetic drugs.

Quantitative Comparison of Binding Affinities

The binding affinity of the Bik BH3 domain for different anti-apoptotic Bcl-2 family members has been quantified using various biophysical techniques. The dissociation constant (Kd) is a common metric used to represent this affinity, where a lower Kd value indicates a stronger binding interaction. The following table summarizes the available quantitative data for the binding of a peptide derived from the this compound domain to key anti-apoptotic Bcl-2 proteins. For context, binding affinities of the well-studied Bim BH3 domain are also included, as Bim is known to bind promiscuously and with high affinity to most anti-apoptotic Bcl-2 members.

Pro-apoptotic BH3 PeptideAnti-apoptotic Bcl-2 Family MemberDissociation Constant (Kd) in nMExperimental Method
This compound Bcl-xLStronger interaction reportedNot specified
Bcl-2Strong interaction reportedNot specified
Mcl-1Low affinity reportedNot specified
Bcl-wStronger interaction reportedNot specified
Bfl-1/A1Stronger interaction reportedNot specified
Bim BH3 Bcl-xL4.4 nMFluorescence Polarization
Bcl-26.1 nMFluorescence Polarization
Mcl-15.8 nMFluorescence Polarization

Signaling Pathway and Experimental Workflow

To understand the biological context and the methods used to study these interactions, the following diagrams illustrate the apoptotic signaling pathway involving Bik and a typical experimental workflow for measuring binding affinity.

Bik_Signaling_Pathway Bik-Mediated Apoptotic Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion Bik Bik Anti_Apoptotic Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1, etc.) Bik->Anti_Apoptotic inhibits Bax_Bak Bax/Bak Anti_Apoptotic->Bax_Bak inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bik activates Apoptosis Apoptosis Caspases->Apoptosis executes Binding_Assay_Workflow Experimental Workflow for Binding Affinity Measurement Start Start: Protein Preparation Protein_Expression Express & Purify Recombinant Anti-apoptotic Bcl-2 Proteins and this compound Peptide Start->Protein_Expression Assay_Setup Assay Setup (SPR or FP) Protein_Expression->Assay_Setup Immobilization SPR: Immobilize Anti-apoptotic Protein on Sensor Chip Assay_Setup->Immobilization FP_Labeling FP: Label this compound Peptide with a Fluorophore Assay_Setup->FP_Labeling Titration_SPR SPR: Titrate with this compound Peptide Immobilization->Titration_SPR Data_Acquisition Data Acquisition Titration_SPR->Data_Acquisition Titration_FP FP: Titrate Labeled Peptide with Anti-apoptotic Protein FP_Labeling->Titration_FP Titration_FP->Data_Acquisition Data_Analysis Data Analysis: Calculate Kd Data_Acquisition->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

References

Pro-Apoptotic Potency: A Comparative Analysis of Bik BH3 and Bim BH3 Domains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pro-apoptotic BH3-only proteins is critical for targeting the intrinsic apoptotic pathway. This guide provides an objective comparison of the pro-apoptotic potency of the BH3 domains of Bik and Bim, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The Bcl-2 family of proteins, central regulators of apoptosis, includes the pro-apoptotic BH3-only proteins, which act as sentinels of cellular stress. Among these, Bik (Bcl-2 interacting killer) and Bim (Bcl-2 interacting mediator of cell death) are key players in initiating programmed cell death. Their pro-apoptotic function is primarily mediated by their Bcl-2 homology 3 (BH3) domain, which allows them to interact with and neutralize anti-apoptotic Bcl-2 family members. While both are potent inducers of apoptosis, their mechanisms and binding specificities exhibit significant differences, influencing their overall pro-apoptotic potency.

Quantitative Comparison of Binding Affinities

The pro-apoptotic activity of BH3-only proteins is intimately linked to their binding affinity for anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1). The dissociation constant (Kd) is a measure of this affinity, with lower values indicating stronger binding. The following table summarizes the reported Kd values for the interaction of Bik BH3 and Bim BH3 peptides with various anti-apoptotic Bcl-2 proteins.

Anti-Apoptotic ProteinThis compound Kd (nM)Bim BH3 Kd (nM)Reference
Bcl-2Data not available6.1 ± 0.3[1]
Bcl-xLStrong interaction reported4.4 ± 0.9[1][2]
Mcl-1Data not available5.8 ± 0.1[1]
Bcl-wStrong interaction reportedData not available[2]
A1 (Bfl-1)Strong interaction reportedData not available

Note: Comprehensive quantitative data for this compound binding affinities across all anti-apoptotic Bcl-2 proteins is limited in the reviewed literature. However, qualitative reports indicate strong interactions with Bcl-xL, Bcl-w, and A1.

Bim BH3 exhibits a broad and high-affinity binding profile, interacting strongly with all major anti-apoptotic Bcl-2 proteins. This promiscuous binding allows Bim to act as a potent and direct activator of apoptosis. In contrast, Bik is often categorized as a "sensitizer" BH3-only protein. While it binds strongly to a subset of anti-apoptotic proteins, its primary role is often considered to be the displacement of "activator" BH3-only proteins (like Bim) from their sequestration by anti-apoptotic proteins.

Signaling Pathways and Mechanisms of Action

The pro-apoptotic signaling pathways initiated by Bik and Bim, while both converging on the activation of the effector proteins Bax and Bak, have distinct upstream mechanisms.

This compound-Mediated Apoptosis

Bik is predominantly localized to the endoplasmic reticulum (ER) membrane. Upon receiving an apoptotic stimulus, Bik can induce apoptosis through a mechanism that involves the release of calcium from the ER, which in turn promotes mitochondrial fission and the activation of Bax. Additionally, by binding to anti-apoptotic proteins at the ER, Bik can liberate activator BH3-only proteins, which then translocate to the mitochondria to directly activate Bax and Bak.

Bik_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Bik Bik Anti_Apop_ER Anti-apoptotic Bcl-2 proteins (e.g., Bcl-xL) Bik->Anti_Apop_ER binds Activator_BH3 Activator BH3 (e.g., Bim) Bik->Activator_BH3 displaces Anti_Apop_ER->Activator_BH3 Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC release Caspases Caspase Activation CytoC->Caspases Activator_BH3->Bax_Bak activates Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->Bik Bim_Pathway cluster_Mito Mitochondrion Bim Bim Anti_Apop_Mito Anti-apoptotic Bcl-2 proteins Bim->Anti_Apop_Mito inhibits Bax_Bak Bax/Bak Bim->Bax_Bak directly activates CytoC Cytochrome c Bax_Bak->CytoC release Caspases Caspase Activation CytoC->Caspases Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->Bim FP_Workflow A Prepare fluorescently labeled BH3 peptide (Bik or Bim) C Incubate peptide and protein in microplate A->C B Prepare serial dilutions of unlabeled anti-apoptotic Bcl-2 protein B->C D Measure fluorescence polarization C->D E Plot data and calculate Kd D->E

References

Differential Binding of Bik BH3 Domain to Bcl-xL and Mcl-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the Bik BH3 domain to the anti-apoptotic proteins Bcl-xL and Mcl-1. The differential binding of BH3-only proteins like Bik to various Bcl-2 family members is a critical determinant of cell fate and a key area of investigation for the development of targeted cancer therapeutics.

Executive Summary

The pro-apoptotic protein Bik, a member of the BH3-only subclass of the Bcl-2 family, plays a crucial role in initiating apoptosis. It exerts its function by binding to and neutralizing anti-apoptotic proteins, thereby unleashing the pro-apoptotic effectors Bax and Bak. This guide focuses on the differential interaction of the this compound domain with two prominent anti-apoptotic proteins, Bcl-xL and Mcl-1. Experimental data reveals a significant disparity in binding affinity, with the this compound domain demonstrating a notably weaker interaction with Mcl-1 compared to Bcl-xL. This selective binding profile has important implications for the regulation of apoptosis and the design of BH3-mimetic drugs.

Quantitative Binding Affinity Data

The binding affinities of the this compound peptide to purified Bcl-xL and Mcl-1 have been quantified using fluorescence polarization assays. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.

BH3 Peptide Binding Partner Dissociation Constant (Kd) Reference
This compoundBcl-xL175–400 nM[1]
This compoundMcl-1>1 µM[1]

Table 1: Comparison of dissociation constants (Kd) for the interaction of this compound peptide with Bcl-xL and Mcl-1. A significantly higher Kd for Mcl-1 indicates weaker binding.

Signaling Pathway of Bik-Mediated Apoptosis

Bik is primarily localized to the endoplasmic reticulum (ER) and initiates apoptosis by neutralizing anti-apoptotic Bcl-2 family members like Bcl-xL and Mcl-1.[2][3] This sequestration prevents them from inhibiting the pro-apoptotic effector proteins Bax and Bak.[4] Freed Bax and Bak can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

Bik_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Bik Bik Bcl_xL Bcl-xL Bik->Bcl_xL Binds & Inhibits Mcl_1 Mcl-1 Bik->Mcl_1 Binds & Inhibits (Weakly) Bax_Bak Bax / Bak MOMP MOMP Bax_Bak->MOMP Induces CytoC_Release Cytochrome c Release MOMP->CytoC_Release Apoptosis Apoptosis CytoC_Release->Apoptosis Activates Caspases Bcl_xL->Bax_Bak Inhibits Mcl_1->Bax_Bak Inhibits

Figure 1. Bik-mediated apoptotic signaling pathway.

Experimental Protocols

The binding affinities presented in this guide were determined using Fluorescence Polarization (FP) competition assays. Below is a detailed methodology for this technique.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the binding affinity of an unlabeled peptide (competitor, e.g., this compound) to a protein (e.g., Bcl-xL or Mcl-1) by measuring the displacement of a fluorescently labeled peptide with a known affinity.

Materials:

  • Purified recombinant Bcl-xL and Mcl-1 proteins.

  • Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).

  • Unlabeled this compound peptide. The sequence used in related studies is often a 20-amino acid peptide encompassing the core BH3 domain.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

  • 384-well black, flat-bottom plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Preparation of Reagents:

    • Dissolve all peptides and proteins in the assay buffer.

    • Determine the optimal concentration of the fluorescently labeled peptide and protein by direct titration to achieve a stable and significant polarization signal.

  • Competition Assay Setup:

    • In a 384-well plate, add a fixed concentration of the target protein (Bcl-xL or Mcl-1) and the fluorescently labeled BH3 peptide to each well.

    • Add increasing concentrations of the unlabeled this compound peptide to the wells.

    • Include control wells with:

      • Fluorescent peptide only (for baseline polarization).

      • Fluorescent peptide and target protein without competitor (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the competitor (this compound) concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor required to displace 50% of the fluorescent peptide).

    • The dissociation constant (Kd) of the this compound peptide is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the known Kd of the fluorescent peptide.

Experimental Workflow Diagram

FP_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measure 3. Measurement cluster_analysis 4. Data Analysis p1 Purify Bcl-xL & Mcl-1 Proteins p2 Synthesize Fluorescent & Unlabeled Peptides p3 Prepare Assay Buffer a1 Add Fixed Concentration of Protein & Fluorescent Peptide to 384-well Plate p3->a1 a2 Add Serial Dilutions of Unlabeled this compound Peptide a1->a2 a3 Incubate at RT for 30 min a2->a3 m1 Read Fluorescence Polarization a3->m1 d1 Plot Polarization vs. [this compound] m1->d1 d2 Determine IC50 from Sigmoidal Fit d1->d2 d3 Calculate Kd using Cheng-Prusoff Equation d2->d3 end end d3->end Comparative Binding Affinity Data

Figure 2. Experimental workflow for determining binding affinity using a Fluorescence Polarization competition assay.

Conclusion

The experimental evidence clearly demonstrates that the this compound domain exhibits a significant preference for binding to Bcl-xL over Mcl-1. This differential binding affinity is a key aspect of the intricate regulatory network of the Bcl-2 family and has profound implications for the development of BH3-mimetic drugs. Therapeutic strategies aimed at inhibiting Mcl-1 may not be effectively engaged by agents that mimic the binding profile of Bik. Conversely, understanding this selectivity can aid in the design of novel therapeutics that specifically target Bcl-xL or, through rational design, can be engineered to have a broader or more targeted binding profile. The methodologies outlined in this guide provide a robust framework for further investigation into these critical protein-protein interactions.

References

Unraveling the Functional Disparities: A Comparative Guide to Wild-Type and Mutant Bik BH3 Domains

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the functional distinctions between the wild-type and mutant forms of the Bik BH3 domain reveals critical insights into its pro-apoptotic mechanism. This guide provides a comprehensive comparison, supported by experimental data, detailed protocols, and visual representations of the underlying molecular interactions and experimental workflows.

The B-cell lymphoma 2 (Bcl-2) interacting killer (Bik) is a pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family. Its function is pivotal in initiating programmed cell death, primarily through the neutralization of anti-apoptotic Bcl-2 proteins. The core of Bik's apoptotic activity resides in its Bcl-2 homology 3 (BH3) domain, a short amphipathic alpha-helix that facilitates its interaction with the hydrophobic groove of its anti-apoptotic counterparts.[1][2][3] Mutations within this critical domain can profoundly impact its function, offering a valuable tool for dissecting the intricacies of apoptosis and for the development of novel cancer therapeutics.

Functional Comparison: Wild-Type vs. Mutant this compound

The primary function of the this compound domain is to bind to and inhibit anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. This action liberates pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1][3] Mutations in the BH3 domain of Bik have been shown to abrogate its ability to induce apoptosis and to interact with these anti-apoptotic proteins.

Binding Affinity to Anti-Apoptotic Bcl-2 Proteins

Table 1: Comparative Binding Affinities of BH3 Domains to Bcl-xL

BH3 PeptideDissociation Constant (Kd)Reference
Wild-Type Beclin-1 BH3203 ± 6 nM
Wild-Type Bak BH340 nM
Wild-Type Bax BH3145 nM
Wild-Type Bad BH310 nM

Note: This table presents data for other BH3 domains to illustrate the range of binding affinities and the experimental methods used. Specific Kd values for wild-type and mutant this compound require further dedicated biophysical analysis.

Induction of Apoptosis

The ultimate functional readout of the this compound domain is its ability to induce programmed cell death. Ectopic expression of wild-type Bik has been shown to trigger apoptosis in various cell lines. Conversely, deletion of the BH3 domain or introduction of specific point mutations within this domain renders the protein inactive.

Table 2: Apoptotic Activity of Wild-Type and Mutant Bik

Bik ConstructCell LineApoptotic EffectReference
Wild-Type BikPC-3Induces loss of mitochondrial activity in 60% of cells
Wild-Type BikHT-29Induces loss of mitochondrial activity in 90% of cells
Bik (BH3 deletion mutant)PC-3, HT-29Totally inactive, no effect on mitochondrial activity
Subcellular Localization

Wild-type Bik is predominantly localized to the endoplasmic reticulum (ER) membrane. From this location, it can interact with anti-apoptotic Bcl-2 family members that are also present at the ER and mitochondria-associated membranes. Some studies have shown that in response to certain stimuli like oxidative stress, Bik can translocate to other cellular compartments, such as the nucleus or cytosol, depending on the cell type. The impact of BH3 domain mutations on the subcellular localization of Bik is not extensively documented, but its localization is a critical factor in its ability to engage with its binding partners.

Experimental Protocols

To investigate the functional differences between wild-type and mutant this compound domains, several key experimental techniques are employed.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This technique is used to determine if two proteins interact within a cell.

Protocol:

  • Cell Lysis: Lyse cells expressing epitope-tagged wild-type or mutant Bik and the target anti-apoptotic Bcl-2 protein in a gentle, non-denaturing lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add an antibody specific to the epitope tag on Bik to the cleared lysate and incubate to form an antibody-antigen complex.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the target anti-apoptotic Bcl-2 protein to detect the interaction.

Caspase Activity Assay for Apoptosis Measurement

This assay quantifies the activity of caspases, key executioner enzymes in apoptosis.

Protocol:

  • Cell Treatment: Transfect cells with plasmids encoding wild-type or mutant Bik.

  • Cell Lysis: Lyse the cells at a specific time point after transfection in a buffer compatible with the caspase assay.

  • Caspase Reaction: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD-AFC for caspase-3) to the cell lysate.

  • Measurement: Incubate the reaction and then measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.

Visualizing the Molecular Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

Bik_Signaling_Pathway cluster_stimulus Apoptotic Stimuli cluster_activation Bik Activation cluster_interaction Interaction cluster_execution Apoptosis Execution Apoptotic_Stimuli e.g., Growth factor deprivation, DNA damage Bik_WT Wild-Type Bik Apoptotic_Stimuli->Bik_WT Anti_Apoptotic Anti-apoptotic Bcl-2 proteins (e.g., Bcl-xL, Bcl-2) Bik_WT->Anti_Apoptotic Binds & Inhibits Bik_Mutant Mutant Bik (BH3) Bik_Mutant->Anti_Apoptotic No Binding Bax_Bak Bax/Bak Anti_Apoptotic->Bax_Bak Releases MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Bik-induced apoptosis signaling pathway.

Co_IP_Workflow Start Start: Cells expressing WT/Mutant Bik & Target Protein Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis IP Immunoprecipitation (Anti-Bik antibody) Lysis->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash to remove non-specific binders Capture->Wash Elute Elute bound proteins Wash->Elute Analysis Western Blot Analysis (Probe for Target Protein) Elute->Analysis End End: Detect Interaction Analysis->End

Caption: Co-immunoprecipitation experimental workflow.

Bik_Mutation_Logic cluster_bik Bik Protein cluster_function Function cluster_outcome Outcome Bik_WT Wild-Type Bik (Intact BH3) Binding Binds to Anti-apoptotic Bcl-2 proteins Bik_WT->Binding Bik_Mutant Mutant Bik (Altered BH3) No_Binding Fails to bind Bik_Mutant->No_Binding Apoptosis Induces Apoptosis Binding->Apoptosis No_Apoptosis Fails to induce Apoptosis No_Binding->No_Apoptosis

Caption: Logical flow of this compound mutation effect.

References

A Researcher's Guide to Cross-Reactivity Analysis of Bik BH3 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in apoptosis, cancer biology, and drug development, antibodies targeting the BH3 domain of Bcl-2 interacting killer (Bik) are invaluable tools. Bik, a founding member of the BH3-only protein family, plays a critical role in initiating the intrinsic apoptotic pathway.[1][2] Its activity is primarily mediated through its Bcl-2 homology 3 (BH3) domain, which allows it to interact with and antagonize anti-apoptotic Bcl-2 family proteins.[3][4][5] Given the high degree of homology within the BH3 domains across the Bcl-2 family, ensuring the specificity of anti-Bik BH3 antibodies is paramount for generating reliable and reproducible experimental data.

This guide provides an objective comparison of methodologies to assess the cross-reactivity of Bik BH3 antibodies, supported by detailed experimental protocols and data interpretation frameworks.

The Role of Bik in Apoptosis

Bik is predominantly localized to the endoplasmic reticulum (ER) and initiates apoptosis by engaging with anti-apoptotic proteins like Bcl-2 and Bcl-xL. This interaction neutralizes their pro-survival function, leading to the activation of effector proteins Bax and Bak. Activated Bax/Bak then oligomerize on the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.

Bik_Signaling_Pathway cluster_stress Cellular Stress Signals cluster_activation Bik Activation & Function cluster_mitochondria Mitochondrial Apoptosis Stress e.g., DNA Damage, Cytokine Exposure Bik Bik (BH3-only) Stress->Bik Upregulation Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Bik->Anti_Apoptotic Inhibition via BH3 Domain Bax_Bak Bax / Bak Activation & Oligomerization Anti_Apoptotic->Bax_Bak Inhibition MOMP MOMP Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Cascade CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The Bik-mediated intrinsic apoptotic signaling pathway.

Comparative Analysis of Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to other, non-target antigens that share similar structural features, or epitopes. The BH3 domain is a short, conserved alpha-helical segment shared by all BH3-only proteins (e.g., Bad, Bid, Bim, Puma, Noxa) and other Bcl-2 family members. This homology presents a significant challenge for developing truly specific this compound antibodies.

Data Summary: Cross-Reactivity Profile

The following table summarizes hypothetical cross-reactivity data for a fictional anti-Bik BH3 monoclonal antibody (Clone 12B3) against other prominent BH3-only proteins. Binding affinity is presented as the dissociation constant (Kd), where a lower value indicates stronger binding.

Antigen Family Role Binding Affinity (Kd, nM) of Clone 12B3 Cross-Reactivity (%) *Notes
Bik Pro-Apoptotic (Target) 0.5 100% High-affinity binding to target.
BadPro-Apoptotic550.9%Minimal cross-reactivity observed.
BidPro-Apoptotic> 500< 0.1%Negligible binding.
BimPro-Apoptotic800.6%Low-level cross-reactivity detected.
PumaPro-Apoptotic> 500< 0.1%Negligible binding.
NoxaPro-Apoptotic1500.3%Very low cross-reactivity.
Bcl-2Anti-Apoptotic> 1000Not DetectedNo binding to anti-apoptotic members.
Bcl-xLAnti-Apoptotic> 1000Not DetectedNo binding to anti-apoptotic members.

*Cross-Reactivity (%) is calculated as (Kd of Bik / Kd of Non-Target) x 100.

Experimental Protocols for Cross-Reactivity Assessment

Rigorous validation is essential to confirm antibody specificity. Below are detailed protocols for key experiments.

Western Blot Analysis for Specificity

This method assesses the antibody's ability to recognize the target protein at its correct molecular weight from a complex mixture of proteins.

Protocol:

  • Lysate Preparation: Prepare whole-cell lysates from a cell line known to express Bik (e.g., PC-3 prostate cancer cells) and, as negative controls, lysates from cells expressing other BH3-only proteins (e.g., via transient transfection).

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-Bik BH3 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A single band at the expected molecular weight for Bik (~18 kDa) indicates specificity.

Western_Blot_Workflow Lysate 1. Prepare Cell Lysates (Bik+, Other BH3+) SDSPAGE 2. SDS-PAGE Separation Lysate->SDSPAGE Transfer 3. Transfer to PVDF Membrane SDSPAGE->Transfer Blocking 4. Blocking Step Transfer->Blocking PrimaryAb 5. Incubate with Anti-Bik BH3 Ab Blocking->PrimaryAb SecondaryAb 6. Incubate with HRP-Secondary Ab PrimaryAb->SecondaryAb Detection 7. ECL Detection & Imaging SecondaryAb->Detection Result Result: Single Band at ~18 kDa? Detection->Result

Caption: Standard workflow for Western Blot cross-reactivity analysis.

Peptide Array Screening

Peptide arrays provide a high-throughput method to screen antibody binding against a library of synthetic peptides, including the BH3 domains of all Bcl-2 family members.

Protocol:

  • Array Preparation: Obtain a peptide microarray where 15-20mer peptides corresponding to the BH3 domains of Bik, Bad, Bid, Bim, Puma, Noxa, and other relevant Bcl-2 family proteins are spotted.

  • Blocking: Block the array slide according to the manufacturer's instructions (typically with a proprietary blocking buffer).

  • Antibody Incubation: Incubate the array with the anti-Bik BH3 antibody at a concentration of 1-5 µg/mL in blocking buffer for 2 hours at room temperature.

  • Washing: Wash the slide extensively with the manufacturer-provided wash buffer.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647 anti-rabbit IgG) for 1 hour in the dark.

  • Final Wash: Perform final washes to remove unbound secondary antibody.

  • Scanning and Analysis: Scan the array using a microarray scanner at the appropriate wavelength. Quantify the fluorescence intensity for each peptide spot. High signal intensity should be restricted to the this compound peptide.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful, unbiased approach to identify the complete set of proteins that interact with the antibody in a cellular context.

Protocol:

  • Cell Lysis: Lyse cells expressing endogenous Bik with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Antibody-Bead Conjugation: Incubate 2-5 µg of the anti-Bik BH3 antibody with Protein A/G magnetic beads for 1-2 hours to conjugate.

  • Immunoprecipitation: Add the antibody-bead complex to 1-2 mg of pre-cleared cell lysate and incubate overnight at 4°C with gentle rotation.

  • Washing: Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for MS: Perform in-solution or in-gel trypsin digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra against a protein database (e.g., UniProt) to identify the immunoprecipitated proteins. A specific antibody should predominantly pull down Bik, with minimal to no detection of other BH3-only proteins.

Conclusion

The selection of a highly specific this compound antibody is crucial for the integrity of research findings. While sequence homology suggests a high potential for cross-reactivity among BH3-only proteins, rigorous validation using a combination of Western blotting, peptide arrays, and immunoprecipitation-mass spectrometry can provide researchers with confidence in their tools. It is recommended that researchers perform in-house validation of any new antibody lot to ensure its specificity for Bik and avoid confounding results from off-target binding.

References

Validating Caspase Cleavage as a Downstream Marker of Bik BH3 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pro-apoptotic protein Bik, a member of the BH3-only Bcl-2 family, plays a critical role in initiating the intrinsic pathway of apoptosis. Its activity is primarily mediated through its BH3 domain, which allows it to neutralize anti-apoptotic Bcl-2 proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation. Validating the downstream consequences of Bik BH3 activity is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting this pathway. This guide provides a comparative analysis of experimental methods to validate caspase cleavage as a downstream marker of this compound activity, alongside alternative markers, supported by experimental data and detailed protocols.

The Bik Signaling Pathway to Caspase Activation

Bik is predominantly localized to the endoplasmic reticulum (ER).[1][2] Upon receiving an apoptotic stimulus, Bik, through its BH3 domain, engages with and inhibits anti-apoptotic Bcl-2 family proteins such as Bcl-2 and Bcl-xL. This relieves the inhibition on the pro-apoptotic effector proteins BAX and BAK. Activated BAX and BAK then oligomerize at the mitochondrial outer membrane, leading to MOMP. This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[3][4] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7, which are responsible for the cleavage of a multitude of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.[3] Bik can also induce apoptosis through a calcium-dependent pathway by promoting calcium release from the ER, which can also contribute to mitochondrial dysfunction and caspase activation.

Bik Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bik Bik Anti_Apoptotic Anti-apoptotic Bcl-2 proteins Bik->Anti_Apoptotic inhibits BAX_BAK BAX/BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome activates Anti_Apoptotic->BAX_BAK inhibits Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 activates Substrates Cellular Substrates Caspase3_7->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Western Blot Workflow start Induce Apoptosis with Bik lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-cleaved Caspase-3 or anti-cleaved PARP) blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection Fluorometric Assay Workflow start Induce Apoptosis with Bik lysis Cell Lysis start->lysis incubation Incubate Lysate with Caspase-3/7 Substrate (e.g., DEVD-AMC) lysis->incubation read Measure Fluorescence incubation->read analyze Data Analysis read->analyze

References

A Comparative Guide to the In Vivo Efficacy of Bik BH3 and Bad BH3 Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of apoptosis, the B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role, with pro-apoptotic BH3-only proteins acting as critical initiators of programmed cell death. Among these, Bik and Bad have emerged as key players, capable of neutralizing anti-apoptotic Bcl-2 proteins and thereby unleashing the apoptotic cascade. Their BH3 domains are the minimal functional units responsible for this pro-death activity, making synthetic peptides derived from these domains attractive candidates for cancer therapy. This guide provides a comparative overview of the in vivo efficacy of Bik BH3 and Bad BH3 peptides, drawing upon available experimental data to inform researchers and drug development professionals.

While direct head-to-head in vivo studies comparing this compound and Bad BH3 peptides are limited in the current literature, a comparative analysis can be constructed by examining their individual in vivo activities and their distinct mechanisms of action.

Mechanism of Action: A Tale of Two Sensitizers

Bik and Bad are classified as "sensitizer" BH3-only proteins. They primarily act by binding to and inhibiting anti-apoptotic Bcl-2 family members, which in turn liberates "activator" BH3-only proteins (like Bim or tBid) or the effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and apoptosis. However, they exhibit different binding preferences for anti-apoptotic proteins, which dictates their context-dependent efficacy.

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cluster_Bik This compound Pathway cluster_Bad Bad BH3 Pathway cluster_common Common Apoptotic Cascade Bik This compound Peptide Bcl_XL_W_A1 Bcl-xL, Bcl-w, A1 Bik->Bcl_XL_W_A1 Inhibits Activators Activator BH3-only proteins (e.g., Bim, tBid) Bcl_XL_W_A1->Activators Releases Bad Bad BH3 Peptide Bcl2_XL_W Bcl-2, Bcl-xL, Bcl-w Bad->Bcl2_XL_W Inhibits Bcl2_XL_W->Activators Releases Bax_Bak Bax/Bak Activators->Bax_Bak Activates MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Figure 1. Differential binding of Bik and Bad BH3 peptides to anti-apoptotic Bcl-2 family proteins, leading to the activation of the common apoptotic pathway.

As illustrated in Figure 1, the BH3 domains of Bad and Bmf show a preference for interacting with Bcl-2, Bcl-xL, and Bcl-w, but not with Mcl-1 or A1[1]. In contrast, the BH3 domains of Bid, Bik, and Hrk demonstrate strong binding to Bcl-xL, Bcl-w, and A1, with weaker interactions observed for Bcl-2 and Mcl-1[1]. This differential binding is a critical determinant of their efficacy in cancers that are "addicted" to specific anti-apoptotic proteins for survival.

In Vivo Efficacy and Experimental Data

Here, we summarize the available in vivo data for Bik and Bad BH3-related treatments. It is important to note that studies on Bik have often utilized the full-length protein or viral vectors expressing the protein, with the understanding that its pro-apoptotic activity is strictly dependent on its BH3 domain[2][3]. Studies on Bad have more directly employed synthetic, cell-permeable BH3 peptides.

ParameterThis compound (via full-length protein expression)Bad BH3 Peptide
Delivery Method Adenoviral vector expressing the Bik gene, administered via intratumoral injection[2].Chemically modified, cell-permeable peptide (e.g., fatty acid conjugation), administered intravenously.
Animal Model Nude mice bearing human prostate (PC-3) and colon (HT-29) cancer xenografts.Severe combined immunodeficient (SCID) mice bearing human myeloid leukemia (HL-60) xenografts.
Tumor Growth Inhibition Significant suppression of PC-3 and HT-29 xenograft growth compared to controls treated with a vector expressing a BH3-deleted Bik mutant.Slowed the growth of human myeloid leukemia in SCID mice.
Mechanism of Action in Vivo Induction of apoptosis, confirmed by TUNEL staining and morphological changes in tumor tissue.Induction of apoptosis in tumor cells.
Key Finding The antitumor activity of the Bik protein is entirely dependent on its BH3 domain.A cell-permeable Bad BH3 peptide can exert anti-tumor activity in vivo.

Experimental Protocols

This compound-Dependent In Vivo Antitumor Activity

This protocol is based on studies using adenoviral delivery of the Bik gene.

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cluster_workflow Experimental Workflow for Bik In Vivo Study start Human cancer cells (PC-3 or HT-29) cultured in vitro inoculation Subcutaneous inoculation into nude mice start->inoculation tumor_formation Tumor xenograft formation inoculation->tumor_formation treatment Intratumoral injection of Adenovirus-Bik or Adenovirus-Bik(ΔBH3) tumor_formation->treatment monitoring Tumor volume measurement treatment->monitoring analysis Histological analysis (H&E, TUNEL staining) treatment->analysis end Evaluation of antitumor efficacy monitoring->end analysis->end

Figure 2. Workflow for assessing the in vivo antitumor activity of Bik.

  • Cell Lines and Culture: Human prostate cancer (PC-3) and colon cancer (HT-29) cells are maintained in appropriate culture media.

  • Adenoviral Vectors: Recombinant adenoviruses are constructed to express either wild-type Bik or a mutant Bik lacking the BH3 domain (BikΔBH3) as a negative control.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used.

  • Tumor Xenograft Establishment: 2-5 x 10^6 PC-3 or HT-29 cells are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Mice are randomly assigned to treatment groups. An intratumoral injection of the adenoviral vector expressing either wild-type Bik or BikΔBH3 (e.g., 1 x 10^9 infectious units in 100 µl of saline) is administered.

  • Efficacy Assessment: Tumor dimensions are measured with calipers every few days, and tumor volume is calculated. Animal body weight is also monitored.

  • Histological Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for morphology and subjected to TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.

Bad BH3 Peptide In Vivo Antitumor Activity

This protocol is based on a study using a cell-permeable Bad BH3 peptide.

  • Peptide Synthesis and Modification: A peptide corresponding to the BH3 domain of the Bad protein is synthesized. To enhance cell permeability, it is chemically conjugated to a fatty acid, such as decanoic acid.

  • Animal Model: Severe combined immunodeficient (SCID) mice are used.

  • Tumor Xenograft Establishment: Human myeloid leukemia cells (HL-60) are injected subcutaneously into the mice.

  • Treatment: Once tumors are established, mice are treated with the cell-permeable Bad BH3 peptide via intravenous injection.

  • Efficacy Assessment: Tumor growth is monitored over time and compared to a control group receiving a vehicle.

Conclusion and Future Directions

The available evidence strongly supports the BH3 domain as the critical mediator of the in vivo antitumor activities of both Bik and Bad. While Bik's efficacy has been demonstrated through gene therapy approaches, Bad's potential has been shown using synthetic, cell-permeable peptides.

The differential binding profiles of this compound and Bad BH3 peptides to anti-apoptotic Bcl-2 family members suggest that their therapeutic efficacy will likely be tumor-type dependent. For instance, a tumor overexpressing Bcl-2 but not A1 might be more susceptible to a Bad BH3-based therapy, whereas a tumor reliant on A1 for survival could be a better candidate for a this compound-mimetic.

Future research should focus on direct, quantitative in vivo comparisons of this compound and Bad BH3 peptides in a variety of cancer models with well-characterized Bcl-2 family expression profiles. Furthermore, the development of more sophisticated delivery systems and peptide modifications to improve stability and tumor targeting will be crucial for translating the therapeutic potential of these pro-apoptotic peptides into clinical reality.

References

A Researcher's Guide to BH3 Profiling: Comparing Anti-Apoptotic Dependencies Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific survival mechanisms of cancer cells is paramount. BH3 profiling has emerged as a powerful functional assay to dissect these mechanisms by quantifying a cell's reliance on anti-apoptotic BCL-2 family proteins. This guide provides a comparative overview of anti-apoptotic dependencies in various cell lines, supported by experimental data and detailed protocols.

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a lynchpin in the decision between cell survival and death. This family is composed of anti-apoptotic members (like BCL-2, BCL-xL, and MCL-1), pro-apoptotic effectors (BAX and BAK), and pro-apoptotic BH3-only proteins (such as BIM, BID, and BAD)[1][2][3]. In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.

BH3 profiling assesses the "priming" of mitochondria for apoptosis by exposing them to a panel of synthetic BH3 peptides derived from the BH3-only proteins.[4][5] The extent of mitochondrial outer membrane permeabilization (MOMP) in response to these peptides reveals the specific anti-apoptotic proteins that are critical for a cell's survival. This information is invaluable for predicting sensitivity to a class of targeted therapies known as BH3 mimetics.

Comparative Anti-Apoptotic Dependencies in Cancer Cell Lines

The reliance on specific anti-apoptotic proteins varies significantly across different cancer types and even between cell lines derived from the same malignancy. This heterogeneity underscores the importance of functional assays like BH3 profiling for personalized medicine approaches. The following table summarizes the predominant anti-apoptotic dependencies observed in a selection of commonly studied cancer cell lines, as determined by BH3 profiling and sensitivity to BH3 mimetics.

Cell LineCancer TypePredominant Anti-Apoptotic DependencyKey Findings
OCI-Ly1 Diffuse Large B-cell Lymphoma (DLBCL)BCL-2Highly sensitive to the BCL-2 selective inhibitor Venetoclax (ABT-199).
SUDHL-4 Diffuse Large B-cell Lymphoma (DLBCL)BCL-2Demonstrates dependence on BCL-2 for survival.
SUDHL-6 Diffuse Large B-cell Lymphoma (DLBCL)BCL-2 / BCL-xLShows co-dependence on both BCL-2 and BCL-xL.
DB Diffuse Large B-cell Lymphoma (DLBCL)MCL-1Exhibits resistance to BCL-2 and BCL-xL inhibitors but is sensitive to MCL-1 inhibition.
OCI-Ly3 Diffuse Large B-cell Lymphoma (DLBCL)BCL-xLPrimarily dependent on BCL-xL for survival.
MM.1S Multiple MyelomaBCL-xLShows strong dependence on BCL-xL.
H929 Multiple MyelomaMCL-1Highly dependent on MCL-1 for survival.
OPM-2 Multiple MyelomaMCL-1Demonstrates a reliance on MCL-1.
MOLT-4 T-cell Acute Lymphoblastic Leukemia (T-ALL)BCL-xLExhibits a strong dependence on BCL-xL.
H146 Small Cell Lung Cancer (SCLC)BCL-2Sensitive to BCL-2 inhibition.
A549 Non-Small Cell Lung Cancer (NSCLC)BCL-xL / MCL-1Co-dependent on BCL-xL and MCL-1.
H23 Non-Small Cell Lung Cancer (NSCLC)MCL-1Shows a higher dependence on MCL-1.

Visualizing the BCL-2 Signaling Pathway

The intricate interplay between BCL-2 family members dictates the fate of a cell. The following diagram illustrates the core signaling cascade leading to apoptosis.

BCL2_Pathway cluster_0 Anti-Apoptotic cluster_1 Pro-Apoptotic Effectors cluster_2 BH3-Only Proteins BCL2 BCL-2 BAX BAX BCL2->BAX inhibit BAK BAK BCL2->BAK inhibit BIM BIM BCL2->BIM inhibit BID BID BCL2->BID inhibit BCLxL BCL-xL BCLxL->BAX inhibit BCLxL->BAK inhibit BCLxL->BIM inhibit BCLxL->BID inhibit MCL1 MCL-1 MCL1->BAK inhibit MCL1->BIM inhibit NOXA NOXA MCL1->NOXA inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX->MOMP oligomerize to form pores BAK->MOMP oligomerize to form pores BIM->BAX directly activate BIM->BAK directly activate BID->BAX directly activate BID->BAK directly activate BAD BAD BAD->BCL2 inhibit BAD->BCLxL inhibit BAD->MCL1 inhibit NOXA->BCL2 inhibit NOXA->BCLxL inhibit NOXA->MCL1 inhibit Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Apoptotic_Stimuli->BIM activate Apoptotic_Stimuli->BID activate Apoptotic_Stimuli->BAD activate Apoptotic_Stimuli->NOXA activate Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to

Fig. 1: The BCL-2 family signaling pathway regulating apoptosis.

Experimental Protocols for Assessing Anti-Apoptotic Dependencies

There are several established methods for BH3 profiling, each with its own advantages and applications. Here, we detail two common approaches: traditional BH3 profiling using permeabilized cells and a more recent adaptation using a BH3 mimetic toolkit on intact cells.

Traditional BH3 Profiling with Permeabilized Cells (Flow Cytometry-based)

This method directly assesses mitochondrial response to BH3 peptides in cells where the plasma membrane has been selectively permeabilized.

Materials:

  • Cell lines of interest

  • BH3 peptides (e.g., BIM, BAD, NOXA, HRK, PUMA)

  • Mannitol Experimental Buffer (MEB): 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM Succinate

  • Digitonin

  • Formaldehyde

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Anti-Cytochrome c antibody (conjugated to a fluorophore)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells and wash with PBS. Resuspend the cell pellet in MEB to a concentration of 2 x 10^6 cells/mL.

  • Permeabilization: Add digitonin to the cell suspension to a final concentration of 0.002% and incubate for 5 minutes at room temperature to selectively permeabilize the plasma membrane.

  • Peptide Exposure: In a 96-well plate, add 25 µL of the permeabilized cell suspension to 25 µL of MEB containing the various BH3 peptides at 2x the final desired concentration. Incubate for 30-60 minutes at room temperature.

  • Fixation: Fix the cells by adding formaldehyde to a final concentration of 1.85% and incubate for 20 minutes.

  • Intracellular Staining: Wash the cells with PBS and then permeabilize the mitochondrial membrane by resuspending in a buffer containing a mild detergent like Triton X-100. Add the anti-cytochrome c antibody and incubate for 30 minutes in the dark.

  • Flow Cytometry: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, quantifying the percentage of cells that have lost cytochrome c staining (indicating MOMP).

BH3_Profiling_Workflow Start Start: Cell Culture Harvest Harvest & Wash Cells Start->Harvest Permeabilize Plasma Membrane Permeabilization (Digitonin) Harvest->Permeabilize Peptide_Incubation Incubate with BH3 Peptides Permeabilize->Peptide_Incubation Fixation Fixation (Formaldehyde) Peptide_Incubation->Fixation Staining Intracellular Staining (Anti-Cytochrome c) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Determine % MOMP Analysis->End

Fig. 2: Workflow for traditional BH3 profiling.
BH3 Mimetic Toolkit for Live-Cell Analysis

This approach utilizes a panel of specific BH3 mimetic drugs to probe anti-apoptotic dependencies in intact, living cells. Apoptosis is typically measured by Annexin V staining.

Materials:

  • Cell lines of interest

  • BH3 mimetic toolkit (e.g., Venetoclax for BCL-2, A-1331852 for BCL-xL, S63845 or AZD5991 for MCL-1)

  • Complete cell culture medium

  • Annexin V apoptosis detection kit

  • Flow cytometer or plate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).

  • Drug Treatment: Treat the cells with a dilution series of the BH3 mimetics. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) under standard cell culture conditions.

  • Apoptosis Assay: Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.

  • Analysis: Analyze the samples by flow cytometry or a fluorescence plate reader to quantify the percentage of apoptotic cells (Annexin V positive).

BH3_Mimetic_Workflow Start Start: Cell Culture Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Treat Treat with BH3 Mimetics Plate_Cells->Treat Incubate Incubate (24-48 hours) Treat->Incubate Stain Stain with Annexin V & PI/7-AAD Incubate->Stain Analyze Analyze by Flow Cytometry or Plate Reader Stain->Analyze End End: Determine % Apoptosis Analyze->End

Fig. 3: Workflow for BH3 mimetic toolkit assay.

Conclusion

BH3 profiling provides a functional snapshot of the apoptotic machinery within a cell, offering critical insights into its survival dependencies. The data clearly demonstrates that different cancer cell lines rely on distinct anti-apoptotic proteins, highlighting the need for tailored therapeutic strategies. By employing the detailed protocols provided, researchers can effectively characterize the anti-apoptotic profiles of their cell lines of interest, paving the way for more informed drug development and the rational design of combination therapies to overcome resistance.

References

Validating the Role of Bik's BH3 Domain in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic protein Bik and its essential BH3 domain in specific cancer models. By examining experimental data, we aim to elucidate the critical role of the Bik BH3 domain in inducing apoptosis and suppressing tumor growth, offering a comparative perspective with other members of the Bcl-2 family.

The Criticality of the BH3 Domain to Bik's Pro-Apoptotic Function

The Bcl-2 interacting killer (Bik) protein is a "BH3-only" member of the Bcl-2 family, a group of proteins that are central regulators of the intrinsic apoptotic pathway.[1][2] The defining feature of these proteins is the Bcl-2 homology 3 (BH3) domain, which is indispensable for their death-inducing activities.[3][4] Experimental evidence robustly demonstrates that the antitumor effect of Bik is entirely dependent on its BH3 domain.[3]

In chemoresistant human prostate (PC-3) and colon (HT-29) cancer cell lines, overexpression of wild-type Bik effectively induces apoptosis. This is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspases 9, 7, and 3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation. Conversely, a mutant version of Bik with a deleted BH3 domain (ΔBH3) fails to induce any of these apoptotic hallmarks, confirming the domain's essential role.

Comparative Analysis of Bik's BH3 Domain in Cancer Models

To contextualize the function of Bik's BH3 domain, it is useful to compare its activity with that of a non-functional mutant and to examine its binding affinities relative to other BH3-only proteins.

In Vitro Efficacy: Wild-Type Bik vs. BH3-Deleted Mutant

The following table summarizes the pro-apoptotic effects of wild-type Bik versus a BH3-deleted Bik mutant in prostate and colon cancer cell lines.

Cell LineTreatmentApoptosis InductionCaspase Activation (Cleaved Caspase-3)Cytochrome c Release
PC-3 (Prostate) Adenovirus-wtBikYes Yes Yes
Adenovirus-ΔBH3BikNoNoNo
HT-29 (Colon) Adenovirus-wtBikYes Yes Yes
Adenovirus-ΔBH3BikNoNoNo
Data synthesized from studies demonstrating the BH3-dependent pro-apoptotic activity of Bik.
In Vivo Tumor Suppression: Wild-Type Bik vs. BH3-Deleted Mutant

The antitumor activity of Bik's BH3 domain has also been validated in vivo using xenograft models.

Cancer ModelTreatmentTumor Growth SuppressionEvidence of Apoptosis (TUNEL Staining)
PC-3 Xenograft Intratumoral Ad-wtBikYes Positive
Intratumoral Ad-ΔBH3BikNoNegative
HT-29 Xenograft Intratumoral Ad-wtBikYes Positive
Intratumoral Ad-ΔBH3BikNoNegative
Data from in vivo experiments highlighting the necessity of the BH3 domain for Bik's tumor suppressor function.
Comparative Binding Affinities of BH3 Domains

The pro-apoptotic activity of BH3-only proteins is mediated through their interaction with anti-apoptotic Bcl-2 family members like Bcl-xL, Bcl-2, and Mcl-1. The binding affinity and specificity of the BH3 domain are key determinants of their potency. Bik is classified as a "sensitizer" BH3-only protein.

BH3-Only ProteinBinding Affinity to Anti-Apoptotic ProteinsClassification
Bik Strong binding to Bcl-xL, Bcl-w, and A1; weaker binding to Bcl-2 and Mcl-1.Sensitizer
Bad Preferential binding to Bcl-2, Bcl-xL, and Bcl-w.Sensitizer
Noxa Binds strongly to Mcl-1 and A1.Sensitizer
Bim Binds to all five anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1).Activator/Sensitizer
Puma Binds to all five anti-apoptotic proteins.Activator/Sensitizer
Binding affinities determine the specific anti-apoptotic proteins that are neutralized, thereby influencing the threshold for apoptosis induction.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for understanding the validation of Bik's BH3 domain.

Bik_Signaling_Pathway Bik-Mediated Apoptotic Signaling Pathway Bik Bik Bcl_xL Bcl-xL / Bcl-2 Bik->Bcl_xL Binds via BH3 domain Bax Bax Bik->Bax Frees Bcl_xL->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Oligomerizes and forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Activates Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Bik signaling pathway leading to apoptosis.

Experimental_Workflow Workflow for Validating this compound Domain Function start Start: Cancer Cell Lines (e.g., PC-3, HT-29) transfection Transfection/Transduction (Adenovirus expressing wtBik or ΔBH3Bik) start->transfection in_vitro In Vitro Assays transfection->in_vitro in_vivo In Vivo Xenograft Model transfection->in_vivo co_ip Co-Immunoprecipitation (Bik and Bcl-xL/Bcl-2) in_vitro->co_ip western_blot Western Blot (Caspase activation, Cytochrome c release) in_vitro->western_blot end Conclusion: BH3 domain is essential for Bik's antitumor activity co_ip->end western_blot->end tumor_growth Tumor Growth Measurement in_vivo->tumor_growth tunel TUNEL Assay (Apoptosis in tumor sections) in_vivo->tunel tumor_growth->end tunel->end

Caption: Experimental workflow for validating Bik's BH3 domain.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Bik-Bcl-xL Interaction

This protocol is designed to verify the interaction between Bik and anti-apoptotic proteins like Bcl-xL, and to demonstrate that this interaction is mediated by the BH3 domain.

Materials:

  • PC-3 or HT-29 cells transfected with constructs for wild-type Bik or ΔBH3Bik.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Antibody against Bik.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5).

  • SDS-PAGE and Western blot reagents.

  • Antibodies for Western blotting (anti-Bik, anti-Bcl-xL).

Procedure:

  • Lyse transfected cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Incubate the supernatant with an anti-Bik antibody for 2-4 hours at 4°C.

  • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting, probing for Bik and Bcl-xL.

Expected Outcome: Bcl-xL will be detected in the immunoprecipitate from cells expressing wild-type Bik, but not from cells expressing the ΔBH3Bik mutant, demonstrating a BH3-dependent interaction.

Caspase-3 Activation Assay by Western Blot

This assay measures the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Protein lysates from cells treated with Ad-wtBik or Ad-ΔBH3Bik.

  • SDS-PAGE gels and blotting apparatus.

  • Primary antibody specific for cleaved caspase-3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Separate protein lysates (20-40 µg) on a 12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

Expected Outcome: A band corresponding to cleaved caspase-3 will be present in lysates from cells treated with Ad-wtBik, but absent or significantly reduced in cells treated with Ad-ΔBH3Bik.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for In Vivo Apoptosis

This method is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections from xenograft models.

  • Xylene and ethanol series for deparaffinization and rehydration.

  • Proteinase K for permeabilization.

  • TdT reaction mix (TdT enzyme and labeled dUTPs).

  • Stop/Wash buffer.

  • Fluorescent microscopy imaging system.

Procedure:

  • Deparaffinize and rehydrate the tumor sections.

  • Permeabilize the sections with Proteinase K.

  • Incubate the sections with the TdT reaction mix in a humidified chamber at 37°C for 1 hour.

  • Wash the sections to remove unincorporated nucleotides.

  • Counterstain nuclei with DAPI or Hoechst.

  • Mount the slides and visualize under a fluorescence microscope.

Expected Outcome: TUNEL-positive (fluorescently labeled) nuclei, indicating apoptotic cells, will be abundant in tumor sections from mice treated with Ad-wtBik, but scarce in tumors treated with Ad-ΔBH3Bik.

References

A Comparative Analysis of Bik BH3 Sequences Across Species: An Essential Guide for Apoptosis Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the Bik BH3 domain, a critical mediator of programmed cell death, reveals key evolutionary insights and functional conservation across diverse species. This guide provides a comparative analysis of this compound sequences, detailed experimental protocols for their study, and a visualization of the Bik-mediated apoptotic signaling pathway.

The pro-apoptotic protein Bik, a founding member of the BH3-only subfamily of Bcl-2 proteins, plays a pivotal role in initiating the intrinsic pathway of apoptosis. Its function is primarily mediated by its Bcl-2 homology 3 (BH3) domain, which allows it to interact with and neutralize anti-apoptotic Bcl-2 family members, thereby triggering the downstream activation of effector proteins like BAX and BAK. Understanding the evolutionary conservation and divergence of the this compound domain is crucial for elucidating the fundamental mechanisms of apoptosis and for the development of novel cancer therapeutics that target this pathway.

Data Presentation: this compound Domain Sequence Comparison

The BH3 domain of Bik exhibits a remarkable degree of conservation across various vertebrate species, highlighting its critical role in apoptosis. The following table presents an alignment of this compound domain sequences from a selection of species, showcasing the conserved residues essential for its pro-apoptotic function.

SpeciesCommon NameUniProt ACBH3 Domain Sequence
Homo sapiensHumanQ13323MEGSDALALRLACIGDEMDVS
Pan troglodytesChimpanzeeQ9N1D5MEGSDALALRLACIGDEMDVS
Macaca mulattaRhesus macaqueF7H7L4MEGSDALALRLACIGDEMDVS
Mus musculusMouseO70337MEGSDAIALRLACIGDEMDVS
Rattus norvegicusRatQ9Z2D4MEGSDAIALRLACIGDEMDVS
Bos taurusCowQ0P567MEGSDALALRLACIGDEMDVS
Equus caballusHorseF6P8G8MEGSDALALRLACIGDEMDVS
Canis lupus familiarisDogE2RPS5MEGSDALALRLACIGDEMDVS
Danio rerioZebrafishQ5RGV6LEGTDIRALRLAAIGDDINVS

Experimental Protocols

To facilitate further research into the comparative analysis of this compound sequences, this section provides detailed methodologies for key experiments.

Multiple Sequence Alignment of this compound Domains

Multiple sequence alignment is a fundamental bioinformatic technique to identify conserved regions and patterns among a set of biological sequences.

Protocol using Clustal Omega:

  • Prepare Sequences: Obtain the full-length or BH3 domain-only protein sequences of Bik from various species in FASTA format.

  • Access Clustal Omega: Navigate to the Clustal Omega web server (e.g., at EMBL-EBI) or use a local installation.

  • Input Sequences: Paste the FASTA formatted sequences into the input box.

  • Set Parameters: For protein sequences, the default parameters are generally suitable. These include the Gonnet protein weight matrix, a gap opening penalty of 6 bits, and a gap extension penalty of 1 bit.

  • Run Alignment: Submit the job and wait for the alignment to complete.

  • Analyze Results: The output will display the aligned sequences, highlighting conserved residues and gaps. This alignment can be visualized with software like Jalview for further analysis.

Phylogenetic Analysis of this compound Sequences

Phylogenetic analysis helps to infer the evolutionary relationships between different Bik proteins based on their BH3 domain sequences.

Protocol using MEGA (Molecular Evolutionary Genetics Analysis):

  • Align Sequences: Perform a multiple sequence alignment of the this compound domain sequences as described above and save the alignment in MEGA format (.meg).

  • Open MEGA: Launch the MEGA software.

  • Load Data: Open the saved alignment file.

  • Select Phylogenetic Analysis Method: From the "Phylogeny" menu, choose the desired method (e.g., "Construct/Test Maximum Likelihood Tree").

  • Set Parameters:

    • Test of Phylogeny: Select the "Bootstrap method" and set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

    • Substitution Model: Choose an appropriate amino acid substitution model. MEGA's "Find Best DNA/Protein Models (ML)" feature can be used to determine the most suitable model based on the data (e.g., JTT, WAG).

    • Rates Among Sites: Select "Gamma Distributed (G)" to model rate variation among sites.

    • Gaps/Missing Data Treatment: Choose "Pairwise deletion" or "Complete deletion" to handle gaps in the alignment.

  • Compute: Start the analysis.

  • Visualize Tree: The resulting phylogenetic tree will be displayed, showing the evolutionary relationships between the this compound sequences. The bootstrap values on the branches indicate the confidence in the branching pattern.

Co-Immunoprecipitation (Co-IP) to Assess this compound Domain Interactions

Co-IP is a technique used to study protein-protein interactions. This protocol can be adapted to investigate the interaction of different this compound domain variants with anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL).

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect cells with plasmids expressing a tagged version of the anti-apoptotic protein (e.g., HA-Bcl-xL) and a tagged version of the Bik variant containing the BH3 domain of interest (e.g., Myc-Bik).

  • Cell Lysis: After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the tag of the "bait" protein (e.g., anti-HA antibody for HA-Bcl-xL) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the tags of both the "bait" (e.g., anti-HA) and "prey" (e.g., anti-Myc) proteins to detect the interaction.

Cell Viability and Apoptosis Assays

These assays are used to quantify the pro-apoptotic function of different this compound domains.

Protocol using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry:

  • Cell Culture and Transfection: Seed cells (e.g., HeLa) in a multi-well plate and transfect them with plasmids expressing full-length Bik or Bik variants with different BH3 domains. Include an empty vector control.

  • Induce Apoptosis (Optional): If studying the potentiation of other apoptotic stimuli, treat the cells with a sub-lethal dose of an apoptosis-inducing agent.

  • Cell Harvesting: At a designated time point (e.g., 24, 48 hours post-transfection), harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each this compound variant.

Mandatory Visualization

Bik-Mediated Apoptotic Signaling Pathway

The following diagram illustrates the central role of Bik in the intrinsic apoptotic pathway. Bik, localized to the endoplasmic reticulum (ER), is activated by various cellular stresses. Its BH3 domain is then free to bind to and inhibit anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL), which are also present on the ER and mitochondrial outer membrane. This neutralization of anti-apoptotic proteins leads to the activation of the pro-apoptotic effector proteins BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately leading to cell death.

Bik_Signaling_Pathway cluster_stress Cellular Stress cluster_activation Bik Activation cluster_inhibition Inhibition of Anti-Apoptotic Proteins cluster_activation_effectors Effector Activation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome stress e.g., DNA damage, ER stress bik Bik stress->bik activates bcl2 Bcl-2, Bcl-xL bik->bcl2 inhibits bax_bak BAX, BAK bik->bax_bak activates (indirectly) bcl2->bax_bak inhibits momp MOMP bax_bak->momp cyto_c Cytochrome c release momp->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Bik signaling pathway leading to apoptosis.
Experimental Workflow for Co-Immunoprecipitation

This diagram outlines the key steps involved in a co-immunoprecipitation experiment to study the interaction between a this compound domain-containing protein and an anti-apoptotic Bcl-2 family member.

CoIP_Workflow start Start: Co-transfect cells with Bik-Myc and Bcl-xL-HA lysis Cell Lysis start->lysis ip Immunoprecipitation with anti-HA antibody lysis->ip wash Wash beads to remove non-specific binding ip->wash elution Elute bound proteins wash->elution analysis Western Blot Analysis elution->analysis end_pos Result: Interaction detected (Bands for both Bik-Myc and Bcl-xL-HA) analysis->end_pos Positive end_neg Result: No interaction (Only band for Bcl-xL-HA) analysis->end_neg Negative

Co-immunoprecipitation workflow.

Validating the Interaction of Bik BH3 with a Novel Binding Partner: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the interaction between the Bik BH3 domain and a putative novel binding partner. It compares the experimental workflow and potential outcomes with the well-established interactions of Bik with its canonical anti-apoptotic Bcl-2 family partners.

Introduction to Bik and its BH3 Domain

Bik (Bcl-2 Interacting Killer) is a founding member of the BH3-only subgroup of the Bcl-2 protein family, which are critical regulators of the intrinsic apoptotic pathway.[1][2] The pro-apoptotic function of Bik is primarily mediated by its Bcl-2 homology 3 (BH3) domain.[3][4] This amphipathic α-helical domain allows Bik to bind to a hydrophobic groove on anti-apoptotic Bcl-2 family members, thereby neutralizing their protective function and initiating apoptosis.[5] Established binding partners for the this compound domain include Bcl-xL, Bcl-2, Mcl-1, Bcl-w, and A1.

This guide will delineate the necessary steps to validate a novel interacting partner for the this compound domain, using the known interactions as a benchmark for comparison.

Comparative Analysis of this compound Binding Partners

The validation of a novel binding partner for the this compound domain requires a direct comparison of its binding affinity and cellular function with known interactors. The following table summarizes the binding affinities of the this compound peptide with its established anti-apoptotic partners, providing a quantitative benchmark for a novel interaction.

Binding PartnerInteraction Affinity (Kd, nM)Experimental Method(s)Key Functional Outcome
Bcl-xL StrongSurface Plasmon Resonance, Fluorescence Polarization, Homogeneous Time-Resolved FluorescenceNeutralization of anti-apoptotic activity, induction of apoptosis
Bcl-w StrongSurface Plasmon Resonance, Fluorescence Polarization, Homogeneous Time-Resolved FluorescenceNeutralization of anti-apoptotic activity, induction of apoptosis
A1 StrongSurface Plasmon Resonance, Fluorescence Polarization, Homogeneous Time-Resolved FluorescenceNeutralization of anti-apoptotic activity, induction of apoptosis
Bcl-2 WeakerSurface Plasmon Resonance, Fluorescence Polarization, Homogeneous Time-Resolved FluorescenceNeutralization of anti-apoptotic activity, induction of apoptosis
Mcl-1 WeakerSurface Plasmon Resonance, Fluorescence Polarization, Homogeneous Time-Resolved FluorescenceNeutralization of anti-apoptotic activity, induction of apoptosis
Novel Protein X (Hypothetical) To be determinedCo-immunoprecipitation, Yeast-Two-Hybrid, SPR, ITCTo be determined

Binding affinity data is based on studies of BH3 peptides and may vary for full-length proteins. The classification of "Strong" and "Weaker" is relative within the context of Bik's interactions.

Experimental Protocols for Validating a Novel Interaction

To rigorously validate the interaction between the this compound domain and a novel binding partner (Novel Protein X), a multi-faceted approach employing both in vitro and in cellulo techniques is recommended.

In Vitro Binding Assays

These assays confirm a direct physical interaction between two purified proteins, independent of the cellular environment.

  • Surface Plasmon Resonance (SPR):

    • Principle: Immobilize purified Novel Protein X on a sensor chip and flow purified this compound domain peptide or full-length Bik protein over the surface. The binding and dissociation are measured in real-time, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

    • Protocol Outline:

      • Express and purify recombinant Novel Protein X and Bik (or this compound peptide).

      • Immobilize Novel Protein X onto a suitable SPR sensor chip.

      • Inject a series of concentrations of the Bik protein/peptide over the chip surface to measure binding kinetics.

      • Regenerate the sensor chip surface between injections.

      • Analyze the resulting sensorgrams to calculate kinetic and affinity constants.

  • Isothermal Titration Calorimetry (ITC):

    • Principle: Measures the heat change that occurs upon the binding of two molecules. This technique provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

    • Protocol Outline:

      • Load a solution of purified Novel Protein X into the ITC sample cell.

      • Fill the injection syringe with a solution of purified Bik protein/peptide.

      • Perform a series of injections of the Bik solution into the Novel Protein X solution.

      • Measure the heat evolved or absorbed after each injection.

      • Integrate the resulting heat peaks and fit the data to a binding model to determine the thermodynamic parameters.

In Cellulo Interaction Assays

These methods validate the interaction within a more physiologically relevant cellular context.

  • Co-immunoprecipitation (Co-IP):

    • Principle: Demonstrates that two proteins are part of the same complex within a cell. An antibody against Novel Protein X is used to pull it down from a cell lysate, and the precipitate is then probed for the presence of Bik.

    • Protocol Outline:

      • Co-express tagged versions of Novel Protein X and Bik in a suitable cell line.

      • Lyse the cells under non-denaturing conditions to preserve protein complexes.

      • Incubate the cell lysate with an antibody specific to the tag on Novel Protein X, coupled to agarose or magnetic beads.

      • Pellet the beads and wash to remove non-specific binders.

      • Elute the bound proteins and analyze by Western blotting using an antibody against the tag on Bik.

  • Yeast Two-Hybrid (Y2H) Assay:

    • Principle: A genetic method to detect protein-protein interactions. The interaction between a "bait" protein (e.g., this compound) and a "prey" protein (e.g., Novel Protein X) reconstitutes a functional transcription factor, leading to the expression of a reporter gene.

    • Protocol Outline:

      • Clone the this compound domain into a "bait" vector (containing a DNA-binding domain).

      • Clone the cDNA of Novel Protein X into a "prey" vector (containing a transcriptional activation domain).

      • Co-transform both plasmids into a suitable yeast strain.

      • Plate the transformed yeast on selective media. Growth on the selective medium indicates a positive interaction.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the biological context and experimental design.

Bik_Signaling_Pathway cluster_Bcl2_Family Anti-apoptotic Bcl-2 Proteins Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis BclxL Bcl-xL BclxL->Apoptosis Mcl1 Mcl-1 Mcl1->Apoptosis Bik Bik (BH3-only) Bik->Bcl2 inhibition Bik->BclxL inhibition Bik->Mcl1 inhibition NPX Novel Protein X (Hypothetical Partner) Bik->NPX putative interaction NPX->Apoptosis unknown effect

Caption: Canonical Bik signaling pathway and its putative interaction with a novel partner.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InCellulo In Cellulo Validation SPR Surface Plasmon Resonance (Quantitative Kd) ITC Isothermal Titration Calorimetry (Thermodynamics) SPR->ITC Validation Validated Interaction ITC->Validation CoIP Co-immunoprecipitation (Complex formation) CoIP->SPR Y2H Yeast Two-Hybrid (Direct interaction) Y2H->SPR Hypothesis Hypothesis: This compound interacts with Novel Protein X Hypothesis->CoIP Hypothesis->Y2H

Caption: Experimental workflow for validating a novel this compound interaction.

Conclusion

Validating a novel interaction for the this compound domain is a critical step in further elucidating the complex network of apoptosis regulation. By employing a combination of rigorous in vitro and in cellulo experiments and comparing the findings with the well-characterized interactions of Bik with anti-apoptotic Bcl-2 proteins, researchers can confidently establish the biological significance of a new binding partner. This systematic approach is essential for advancing our understanding of cell death pathways and for the development of novel therapeutic strategies targeting these interactions.

References

A Comparative Guide to the Therapeutic Potential of Bik BH3 Mimetics and Other Apoptosis Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of apoptosis, or programmed cell death, is a cornerstone of many anti-cancer therapies. Cancer cells often evade this crucial process by overexpressing anti-apoptotic proteins. This guide provides a comparative analysis of various therapeutic strategies aimed at reinstating apoptosis, with a special focus on the emerging class of Bik BH3 mimetics. We will objectively compare their performance with other apoptosis inducers, supported by available experimental data, to aid in the evaluation and selection of promising drug development candidates.

Overview of Apoptosis-Inducing Agents

Therapeutic agents that induce apoptosis can be broadly categorized based on their mechanism of action. This guide will focus on the following classes:

  • BH3 Mimetics: These small molecules mimic the function of pro-apoptotic BH3-only proteins, a subgroup of the Bcl-2 family. They bind to and inhibit anti-apoptotic Bcl-2 family members, thereby unleashing the cell's own apoptotic machinery. While many BH3 mimetics, such as the FDA-approved Venetoclax (a Bcl-2 selective inhibitor), have shown significant clinical success, the development of mimetics for other BH3-only proteins like Bik is an active area of research.[1][2][3][4][5]

  • MDM2 Inhibitors: These compounds disrupt the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. In cancer cells with wild-type p53, this inhibition leads to the stabilization and activation of p53, triggering apoptosis.

  • IAP (Inhibitor of Apoptosis Protein) Inhibitors: Also known as SMAC mimetics, these agents antagonize IAP proteins, which normally function to suppress caspase activity. By inhibiting IAPs, these molecules promote the activation of caspases, the key executioners of apoptosis.

  • TRAIL Receptor Agonists: These agents activate the extrinsic pathway of apoptosis by binding to and activating death receptors 4 and 5 (DR4 and DR5), also known as TRAIL receptors. This targeted activation aims to selectively induce apoptosis in cancer cells, which often overexpress these receptors.

The Unique Therapeutic Potential of this compound Mimetics

The pro-apoptotic protein Bik is a "BH3-only" member of the Bcl-2 family that is primarily localized to the endoplasmic reticulum. Its BH3 domain exhibits a distinct binding profile, strongly interacting with anti-apoptotic proteins like Bcl-xL, Bcl-w, and A1, while showing weaker affinity for Bcl-2 and Mcl-1. This selectivity suggests that this compound mimetics could be particularly effective in cancers that are dependent on Bcl-xL or Bcl-w for survival and may offer a strategy to overcome resistance to Bcl-2 selective inhibitors like Venetoclax.

While the development of small molecule this compound mimetics is still in its early stages, research into Bik-derived peptides and the pro-apoptotic function of the Bik protein itself has demonstrated significant anti-tumor activity. Studies have shown that the BH3 domain of Bik is essential for its apoptotic function. Furthermore, phosphomimetic mutants of Bik have been shown to have enhanced binding affinity for Bcl-2 and Bcl-xL and exhibit more potent pro-apoptotic and anti-tumor effects than the wild-type protein, highlighting the therapeutic potential of targeting this pathway.

Quantitative Comparison of Therapeutic Efficacy

The following tables summarize available preclinical data for different classes of apoptosis inducers. It is important to note that direct comparative studies between this compound mimetics and other apoptosis inducers are limited. The data presented here is compiled from various studies and should be interpreted with caution due to differences in experimental models and conditions.

Table 1: In Vitro Cytotoxicity of Apoptosis Inducers in Cancer Cell Lines

Compound ClassCompound NameCancer Cell LineIC50 (µM)Citation(s)
MDM2 Inhibitor IdasanutlinMDA-MB-231 (TNBC)2.00 ± 0.63
MDA-MB-468 (TNBC)2.43 ± 0.24
HCT116 p53+/+ (Colon)4.15 ± 0.31
MDM2 Inhibitor MilademetanMDA-MB-231 (TNBC)4.04 ± 0.32
MDA-MB-468 (TNBC)5.51 ± 0.25
HCT116 p53+/+ (Colon)6.42 ± 0.84
MDM2 Inhibitor Nutlin-3aMDA-MB-231 (TNBC)22.13 ± 0.85
HCT116 p53+/+ (Colon)28.03 ± 6.66
MDM2 Inhibitor JN-122RKO (Colon)0.0432
U2-OS (Osteosarcoma)0.0108
A549 (Lung)0.0029
BH3 Mimetic (Bcl-2/xL/w) Navitoclax (ABT-263)H146 (SCLC)~ 0.1
BH3 Mimetic (Bcl-2 selective) Venetoclax (ABT-199)RS4;11 (ALL)< 0.01
IAP Inhibitor (SMAC mimetic) BirinapantMDA-MB-231 (TNBC)~ 0.05
TRAIL Receptor Agonist AD-O51.4HCT-116 (Colorectal)~ 0.001 (nM)

Note: Data for this compound mimetics is not available in a comparable format from the reviewed literature.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and how these compounds are evaluated, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Apoptosis Signaling Pathways

The induction of apoptosis is broadly governed by two interconnected pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_p53 p53 Pathway cluster_iap IAP Pathway cluster_common Common Pathway TRAIL_Agonist TRAIL Receptor Agonists DeathReceptor Death Receptors (DR4/DR5) TRAIL_Agonist->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-Caspase-8 ProCasp8->DISC ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 Activation Bik_Mimetic This compound Mimetics Bcl_Proteins Anti-apoptotic Bcl-2 Proteins (Bcl-xL, Bcl-w) Bik_Mimetic->Bcl_Proteins Inhibition Bax_Bak Bax/Bak Bcl_Proteins->Bax_Bak Inhibition BH3_only Pro-apoptotic BH3-only proteins (Bik, Bad, etc.) BH3_only->Bcl_Proteins Inhibition MOMP MOMP Bax_Bak->MOMP Activation CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp37 Activation MDM2_Inhibitor MDM2 Inhibitors MDM2 MDM2 MDM2_Inhibitor->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition p53->Bax_Bak Activation IAP_Inhibitor IAP Inhibitors (SMAC Mimetics) IAPs IAPs IAP_Inhibitor->IAPs Inhibition Casp37 Caspase-3/7 IAPs->Casp37 Inhibition ProCasp37->Casp37 Cleavage Apoptosis Apoptosis Casp37->Apoptosis

Figure 1: Overview of Apoptosis Signaling Pathways. This diagram illustrates the extrinsic, intrinsic, and p53-mediated apoptosis pathways and the points of intervention for different classes of apoptosis inducers.

Experimental Workflow for Comparing Apoptosis Inducers

The following diagram outlines a typical workflow for the preclinical evaluation and comparison of apoptosis-inducing compounds.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Cancer Cell Lines Compound_Treatment Treat with Apoptosis Inducers (Dose-Response) Cell_Lines->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Compound_Treatment->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Mechanism_Study Mechanism of Action (Western Blot, etc.) Apoptosis_Assay->Mechanism_Study Xenograft_Model Establish Xenograft Tumor Model IC50->Xenograft_Model Guide Dose Selection Efficacy_Analysis Analyze Therapeutic Efficacy Mechanism_Study->Efficacy_Analysis Correlate with In Vivo Outcome Treatment_Regimen Administer Compounds Xenograft_Model->Treatment_Regimen Tumor_Measurement Monitor Tumor Growth Treatment_Regimen->Tumor_Measurement Toxicity_Assessment Assess Toxicity (Body Weight, etc.) Treatment_Regimen->Toxicity_Assessment Tumor_Measurement->Efficacy_Analysis

Figure 2: Preclinical Workflow for Comparing Apoptosis Inducers. This diagram outlines the key in vitro and in vivo experimental stages for evaluating and comparing the therapeutic potential of different apoptosis-inducing compounds.

Detailed Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of the apoptosis-inducing compounds for the desired time period. Include untreated and vehicle-only controls.

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade.

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence of each well using a luminometer.

  • Caspase activity is proportional to the luminescent signal.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for establishing and evaluating the efficacy of apoptosis inducers in a subcutaneous tumor model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • Calipers

Protocol:

  • Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor formation.

  • Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the apoptosis-inducing compounds and vehicle control according to the desired dosing schedule and route of administration.

  • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compounds.

Conclusion and Future Perspectives

The direct induction of apoptosis remains a highly attractive strategy in cancer therapy. While established classes of apoptosis inducers like MDM2 inhibitors and broad-spectrum BH3 mimetics have shown promise, the development of more selective agents is crucial to enhance efficacy and minimize off-target toxicities. This compound mimetics represent a novel and promising approach, particularly for cancers that have developed resistance to other therapies. Their unique binding profile suggests a potential to target specific cancer dependencies.

Further research is needed to develop potent and selective small molecule this compound mimetics and to conduct comprehensive preclinical and clinical evaluations. Direct comparative studies with other apoptosis inducers will be essential to fully elucidate their therapeutic potential and to identify the patient populations most likely to benefit from this targeted approach. The continued exploration of novel apoptosis-inducing strategies, including the combination of different classes of these agents, holds the key to developing more effective and personalized cancer treatments.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Bik BH3 and BH3 Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the proper handling and disposal of biologically active compounds like Bik BH3 peptides and BH3 mimetics are paramount to ensuring a safe laboratory environment. Adherence to established protocols not only mitigates immediate hazards but also prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of these apoptosis-inducing agents, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound and similar compounds with appropriate personal protective equipment (PPE). The specific requirements may vary based on the physical form of the compound (solid or in solution) and the solvent used.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1][2][3]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Spill Management: In case of a spill, immediately alert personnel in the area. Small spills of solutions can be absorbed with an inert material, while larger spills may require specialized cleanup procedures. All spill cleanup materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound, a component of the intrinsic apoptosis pathway, and synthetic BH3 mimetics falls under the category of chemical or cytotoxic waste. Do not dispose of this waste in regular trash or down the sanitary sewer.

  • Segregation of Waste:

    • Proper waste segregation is the first and most critical step.

    • All materials that have come into direct contact with this compound or BH3 mimetics, including unused compounds, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE, must be collected as chemical or chemotherapeutic waste.

  • Waste Collection and Labeling:

    • Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and plasticware, in a designated, leak-proof container lined with a yellow chemotherapeutic waste bag. The container must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste" and include the name of the compound.

    • Liquid Waste: Collect liquid waste, including unused solutions or cell culture media containing the compound, in a compatible, leak-proof, and shatter-resistant container. The container must be clearly labeled with a hazardous waste tag detailing its contents, including the chemical name and approximate concentration. Never mix incompatible waste streams.

    • Sharps Waste: All sharps, such as needles, syringes, and contaminated glass slides, must be disposed of in a designated, puncture-resistant sharps container labeled for chemotherapeutic or chemical waste.

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure containers are kept closed except when adding waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor. These wastes are typically disposed of via incineration.

Quantitative Data Summary

For compounds dissolved in solvents like Borane-Tetrahydrofuran (THF) complex, specific handling and disposal precautions are necessary due to their reactivity and flammability. The following table summarizes key safety and disposal parameters for such solutions, which may be relevant for certain formulations of BH3 mimetics.

ParameterSpecificationCitation
Storage Condition Refrigerate at 5°C or lower in a dry, closed system under inert gas (e.g., Nitrogen).
Incompatible Materials Water, moist air, alcohols, acids, acid anhydrides, acid chlorides, bromine.
Hazardous Reaction Reacts violently with water, releasing flammable hydrogen gas which can ignite explosively.
Spill Response Soak up with inert absorbent material. Do not expose spill to water. Use spark-proof tools.
Disposal Method Entrust to a licensed waste disposal company. Do not flush to sewer.

Experimental Workflow for Disposal

The logical flow of the disposal process is critical to ensure safety and compliance. The following diagram illustrates the decision-making and procedural steps for the proper disposal of this compound and related compounds.

G Figure 1. Experimental Workflow for this compound Disposal cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Identify Waste Containing This compound / BH3 Mimetic B Solid Waste (Gloves, Plasticware) A->B Solid C Liquid Waste (Solutions, Media) A->C Liquid D Sharps Waste (Needles, Glassware) A->D Sharp E Collect in Labeled 'Chemotherapeutic Waste' Bag/Container B->E F Collect in Labeled, Leak-Proof Chemical Waste Container C->F G Collect in Labeled Chemotherapeutic Sharps Container D->G H Store in Designated Secure Area E->H F->H G->H I Arrange Pickup by EHS / Licensed Contractor H->I J Incineration I->J

Figure 1. Experimental Workflow for this compound Disposal

By adhering to these procedural steps, research professionals can effectively manage the risks associated with this compound and other potent chemical compounds, fostering a culture of safety and responsibility within the laboratory. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.